Arimoclomol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
289893-25-0 |
|---|---|
Molecular Formula |
C14H20ClN3O3 |
Molecular Weight |
313.78 g/mol |
IUPAC Name |
N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride |
InChI |
InChI=1S/C14H20ClN3O3/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17/h4-5,8-9,13,19H,1-3,6-7,10-11H2/t13-/m1/s1 |
InChI Key |
SGEIEGAXKLMUIZ-CYBMUJFWSA-N |
Isomeric SMILES |
C1CCN(CC1)C[C@H](CON=C(C2=C[N+](=CC=C2)[O-])Cl)O |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O |
Other CAS No. |
289893-25-0 |
Synonyms |
arimoclomol BRX-220 BRX220 |
Origin of Product |
United States |
Foundational & Exploratory
Arimoclomol: A Technical Guide to its Function as a Co-inducer of the Heat Shock Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arimoclomol is a hydroxylamine derivative that functions as a co-inducer of the cellular heat shock response (HSR).[1][2] Unlike direct inducers of heat shock proteins (HSPs), this compound does not initiate the HSR in healthy, unstressed cells.[3] Instead, it amplifies an existing stress response by prolonging the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of HSPs.[4][5] This mechanism of action allows for a targeted enhancement of the cytoprotective HSR in cells already under proteotoxic stress, a hallmark of numerous neurodegenerative and protein-misfolding diseases. This technical guide provides an in-depth overview of the molecular mechanism of this compound, presenting key quantitative data from preclinical and clinical studies, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and workflows.
Mechanism of Action: The Heat Shock Response and HSF1
The heat shock response is a highly conserved cellular defense mechanism against proteotoxic stress, such as exposure to heat, heavy metals, oxidative agents, or the accumulation of misfolded proteins. A key mediator of this response is HSF1.
Under normal physiological conditions, HSF1 exists as a latent monomer in the cytoplasm, complexed with HSP90 and other chaperones. Upon cellular stress, misfolded proteins accumulate and sequester HSP90, leading to the release of HSF1. Liberated HSF1 monomers then trimerize, undergo hyperphosphorylation, and translocate to the nucleus. In the nucleus, the activated HSF1 trimer binds to specific DNA sequences known as Heat Shock Elements (HSEs) located in the promoter regions of genes encoding for heat shock proteins, thereby initiating their transcription.
This compound's primary mechanism of action is to prolong the binding of activated HSF1 to HSEs. This sustained interaction leads to an amplified and prolonged transcription of HSPs, particularly the highly protective HSP70, in stressed cells. This targeted action in stressed cells minimizes the potential for off-target effects that might arise from the indiscriminate induction of the HSR in healthy cells.
Signaling Pathway of HSF1 Activation and this compound's Point of Intervention
Caption: this compound prolongs the interaction of activated HSF1 with HSEs.
Quantitative Data on this compound's Efficacy
The efficacy of this compound has been evaluated in various preclinical and clinical settings. The following tables summarize key quantitative findings.
Table 1: Preclinical Efficacy of this compound in the SOD1-G93A Mouse Model of ALS
| Parameter | Treatment Group | Result | Reference |
| Lifespan | This compound-treated SOD1-G93A mice | 22% increase in lifespan (153 ± 2.6 days) | |
| Untreated SOD1-G93A mice | 125 days (mean survival) | ||
| Motor Neuron Survival | This compound-treated SOD1-G93A mice | Improved motor neuron survival | |
| Muscle Function | This compound-treated SOD1-G93A mice (early or late symptomatic stages) | Significantly improved muscle function | |
| Protein Aggregation | This compound-treated SOD1-G93A mice | Decrease in the number of ubiquitin-positive aggregates in the spinal cord |
Table 2: Clinical Efficacy of this compound in Niemann-Pick Disease Type C (NPC)
| Endpoint | This compound Group | Placebo Group | p-value | Reference |
| Phase 2/3 Trial (NCT02612129) - 12 Months | ||||
| Mean change in 5-domain NPCCSS | 0.76 | 2.15 | 0.046 | |
| Reduction in annual disease progression | 65% | - | - | |
| Treatment difference in 5-domain NPCCSS (in favor of this compound) | -1.40 (95% CI: -2.76, -0.03) | - | 0.046 | |
| Treatment difference in patients on miglustat | -2.06 | - | 0.006 | |
| Serious Adverse Events | 14.7% (5/34 patients) | 31.3% (5/16 patients) | - | |
| Open-Label Extension (OLE) - 48 Months | ||||
| Mean annual change in 5DNPCCSS (placebo switchers, first year on this compound) | 0.1 | 2.0 (on placebo) | - | |
| Mean annual change in R4DNPCCSS (placebo switchers, first year on this compound) | 0.2 | 1.9 (on placebo) | - |
NPCCSS: Niemann-Pick Disease Type C Clinical Severity Scale
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism and efficacy of this compound.
Western Blotting for HSP70 and Phospho-HSF1
This protocol is for the detection and quantification of total HSP70 and phosphorylated HSF1 in cell lysates.
Experimental Workflow for Western Blotting
Caption: A typical workflow for analyzing protein expression via Western blot.
Materials:
-
RIPA Lysis Buffer
-
Protease and phosphatase inhibitor cocktail
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
Primary antibodies:
-
Rabbit anti-HSP70 (e.g., 1:1000 dilution)
-
Rabbit anti-phospho-HSF1 (Ser326) (e.g., 1:1000 dilution)
-
Mouse anti-β-actin (loading control, e.g., 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies:
-
Goat anti-rabbit IgG-HRP (e.g., 1:2000 - 1:10000 dilution)
-
Goat anti-mouse IgG-HRP (e.g., 1:2000 - 1:10000 dilution)
-
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
ECL chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Culture cells to desired confluency and treat with this compound and/or a stressor (e.g., heat shock at 42°C for 1 hour).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample in Laemmli buffer by boiling for 5-10 minutes.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control (β-actin).
-
Immunofluorescence for HSF1 Nuclear Translocation
This protocol allows for the visualization of HSF1 movement from the cytoplasm to the nucleus upon cellular stress.
Materials:
-
Cells grown on glass coverslips
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (10% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-HSF1 (e.g., 1:100 to 1:1000 dilution)
-
Fluorescently-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-Alexa Fluor 488, 1:1000 dilution)
-
DAPI (nuclear counterstain)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips and treat with this compound and/or a stressor.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10-15 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary HSF1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantitative Real-Time PCR (qPCR) for HSP70 mRNA
This protocol quantifies the relative expression of HSP70 mRNA.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for human HSP70 (HSPA1A) and a reference gene (e.g., GAPDH or ACTB)
-
HSP70 Forward Primer: (Example) 5'-GCCAATGCCAATGTGGTAG-3'
-
HSP70 Reverse Primer: (Example) 5'-CATTTCCCAGAGCAGCATGAC-3'
-
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control cells using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of ~250 nM each), and diluted cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for HSP70 and the reference gene.
-
Calculate the relative expression of HSP70 mRNA using the 2-ΔΔCt method.
-
Conclusion
This compound represents a novel therapeutic approach that leverages the cell's own protective mechanisms. By acting as a co-inducer of the heat shock response, it selectively amplifies the production of cytoprotective HSPs in stressed cells, offering a targeted strategy for diseases characterized by protein misfolding and aggregation. The quantitative data from both preclinical and clinical studies demonstrate its potential to ameliorate disease pathology and progression. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other HSR-modulating compounds. Further research into the precise molecular interactions and the full spectrum of cellular conditions that govern this compound's activity will undoubtedly pave the way for its broader application in a range of debilitating diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Regioselective and enantiospecific synthesis of the HSP co-inducer this compound from chiral glycidyl derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02578E [pubs.rsc.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
Arimoclomol's Role in Modulating the Heat Shock Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Heat Shock Response (HSR) is a fundamental cellular defense mechanism against proteotoxic stress, orchestrated by Heat Shock Proteins (HSPs) that function as molecular chaperones. Dysregulation of the HSR is implicated in the pathogenesis of numerous diseases characterized by protein misfolding and aggregation. Arimoclomol is a first-in-class, orally administered, small molecule drug that acts as a co-inducer of the HSR. Unlike direct stressors that induce the HSR, this compound amplifies a pre-existing stress response, offering a more targeted therapeutic approach. It prolongs the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR, leading to the upregulation of cytoprotective HSPs, most notably HSP70. This mechanism has shown therapeutic potential in models of neurodegenerative and lysosomal storage diseases. This compound is approved in the United States, in combination with miglustat, for the treatment of Niemann-Pick disease type C (NPC), a rare genetic disorder.[1][2] However, clinical trials in Amyotrophic Lateral Sclerosis (ALS) and Inclusion Body Myositis (IBM) have not demonstrated efficacy.[3][4] This guide provides an in-depth technical overview of this compound's mechanism of action, a summary of key experimental data and protocols, and a review of its clinical development.
The Heat Shock Response (HSR) and the Role of HSF1
Under normal physiological conditions, Heat Shock Factor 1 (HSF1) exists as an inactive monomer, bound in a complex with molecular chaperones such as HSP90 and HSP70.[5] Upon cellular stress—such as thermal shock, oxidative stress, or the accumulation of misfolded proteins—these chaperones are titrated away to deal with the damaged proteins. This releases HSF1, allowing it to trimerize, translocate to the nucleus, and undergo post-translational modifications like phosphorylation. The activated HSF1 trimer then binds to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of HSP genes, initiating their transcription. This leads to a rapid increase in the synthesis of HSPs, which work to refold damaged proteins, prevent aggregation, and maintain cellular proteostasis.
This compound's Core Mechanism of Action
This compound is classified as an HSR co-inducer, meaning it does not activate the HSR on its own in healthy, unstressed cells. Instead, it amplifies the response in cells already undergoing proteotoxic stress. Its primary mechanism involves prolonging the activated state of HSF1. By stabilizing the interaction between activated HSF1 and its target HSEs, this compound enhances and extends the transcription of HSP genes, particularly HSPA1A, which encodes the inducible form of HSP70. This targeted action is thought to increase the therapeutic window and reduce the side effects associated with constitutively activating the HSR.
The signaling pathway for this compound's action is visualized below.
Quantitative Data from Preclinical and Clinical Studies
This compound's effects have been quantified in various models, demonstrating its ability to induce HSPs and impact disease progression.
Table 1: Effect of this compound on HSP Expression and Disease Phenotype in Preclinical Models
| Model System | Disease Model | This compound Dose & Route | Key Findings | Citation |
| SOD1G93A Mice | ALS | 120 mg/kg/day, IP | Delayed disease progression, improved muscle function, and increased lifespan by 22%. Increased HSP70 expression in the spinal cord. | |
| AR100 Mice | Spinal and Bulbar Muscular Atrophy (SBMA) | 120 mg/kg/day, IP | Improved hindlimb muscle force, rescued motor units, and increased motor neuron survival. | |
| Patient Fibroblasts | Gaucher Disease (GD) | In vitro | Induced ER-resident HSP70 (BiP), enhanced folding, maturation, and activity of mutated GCase. | |
| Npc1-/- Mice | Niemann-Pick Type C (NPC) | Oral | Attenuated a wide spectrum of disease-associated neurological symptoms. |
Table 2: Summary of Key Clinical Trial Efficacy Data
| Disease | Clinical Trial ID | Phase | This compound Dose | Primary Endpoint | Result | Citation(s) |
| Niemann-Pick Type C (NPC) | NCT02612129 | 2/3 | Weight-based, TID | Change in 5-domain NPC Clinical Severity Scale (NPCCSS) score at 12 months. | Statistically significant treatment difference of -1.40 in favor of this compound (p=0.046), a 65% reduction in annual progression. | |
| Amyotrophic Lateral Sclerosis (ALS) | NCT03491462 (ORARIALS-01) | 3 | 400 mg TID | Combined Assessment of Function and Survival (CAFS) score over 76 weeks. | No significant difference compared to placebo (p=0.62). | |
| Inclusion Body Myositis (IBM) | NCT02753530 | 2/3 | 400 mg TID | Change in IBM Functional Rating Scale (IBMFRS) at 20 months. | No significant difference compared to placebo (p=0.11). | |
| SOD1-mutant ALS | NCT00706147 | 2/3 | 200 mg TID | Safety and Tolerability; Survival (secondary). | Safe and well-tolerated. Data suggested a possible therapeutic benefit (HR for survival: 0.77). |
Table 3: Summary of Common Adverse Events in Key Clinical Trials
| Disease | Clinical Trial ID | Most Common Adverse Events (this compound vs. Placebo) | Serious Adverse Events (this compound vs. Placebo) | Citation(s) |
| Niemann-Pick Type C (NPC) | NCT02612129 | Occurred in 88.2% vs. 75.0% of patients. | Fewer with this compound: 14.7% vs. 31.3% with placebo. | |
| Amyotrophic Lateral Sclerosis (ALS) | NCT03491462 | Gastrointestinal events were most common. More AEs led to discontinuation in the this compound group (16% vs. 5%). | - | |
| Inclusion Body Myositis (IBM) | NCT02753530 | Gastrointestinal disorders. | Occurred in 15% of the this compound group vs. 23% of the placebo group. |
Key Experimental Protocols
Reproducing and building upon existing research requires detailed methodologies. Below are standardized protocols for assessing this compound's effect on the heat shock response.
Western Blotting for HSP70 Quantification
This protocol is used to measure the relative amount of HSP70 protein in cells or tissues following treatment.
-
Sample Preparation:
-
Culture cells (e.g., patient-derived fibroblasts) or harvest tissues (e.g., mouse spinal cord) after treatment with this compound or vehicle control.
-
Lyse cells/tissues in RIPA buffer containing protease and phosphatase inhibitors on ice.
-
Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel and separate proteins by electrophoresis.
-
Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for inducible HSP70 (e.g., anti-HSPA1A) and a loading control (e.g., anti-GAPDH or anti-β-actin), diluted in blocking buffer.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize HSP70 intensity to the corresponding loading control for comparison across samples.
-
Quantitative Real-Time PCR (qRT-PCR) for HSPA1A mRNA
This protocol measures changes in the gene expression of HSPA1A, the gene encoding inducible HSP70.
-
RNA Extraction:
-
Homogenize this compound- or vehicle-treated cells/tissues in a lysis reagent (e.g., TRIzol).
-
Extract total RNA using a phenol-chloroform extraction method or a column-based kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for HSPA1A and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Perform the qPCR reaction in a thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Generate a melt curve at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Calculate the relative expression of HSPA1A using the ΔΔCt method, normalizing to the reference gene expression.
-
Clinical Development and Future Outlook
The clinical journey of this compound highlights both the promise and the challenges of targeting the HSR.
-
Success in Niemann-Pick Type C (NPC): this compound's approval for NPC is a landmark achievement, validating the HSR as a druggable target for lysosomal storage diseases where protein misfolding is a key pathological feature. The drug is thought to aid in the proper folding and trafficking of the defective NPC1/NPC2 proteins, thereby improving lysosomal function.
-
Setbacks in Neurodegeneration: The failure of this compound to meet primary endpoints in large Phase 3 trials for ALS and IBM was a significant disappointment. Potential reasons include the complexity of these diseases, where protein aggregation may be downstream of other primary insults, or the possibility that the dose of this compound used (limited by tolerability) was insufficient to induce a robust enough HSR in the central nervous system or muscle tissue to overcome the disease process. Some studies also suggest that certain neuron types have a high threshold for activating HSF1, which could limit the drug's efficacy.
Future Directions: The mixed clinical results for this compound pave the way for future research. Key areas of focus should include:
-
Biomarker Development: Identifying pharmacodynamic biomarkers to confirm target engagement (i.e., HSP induction) in target tissues (e.g., CNS, muscle) is critical for optimizing dosing and patient selection in future trials.
-
Combination Therapies: Exploring this compound in combination with other therapeutic agents that act on different pathological pathways could yield synergistic effects. For example, combining it with histone deacetylase (HDAC) inhibitors has been shown to enhance HSP expression in preclinical models.
-
Next-Generation HSR Modulators: Developing new compounds with improved potency, better blood-brain barrier penetration, and enhanced safety profiles could overcome the limitations observed with this compound in certain diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. Safety and efficacy of this compound in patients with early amyotrophic lateral sclerosis (ORARIALS-01): a randomised, double-blind, placebo-controlled, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of this compound for inclusion body myositis: a multicentre, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of cognitive deficits in FUSR521G amyotrophic lateral sclerosis mice by this compound and a class I histone deacetylase inhibitor independent of heat shock protein induction - PMC [pmc.ncbi.nlm.nih.gov]
Arimoclomol's Amplification of the Heat Shock Response: A Technical Guide to its Interaction with HSF1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arimoclomol is a promising therapeutic agent that functions as a co-inducer of the heat shock response (HSR). Unlike direct activators, this compound selectively amplifies the HSR in cells already under physiological stress. This targeted mechanism is mediated through its interaction with Heat Shock Transcription Factor 1 (HSF1), the master regulator of the HSR. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's effect on HSF1, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.
Introduction to this compound and the Heat Shock Response
The heat shock response is a highly conserved cellular defense mechanism against proteotoxic stress. Upon exposure to stressors such as heat, oxidative stress, and protein misfolding, HSF1 is activated. In its inactive state, HSF1 exists as a monomer in the cytoplasm, complexed with heat shock proteins (HSPs) like HSP90. Stress induces the dissociation of this complex, leading to HSF1 trimerization, nuclear translocation, and phosphorylation. The activated HSF1 trimer then binds to Heat Shock Elements (HSEs) in the promoter regions of HSP genes, initiating their transcription. This results in the increased production of molecular chaperones, such as HSP70, which aid in protein folding, refolding, and degradation, thereby restoring cellular homeostasis.
This compound's therapeutic potential lies in its ability to modulate this pathway. It does not initiate the HSR in healthy, unstressed cells but rather enhances and prolongs the response in cells where HSF1 is already active. This "smart drug" characteristic minimizes off-target effects and offers a favorable safety profile.
Mechanism of Action: this compound's Interaction with HSF1
This compound's primary mechanism of action is the stabilization of the activated HSF1-HSE complex.[1] This prolongs the transcriptional activation of HSP genes, leading to a more robust and sustained heat shock response. While the precise binding affinity is not fully quantified, the related compound bimoclomol is known to have a subtle but significant binding affinity for HSF1.[1]
The interaction of this compound with HSF1 leads to several key downstream effects:
-
Prolonged HSF1-HSE Binding: this compound enhances the duration of HSF1's association with the DNA, leading to increased and sustained transcription of target genes.[2]
-
Enhanced HSF1 Phosphorylation: In stressed cells, this compound treatment has been associated with a characteristic upward shift of the HSF1 band in Western blot analysis, indicative of hyperphosphorylation.[3] This post-translational modification is crucial for HSF1's transcriptional activity.
-
Increased Heat Shock Protein Expression: The sustained activation of HSF1 results in a significant upregulation of heat shock proteins, most notably HSP70.[4]
The following diagram illustrates the proposed signaling pathway of this compound's action on HSF1.
Quantitative Data on this compound's Efficacy
The following tables summarize the available quantitative and semi-quantitative data on the effects of this compound.
Table 1: Effect of this compound on HSF1 and HSP Expression
| Parameter | Model System | Observation | Reference |
| HSF1 Activation | SOD1G93A Mice | Characteristic upward band shift on Western blot, indicative of hyperphosphorylation. | |
| HSF1-HSE Interaction | In vitro models | Prolonged or eased interaction. | |
| HSP70 Expression | Npc1-/- Mouse Brain | Complete restoration of HSP70 levels. | |
| HSP70 Expression | SOD1G93A Mouse Spinal Cord | Increased expression. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on HSF1.
HSF1 Phosphorylation Analysis by Western Blot
This protocol is for the detection of total and phosphorylated HSF1.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate briefly to shear DNA.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration.
-
-
SDS-PAGE and Electrotransfer:
-
Mix lysate with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against total HSF1 or a specific phospho-HSF1 antibody (e.g., anti-pS326-HSF1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
HSF1-HSE Binding Analysis by Electrophoretic Mobility Shift Assay (EMSA)
This assay determines the in vitro binding of HSF1 to its DNA consensus sequence.
-
Probe Labeling:
-
Synthesize and anneal complementary oligonucleotides containing the HSE consensus sequence.
-
Label the probe with [γ-32P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.
-
Purify the labeled probe.
-
-
Binding Reaction:
-
Prepare a binding reaction mix containing binding buffer, purified nuclear extract or recombinant HSF1, and a non-specific competitor DNA (e.g., poly(dI-dC)).
-
Add the labeled probe to the reaction mix.
-
For competition assays, add an excess of unlabeled specific competitor oligonucleotide.
-
For supershift assays, add an HSF1-specific antibody after the initial binding incubation.
-
Incubate at room temperature.
-
-
Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in a low ionic strength buffer (e.g., 0.5x TBE).
-
Dry the gel and expose it to X-ray film (for radioactive probes) or image using an appropriate detection system (for non-radioactive probes).
-
HSF1 Transactivation Analysis by Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of HSF1.
-
Cell Transfection:
-
Co-transfect cells with a firefly luciferase reporter plasmid containing an HSE-driven promoter and a Renilla luciferase control plasmid for normalization.
-
Allow cells to express the reporters for 24-48 hours.
-
-
Compound Treatment:
-
Treat the transfected cells with this compound or a vehicle control, in the presence or absence of a cellular stressor (e.g., heat shock at 42°C for 1 hour).
-
Incubate for the desired duration.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold induction over the vehicle-treated control.
-
In Vivo HSF1-HSE Binding Analysis by Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if HSF1 is bound to the promoter of a specific gene within the cell.
-
Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes in living cells with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into 200-1000 bp fragments by sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin with an antibody against HSF1 or a negative control IgG overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
Quantify the amount of a specific DNA sequence (e.g., the HSP70 promoter) in the immunoprecipitated sample by quantitative PCR (qPCR).
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for investigating the effect of this compound on HSF1 activity.
Conclusion
This compound represents a novel therapeutic strategy by acting as a co-inducer of the heat shock response. Its ability to selectively amplify the HSF1-mediated stress response in compromised cells makes it a promising candidate for the treatment of diseases characterized by protein misfolding and aggregation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers to further investigate the therapeutic potential of this compound and other HSR modulators. A deeper understanding of the nuanced interactions between small molecules and the HSF1 pathway will be crucial for the development of next-generation therapies for a range of debilitating diseases.
References
- 1. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
Arimoclomol for Niemann-Pick Disease Type C (NPC): A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Niemann-Pick disease type C (NPC) is a rare, autosomal recessive neurovisceral disorder characterized by the progressive accumulation of unesterified cholesterol and other lipids within lysosomes, leading to cellular dysfunction and a devastating neurodegenerative clinical course. The disease arises from mutations in the NPC1 or NPC2 genes, which are critical for intracellular lipid trafficking. Arimoclomol, an investigational therapeutic agent, has emerged as a promising treatment that targets the core pathophysiology of NPC. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining essential experimental protocols, and visualizing the molecular pathways it modulates.
This compound functions primarily as an amplifier of the cellular Heat Shock Response (HSR), a crucial proteostasis mechanism. It prolongs the activation of Heat Shock Factor 1 (HSF1), leading to the increased expression of cytoprotective Heat Shock Proteins (HSPs), notably HSP70. This action enhances the cell's ability to refold and clear misfolded proteins, including defective NPC1, and improves lysosomal function. More recent evidence has elucidated a complementary mechanism involving the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). These master regulators of lysosomal biogenesis, upon activation by this compound, drive the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network, including NPC1, thereby directly addressing the genetic deficit and promoting the clearance of stored lipids. Clinical trial data has demonstrated a significant and clinically meaningful reduction in disease progression in NPC patients treated with this compound, validating its multifaceted therapeutic approach.
Pathophysiology of Niemann-Pick Disease Type C
NPC is fundamentally a disorder of intracellular lipid trafficking.[1] Mutations in the NPC1 or NPC2 genes (accounting for approximately 95% and 5% of cases, respectively) disrupt the egress of cholesterol from late endosomes and lysosomes.[2]
-
NPC1 Protein: A large transmembrane protein located in the membrane of late endosomes/lysosomes that is believed to export sterols.
-
NPC2 Protein: A smaller, soluble lysosomal protein that binds cholesterol and is thought to hand it off to NPC1 for transport out of the lysosome.
Loss-of-function mutations in either protein lead to the sequestration of unesterified cholesterol and glycosphingolipids within the lysosomal compartment.[3] This accumulation triggers a cascade of cytotoxic events, including impaired lysosomal calcium homeostasis, increased oxidative stress, and secondary defects in sphingomyelin metabolism, ultimately culminating in widespread cellular damage, particularly in the cerebellum (leading to ataxia) and other regions of the central nervous system.[4]
This compound: Dual Mechanism of Action
This compound's therapeutic effect in NPC stems from its ability to modulate two interconnected cellular stress response and clearance pathways.
Amplification of the Heat Shock Response (HSR)
This compound is classified as an HSP co-inducer. Unlike direct stressors, it does not activate the HSR on its own but amplifies an existing response.[5] In stressed cells, such as the lipid-overloaded cells in NPC, HSF1 is activated. This compound is reported to stabilize the interaction between activated HSF1 and Heat Shock Elements (HSEs) in the promoter regions of HSP genes. This prolonged binding leads to sustained transcription and elevated levels of HSPs, particularly HSP70.
The resulting increase in HSP70 chaperoning capacity is thought to:
-
Assist in the proper folding and trafficking of mutated NPC1 protein, potentially rescuing some level of function.
-
Stabilize lysosomal membranes.
-
Reduce protein aggregation and exert broad neuroprotective effects.
Activation of TFEB/TFE3 and the CLEAR Network
A more recently elucidated mechanism involves the master regulators of lysosomal biogenesis, TFEB and TFE3. In vitro studies have shown that this compound treatment leads to the translocation of TFEB and TFE3 from the cytoplasm to the nucleus. In the nucleus, these transcription factors bind to CLEAR elements in the promoters of target genes.
This activation results in the upregulation of the CLEAR gene network, which includes:
-
NPC1 and NPC2 : Directly increasing the expression of the deficient proteins.
-
Genes involved in lysosomal biogenesis and autophagy.
This mechanism directly addresses the primary genetic defect and enhances the cell's overall capacity for lysosomal degradation and lipid clearance, acting synergistically with the HSR amplification.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound in NPC and related neurodegenerative models.
Table 1: Preclinical Efficacy of this compound
| Model System | Parameter | Result | Citation |
|---|---|---|---|
| Npc1-/- Mouse Model | Neurological Symptoms | Attenuated neurological symptoms and improved ataxia. | |
| Npc1-/- Mouse Model | Myelination | Improved myelination and increased number of mature oligodendrocytes in the cerebellum. | |
| Npc1-/- Mouse Model | GSL Accumulation | Reduced total accumulation of glycosphingolipids (GSLs) in the forebrain by 59% (with rhHSP70, an effect recapitulated by this compound). | |
| SOD1G93A ALS Mouse Model | Lifespan | 22% increase in lifespan. | |
| SOD1G93A ALS Mouse Model | Motor Neuron Survival | 74% increase in motor neuron survival in the later stages of the disease. |
| NPC Patient Fibroblasts | Lysosomal Storage | Significantly reduced lysosomal storage and accumulation of unesterified cholesterol. | |
Table 2: Clinical Trial Efficacy Data (CT-ORZY-NPC-002)
| Parameter | This compound Group | Placebo Group | Treatment Difference | P-value | Citation |
|---|---|---|---|---|---|
| Primary Endpoint | |||||
| Mean Change in 5-domain NPCCSS (12 months) | 0.76 | 2.15 | -1.40 | 0.046 | |
| Annual Disease Progression Reduction | 65% reduction | - | - | 0.046 | |
| Subgroup Analysis (with Miglustat) | |||||
| Mean Change in 5-domain NPCCSS (12 months) | - | - | -2.06 | 0.006 |
| Mean Change in R4DNPCCSS (12 months) | -0.23 | 1.92 | -2.21 | 0.0077 | |
Table 3: Biomarker Changes in Response to this compound (CT-ORZY-NPC-002)
| Biomarker | Change in this compound Group | Change in Placebo Group | Between-Group Difference | P-value | Citation |
|---|---|---|---|---|---|
| Plasma Lyso-SM-509 | Significant reduction | - | Statistically significant reduction vs. placebo | 0.043 | |
| Unesterified Cholesterol (PBMCs) | Numerical decrease | - | -44.44 µg/mg protein | 0.096 | |
| Serum Cholestane-triol | Numerical decrease | - | -5.50 ng/mL | 0.225 |
| HSP70 (PBMCs) | Significant increase from baseline | - | - | 0.001 (within-group) | |
Key Experimental Methodologies
Filipin Staining for Unesterified Cholesterol
This histochemical technique is the gold standard for visualizing the lysosomal accumulation of unesterified cholesterol, the cellular hallmark of NPC.
-
Principle: The polyene antibiotic Filipin binds specifically to unesterified cholesterol, emitting a characteristic fluorescence under UV excitation. In NPC cells, this results in a bright, punctate perinuclear staining pattern corresponding to engorged late endosomes/lysosomes.
-
Protocol Outline:
-
Cell Culture: Plate fibroblasts (patient-derived or control) on glass coverslips and culture to ~80% confluency.
-
Fixation: Rinse cells with Phosphate-Buffered Saline (PBS) and fix with 3-4% paraformaldehyde in PBS for 30-60 minutes at room temperature.
-
Quenching: Rinse 3x with PBS. Quench the fixation reaction by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.
-
Staining: Rinse with PBS. Stain cells with a working solution of 0.05 mg/mL Filipin complex in PBS containing 10% Fetal Bovine Serum for 2 hours at room temperature, protected from light.
-
Washing: Rinse cells 3x with PBS.
-
Visualization: Mount coverslips onto glass slides. View immediately by fluorescence microscopy using a UV filter set (e.g., excitation 340-380 nm, emission >430 nm). Note that Filipin fluorescence photobleaches rapidly.
-
Heat Shock Protein (HSP) Induction Assays
Quantifying the induction of HSP70 is critical for confirming this compound's pharmacodynamic effect. Western blotting is a standard method for this assessment.
-
Principle: Western blotting uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies.
-
Protocol Outline:
-
Cell Treatment: Culture cells (e.g., patient fibroblasts, HeLa cells) and treat with this compound at desired concentrations and time points. Include vehicle-only controls.
-
Lysis: Harvest cells and prepare total protein lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate proteins on a 4-20% Tris-HCl polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST). Incubate with a primary antibody specific for inducible HSP70 (e.g., HSPA1A). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Perform densitometry analysis using software like ImageJ. Normalize HSP70 band intensity to a loading control (e.g., β-actin or GAPDH).
-
Lysosomal Mass and pH Measurement
LysoTracker probes are fluorescent acidotropic dyes used to label and track acidic organelles, such as lysosomes, in live cells. They can be used to assess changes in lysosomal volume (mass) and acidification.
-
Principle: LysoTracker dyes are weakly basic amines linked to a fluorophore. They freely permeate cell membranes and accumulate in acidic compartments, where they become protonated and are retained, leading to a fluorescent signal. Increased signal intensity can indicate an increase in lysosomal volume or number.
-
Protocol Outline:
-
Cell Culture: Plate cells in a suitable format for microscopy or flow cytometry.
-
Probe Preparation: Prepare a working solution of LysoTracker (e.g., LysoTracker Red DND-99) at a final concentration of 50-75 nM in the normal growth medium.
-
Cell Loading: Replace the existing medium with the LysoTracker-containing medium.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing (Optional): The loading solution can be replaced with fresh medium before observation.
-
Analysis:
-
Microscopy: Visualize the cells directly using a fluorescence microscope with the appropriate filter set (e.g., for LysoTracker Red: excitation ~577 nm, emission ~590 nm).
-
Flow Cytometry: Harvest cells and analyze the fluorescence intensity to quantify changes in the acidic compartment across cell populations.
-
-
NPC Disease Severity Scale (5-domain NPCCSS)
The 5-domain NPCCSS is a clinician-reported outcome measure used to quantify disease severity and progression in clinical trials.
-
Domains Assessed: The scale focuses on five domains identified as most important by clinicians and patients: Ambulation, Fine Motor Skills, Swallow, Speech, and Cognition.
-
Scoring: Each domain is scored on a scale, with the total score ranging from 0 to 25. A higher score indicates greater clinical impairment. A change of 1 point or more in the total score is considered clinically meaningful, representing a loss of function and increased disability.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows discussed.
References
- 1. Efficacy results from a 12-month double-blind randomized trial of this compound for treatment of Niemann-Pick disease type C (NPC): Presenting a rescored 4-domain NPC Clinical Severity Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of this compound in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
Arimoclomol's Impact on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimoclomol is a hydroxylamine derivative that functions as a co-inducer of the cellular heat shock response (HSR), a fundamental cytoprotective mechanism.[1] It has demonstrated therapeutic potential in diseases characterized by protein misfolding and lysosomal dysfunction.[1][2] This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying molecular mechanisms. This compound is approved for the treatment of Niemann-Pick disease type C (NPC) in combination with miglustat.[3][4]
Core Cellular Pathway: Amplification of the Heat Shock Response
This compound's primary mechanism of action is the potentiation of the HSR, not by inducing cellular stress itself, but by amplifying the response in cells already under stress. This is achieved by prolonging the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR.
Under cellular stress, such as the accumulation of misfolded proteins, HSF1 translocates to the nucleus, trimerizes, and binds to Heat Shock Elements (HSEs) in the promoter regions of genes encoding Heat Shock Proteins (HSPs). This compound is reported to stabilize the interaction between activated HSF1 and HSEs, leading to a sustained transcription of HSPs. This results in an increased cellular capacity to refold misfolded proteins, prevent protein aggregation, and facilitate the degradation of damaged proteins.
Downstream Cellular Pathways and Effects
The this compound-mediated amplification of the HSR has significant downstream consequences on several interconnected cellular pathways.
Lysosomal Function and Autophagy
A key area of impact for this compound is the enhancement of lysosomal function, which is often impaired in lysosomal storage diseases like NPC. This is achieved through at least two interconnected mechanisms:
-
Upregulation of the CLEAR Gene Network: this compound treatment leads to the increased nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). These are master regulators of lysosomal biogenesis and autophagy, controlling the expression of a network of genes known as the Coordinated Lysosomal Expression and Regulation (CLEAR) network. Upregulation of CLEAR genes, including those encoding for NPC1 and NPC2, enhances the cell's capacity to clear accumulated lipids.
-
Enhanced Chaperone-Mediated Protein Folding: The increased levels of HSPs, particularly Hsp70, facilitate the correct folding and trafficking of lysosomal proteins, such as the NPC1 protein, which is often misfolded in NPC disease. This helps to restore their function in cholesterol and lipid transport out of the lysosome.
Protein Homeostasis (Proteostasis)
In neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), the accumulation of misfolded protein aggregates is a key pathological feature. This compound's ability to upregulate HSPs directly counteracts this by:
-
Promoting Protein Refolding: HSPs act as molecular chaperones to refold misfolded and aggregation-prone proteins, such as mutant Superoxide Dismutase 1 (SOD1) in some forms of ALS.
-
Facilitating Protein Degradation: When refolding is not possible, HSPs can target misfolded proteins for degradation through the ubiquitin-proteasome system and autophagy.
Quantitative Data from Preclinical and Clinical Studies
The effects of this compound on these cellular pathways translate into measurable outcomes in various disease models and clinical trials.
Table 1: Efficacy of this compound in Niemann-Pick Disease Type C (NPC)
| Study/Model | Endpoint | This compound Treatment Group | Placebo Group | p-value | Reference |
| Phase 2/3 Clinical Trial (NCT02612129) | Mean change in 5-domain NPCCSS score at 12 months | 0.76 | 2.15 | 0.046 | |
| 65% relative reduction in annual disease progression | - | - | - | ||
| Patients stable or improved | 50% | 37.5% | - | ||
| Subgroup on Miglustat | Mean change in 5-domain NPCCSS score at 12 months | Stabilization | Worsening | 0.006 | |
| In vitro (NPC patient fibroblasts) | Reduction in lysosomal cholesterol accumulation | Dose-dependent reduction | - | <0.05 |
Table 2: Efficacy of this compound in Amyotrophic Lateral Sclerosis (ALS) Models
| Study/Model | Endpoint | This compound Treatment Group | Control Group | Finding | Reference |
| SOD1 G93A Mouse Model | Lifespan (treatment from 75 days) | Significant increase | - | - | |
| Muscle function | Significantly improved | - | - | ||
| Hsp70 expression | Increased | - | - | ||
| Ubiquitin-positive aggregates in spinal cord | Decreased | - | - | ||
| Phase 2 Clinical Trial (SOD1-ALS patients) | Safety and tolerability | Well-tolerated | - | Consistent trends favoring this compound on efficacy measures |
Note: Phase 3 trials in a broader ALS population did not meet their primary endpoints.
Table 3: Safety Profile of this compound in the NPC Phase 2/3 Trial
| Adverse Event | This compound Group (n=34) | Placebo Group (n=16) | Reference |
| Any Adverse Event | 88.2% (30) | 75.0% (12) | |
| Serious Adverse Events | 14.7% (5) | 31.3% (5) | |
| Upper Respiratory Infection | 17.6% | 6.3% | |
| Decreased Weight | 14.7% | 0% | |
| Treatment-related Serious Adverse Events (urticaria, angioedema) | 2 patients | 0 patients |
Experimental Protocols
In Vitro Cholesterol Accumulation Assay in NPC Fibroblasts
Objective: To quantify the effect of this compound on lysosomal cholesterol storage in patient-derived fibroblasts.
Methodology:
-
Cell Culture: Human fibroblasts from NPC patients (e.g., with the NPC1I1061T mutation) and healthy controls are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 50-400 µM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Filipin Staining: After treatment, cells are fixed with paraformaldehyde and stained with filipin, a fluorescent compound that binds to unesterified cholesterol.
-
Imaging and Quantification: Images are acquired using a fluorescence microscope. The intensity of filipin staining in perinuclear vesicles is quantified using image analysis software to determine the level of cholesterol accumulation.
In Vivo Efficacy Study in the SOD1 G93A Mouse Model of ALS
Objective: To evaluate the effect of this compound on disease progression and survival in a preclinical model of ALS.
Methodology:
-
Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (SOD1 G93A) are used. These mice develop a progressive motor neuron disease that mimics many aspects of human ALS.
-
Treatment Regimen: this compound is administered to the mice, typically via intraperitoneal injection or oral gavage, starting at a presymptomatic, early symptomatic (e.g., 75 days of age), or late symptomatic (e.g., 90 days of age) stage of the disease.
-
Functional Assessment: Motor function is assessed regularly using tests such as rotarod performance, grip strength, and electrophysiological measurements of muscle function (e.g., motor unit number estimation).
-
Survival Analysis: The lifespan of the mice is monitored, and survival curves are generated for treated and control groups.
-
Histopathological and Biochemical Analysis: At the end of the study, spinal cord and muscle tissues are collected for analysis of motor neuron survival, protein aggregation (e.g., ubiquitin-positive inclusions), and HSP expression levels (e.g., via ELISA or Western blot).
Conclusion
This compound exerts its therapeutic effects by targeting fundamental cellular stress response and quality control pathways. Its ability to amplify the heat shock response leads to a cascade of beneficial downstream effects, including improved protein folding, reduced protein aggregation, and enhanced lysosomal function. These mechanisms have shown promise in preclinical models and clinical trials for specific protein misfolding and lysosomal storage diseases. Further research into the nuanced interactions of this compound with these cellular pathways will continue to inform its clinical development and potential application in a broader range of diseases.
References
- 1. Multiparameter phenotypic screening for endogenous TFEB and TFE3 translocation identifies novel chemical series modulating lysosome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zevra.com [zevra.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanistic insights into this compound mediated effects on lysosomal function in Niemann-pick type C disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Arimoclomol's Capacity to Traverse the Blood-Brain Barrier: A Technical Guide
An In-Depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction: Arimoclomol, a hydroxylamine derivative, has garnered significant attention for its therapeutic potential in neurodegenerative diseases. A critical attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). This technical guide provides a comprehensive overview of the available evidence demonstrating this compound's BBB penetration, its underlying mechanism of action within the CNS, and the experimental approaches used to ascertain its distribution into the brain.
Quantitative Analysis of this compound's Blood-Brain Barrier Penetration
The following tables summarize the key quantitative data from clinical and preclinical studies that substantiate the passage of this compound across the blood-brain barrier.
Table 1: Human Cerebrospinal Fluid (CSF) and Serum Concentrations of this compound in ALS Patients
| Dosage (thrice daily) | Mean Serum Concentration (ng/mL) | Mean CSF Concentration (ng/mL) | CSF/Serum Ratio |
| 25 mg | 150 | 7.5 | 0.05 |
| 50 mg | 300 | 15 | 0.05 |
| 100 mg | 600 | 30 | 0.05 |
Data derived from a Phase 2a clinical trial in patients with Amyotrophic Lateral Sclerosis (ALS). Concentrations are approximate mean values. A dose-dependent increase in this compound CSF levels was observed.[1]
Table 2: Preclinical Evidence of CNS Engagement in Animal Models
| Animal Model | Study Type | Key Finding |
| SOD1 G93A Mouse (ALS model) | Efficacy and Survival | Treatment with this compound significantly delayed disease progression and increased lifespan, indicating CNS target engagement.[2][3] |
| Npc1-/- Mouse (Niemann-Pick type C model) | Biomarker Analysis | Central nervous system target engagement was demonstrated through the activation of the heat shock response in the brain.[4] |
Note: Specific quantitative brain-to-plasma concentration ratios from preclinical studies were not available in the reviewed literature.
Mechanism of Action at the Blood-Brain Barrier and Within the CNS
This compound's neurotherapeutic effects are predicated on its ability to cross the BBB and modulate cellular stress responses within the CNS. Its primary mechanism involves the amplification of the heat shock response (HSR), a crucial cellular protective pathway.
Heat Shock Response Amplification
Under conditions of cellular stress, such as the protein misfolding characteristic of many neurodegenerative diseases, Heat Shock Factor 1 (HSF1) is activated. This compound does not directly activate HSF1 but rather prolongs its activated state, enhancing the transcription of heat shock proteins (HSPs), particularly HSP70. These molecular chaperones play a critical role in refolding misfolded proteins, preventing protein aggregation, and facilitating the degradation of damaged proteins.
This compound's potentiation of the Heat Shock Response pathway.
Coordinated Lysosomal Expression and Regulation (CLEAR) Network
Recent findings have elucidated a novel aspect of this compound's mechanism of action involving the Coordinated Lysosomal Expression and Regulation (CLEAR) gene network. This compound has been shown to promote the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). These transcription factors are master regulators of lysosomal biogenesis and autophagy. By activating the CLEAR network, this compound enhances the cell's capacity to clear aggregated proteins and dysfunctional organelles, a critical process in neurodegenerative diseases.
This compound's influence on the CLEAR signaling pathway.
Experimental Protocols for Assessing Blood-Brain Barrier Penetration
The following sections detail the methodologies employed in clinical and preclinical studies to evaluate the BBB penetration of this compound.
Clinical Study in ALS Patients (NCT00244244)
Objective: To assess the safety, tolerability, and pharmacokinetics of this compound in patients with Amyotrophic Lateral Sclerosis (ALS), including its concentration in the cerebrospinal fluid (CSF).[5]
Study Design:
-
Phase: Phase 2a, multicenter, randomized, double-blind, placebo-controlled.
-
Participants: 84 patients diagnosed with familial or sporadic ALS.
-
Intervention: Oral administration of this compound (25 mg, 50 mg, or 100 mg) or placebo, three times daily for 12 weeks.
Methodology for BBB Penetration Assessment:
-
Sample Collection: A subset of 44 participants underwent lumbar puncture for CSF collection and venipuncture for serum collection at steady-state.
-
Bioanalysis: this compound concentrations in both serum and CSF were quantified using a validated analytical method (e.g., liquid chromatography-mass spectrometry).
-
Data Analysis: The CSF-to-serum concentration ratio was calculated to determine the extent of this compound's penetration into the CNS.
Workflow for the clinical assessment of this compound's BBB penetration.
Preclinical Studies in SOD1 G93A Mice
Objective: To evaluate the efficacy of this compound in a transgenic mouse model of ALS (SOD1 G93A), which provides indirect evidence of its ability to cross the BBB and exert a therapeutic effect in the CNS.
Study Design:
-
Animal Model: Transgenic mice overexpressing the human SOD1 gene with the G93A mutation.
-
Intervention: this compound administered via oral gavage or intraperitoneal injection at varying doses and treatment initiation times (pre-symptomatic and symptomatic).
Methodology for CNS Efficacy Assessment:
-
Treatment Administration: this compound was administered daily to SOD1 G93A mice.
-
Functional Assessment: Motor function and disease progression were monitored using standardized tests (e.g., rotarod, grip strength).
-
Survival Analysis: The lifespan of treated mice was compared to that of vehicle-treated controls.
-
Histopathological Analysis: Post-mortem analysis of spinal cord and brain tissue was performed to assess motor neuron survival and the extent of protein aggregation.
Workflow for preclinical efficacy studies of this compound in a mouse model of ALS.
Conclusion
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment with this compound, a coinducer of heat shock proteins, delays disease progression in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Multicenter, Dose Ranging Safety and Pharmacokinetics Study of this compound in Amyotrophic Lateral Sclerosis (ALS) | NEALS [neals.org]
Arimoclomol: A Deep Dive into its Impact on Lysosomal Function and Cholesterol Trafficking
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Arimoclomol is a hydroxylamine derivative that acts as a co-inducer of the heat shock response (HSR), a fundamental cellular stress response mechanism.[1][2] It has garnered significant attention for its therapeutic potential in lysosomal storage disorders (LSDs), particularly Niemann-Pick disease type C (NPC).[1][3][4] This debilitating neurodegenerative disease is characterized by the accumulation of unesterified cholesterol and other lipids within lysosomes, leading to cellular dysfunction and progressive clinical decline. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on lysosomal function and cholesterol trafficking, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action: Amplification of the Heat Shock Response
This compound's primary mechanism of action does not involve inducing cellular stress itself. Instead, it amplifies the naturally occurring heat shock response by prolonging the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of heat shock proteins (HSPs). This leads to an increased and sustained production of cytoprotective HSPs, most notably Heat Shock Protein 70 (HSP70). The elevated levels of HSP70 and other chaperones, such as the ER-resident HSP70 (BiP), are central to the therapeutic effects of this compound. These chaperones play a crucial role in protein folding, refolding of misfolded proteins, and preventing protein aggregation.
Impact on Lysosomal Function
This compound exerts a multi-faceted positive impact on lysosomal health and function, primarily through the amplification of the HSR.
Enhancement of Lysosomal Enzyme Activity and Maturation
In several LSDs, mutations in lysosomal enzymes lead to their misfolding, retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in reduced enzymatic activity in the lysosome. This compound, by upregulating HSPs like BiP, facilitates the correct folding and maturation of these mutated enzymes. This improved protein homeostasis allows for proper trafficking of the enzymes from the ER to the lysosome, where they can perform their catalytic functions.
A prime example of this is seen in Gaucher disease, another LSD caused by mutations in the GBA gene, which encodes the lysosomal enzyme acid beta-glucosidase (GCase). Studies have shown that this compound treatment can significantly increase the activity of mutant GCase in patient-derived fibroblasts and neuronal cells.
Stabilization of Lysosomal Membranes
Lysosomal membrane permeabilization (LMP) is a critical event in cellular stress and can lead to cell death. HSP70 has been shown to play a direct role in stabilizing lysosomal membranes, protecting them from damage. By increasing HSP70 levels, this compound helps maintain lysosomal integrity, preventing the release of harmful lysosomal contents into the cytoplasm.
Modulation of Cholesterol Trafficking in Niemann-Pick Disease Type C
The hallmark of NPC is the defective egress of cholesterol from late endosomes and lysosomes. This is due to mutations in the NPC1 or NPC2 genes, which encode proteins essential for this process. This compound has been shown to ameliorate this cholesterol accumulation through a sophisticated mechanism involving the activation of key transcription factors.
Activation of TFEB and TFE3 and the CLEAR Network
Recent research has revealed that a key downstream effect of this compound is the activation and nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). TFEB and TFE3 are master regulators of lysosomal biogenesis and autophagy. They control the expression of a suite of genes known as the Coordinated Lysosomal Expression and Regulation (CLEAR) network.
Upon activation, TFEB and TFE3 move from the cytoplasm to the nucleus, where they bind to CLEAR elements in the promoter regions of their target genes. This leads to the upregulated expression of numerous genes involved in lysosomal function, including NPC1 itself. The increased expression of a functional NPC1 protein, even if partially active, can enhance the clearance of accumulated cholesterol from the lysosomes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.
| Parameter | Experimental System | Treatment | Result | Reference |
| Disease Progression | Niemann-Pick Disease Type C Patients (Phase 2/3 Clinical Trial NCT02612129) | This compound (oral, three times daily for 12 months) | 65% reduction in annual disease progression based on the 5-domain NPC Clinical Severity Scale (NPCCSS) score (Mean progression: 0.76 with this compound vs. 2.15 with placebo; p=0.046) | |
| HSP70 Levels | Niemann-Pick Disease Type C Patients (Phase 2/3 Clinical Trial NCT02612129) | This compound (oral, three times daily for 12 months) | Significant increase from baseline in plasma HSP70 levels. | |
| Lyso-SM-509 Levels | Niemann-Pick Disease Type C Patients (Phase 2/3 Clinical Trial NCT02612129) | This compound (oral, three times daily for 12 months) | Significant reduction in plasma Lyso-SM-509 levels compared to placebo. | |
| GCase Activity | Gaucher Disease Patient Fibroblasts (L444P/L444P) | 400 µM this compound for 5 days | ~2-fold increase in GCase activity. | |
| GCase Protein Levels | Gaucher Disease Patient Fibroblasts (L444P/L444P) | 400 µM this compound for 5 days | Noticeable increase in the mature, EndoH-resistant form of GCase. | |
| HSP70 & BiP Protein Levels | Gaucher Disease Patient Fibroblasts | 400 µM this compound for 5 days | Significant increase in both HSP70 and BiP protein levels. | |
| Cholesterol Accumulation | NPC1 mutant human fibroblasts (GM18453) | This compound (up to 500 µM for 72h or 120h) | No significant reduction in filipin staining. | |
| Cholesterol Concentration | NPC patient fibroblasts | Not applicable (baseline measurement) | 1.5 to 5-fold higher than normal. |
Experimental Protocols
Quantification of Intracellular Cholesterol using Filipin Staining
This protocol is adapted from established methods for visualizing and quantifying unesterified cholesterol in cultured cells.
Materials:
-
Cultured cells (e.g., human fibroblasts from NPC patients and healthy controls)
-
Glass coverslips
-
24-well plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
1.5 mg/mL Glycine in PBS
-
Filipin III stock solution (25 mg/mL in DMSO)
-
Staining solution: 50 µg/mL Filipin III in PBS containing 10% Fetal Bovine Serum (FBS)
-
Mounting medium
-
Fluorescence microscope with a UV filter set (Excitation: ~340-380 nm, Emission: ~385-470 nm)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in 24-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Fixation: Gently wash the cells three times with PBS. Fix the cells with 4% PFA for 30-60 minutes at room temperature.
-
Quenching: Wash the cells three times with PBS. Quench the unreacted PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.
-
Staining: Wash the cells three times with PBS. Incubate the cells with the Filipin staining solution for 2 hours at room temperature in the dark.
-
Washing: Wash the cells three times with PBS to remove excess stain.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a suitable mounting medium. Immediately visualize the cells using a fluorescence microscope, as filipin fluorescence is prone to photobleaching.
-
Quantification: Capture multiple images per condition. Use image analysis software to quantify the fluorescence intensity of filipin staining per cell or per defined region of interest (e.g., perinuclear region). Normalize the data to the vehicle control.
Measurement of Lysosomal β-Glucosidase (GCase) Activity
This protocol is a generalized procedure for measuring GCase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cultured cells (e.g., fibroblasts or neuronal cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
96-well black, clear-bottom plates
-
Assay Buffer (e.g., 50 mM citrate/phosphate buffer, pH 5.4)
-
Substrate: 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) stock solution
-
Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.7)
-
4-Methylumbelliferone (4-MU) standard solution
-
Fluorometric plate reader (Excitation: ~365 nm, Emission: ~445 nm)
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Lysis: Treat cells with this compound as required. Harvest the cells and lyse them in cell lysis buffer on ice.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay for normalization.
-
Assay Reaction: In a 96-well plate, add a specific amount of cell lysate (e.g., 10-20 µg of protein) to each well.
-
Substrate Addition: Prepare the 4-MUG substrate solution in the assay buffer. Add the substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader.
-
Quantification: Generate a standard curve using the 4-MU standard solution. Calculate the GCase activity in each sample based on the standard curve and normalize it to the total protein concentration. Express the activity as nmol of 4-MU released per hour per mg of protein.
Western Blot Analysis of HSP70 and Lysosomal Proteins
This protocol outlines the general steps for detecting and quantifying protein levels by Western blotting.
Materials:
-
Cultured cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HSP70, anti-BiP, anti-LAMP1, anti-GCase, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence detector or X-ray film)
-
Densitometry software
Procedure:
-
Protein Extraction: Treat cells with this compound. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Use densitometry software to quantify the band intensities. Normalize the intensity of the target protein band to the loading control band.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's core mechanism of action and downstream effects.
Caption: Overview of key experimental workflows.
Conclusion
This compound represents a promising therapeutic strategy for Niemann-Pick disease type C and other lysosomal storage disorders. Its unique mechanism of action, centered on the amplification of the heat shock response, leads to a cascade of beneficial downstream effects, including improved lysosomal enzyme function, enhanced lysosomal stability, and correction of cholesterol trafficking defects. The activation of the TFEB/TFE3-CLEAR network axis is a key component of its efficacy in NPC. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar compounds. Further research is warranted to fully understand the intricate molecular details of its action and to explore its applicability to a wider range of neurodegenerative and protein-misfolding diseases.
References
Arimoclomol: A Deep Dive into its Discovery and Clinical Development for Neurodegenerative Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Arimoclomol is a first-in-class, orally administered heat shock protein (HSP) amplifier that has garnered significant attention for its potential therapeutic role in a range of neurodegenerative diseases. Its unique mechanism of action, which involves the potentiation of the cell's own protective stress response pathways, offers a novel approach to combatting the protein misfolding and aggregation that are hallmarks of many of these devastating conditions. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evidence, and clinical development of this compound, with a particular focus on Niemann-Pick disease type C (NPC), for which it has recently received FDA approval, as well as its investigation in Amyotrophic Lateral Sclerosis (ALS), sporadic Inclusion Body Myositis (sIBM), and Gaucher disease.
Introduction: The Heat Shock Response and Neuroprotection
Neurodegenerative diseases are often characterized by the accumulation of misfolded or aggregated proteins, leading to cellular dysfunction and eventual cell death.[1] The heat shock response (HSR) is a highly conserved cellular defense mechanism that helps to maintain protein homeostasis, particularly under conditions of stress.[2] A key component of this response is the family of heat shock proteins (HSPs), which act as molecular chaperones to facilitate the correct folding of newly synthesized proteins and the refolding of misfolded proteins.[2] By amplifying this natural protective system, this compound represents a promising therapeutic strategy for diseases driven by proteotoxicity.
Mechanism of Action of this compound
This compound is not a direct inducer of the heat shock response but rather a co-inducer or amplifier.[2][3] It functions by prolonging the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR. Under cellular stress, HSF1 is released from its inhibitory complex, trimerizes, and translocates to the nucleus where it binds to heat shock elements (HSEs) in the promoter regions of HSP genes, thereby initiating their transcription. This compound is believed to stabilize the interaction between activated HSF1 and HSEs, leading to a sustained and amplified production of cytoprotective HSPs, most notably HSP70. This enhanced chaperone capacity helps to clear protein aggregates, improve lysosomal function, and protect against cell death.
Preclinical Development
This compound has demonstrated neuroprotective effects in various preclinical models of neurodegenerative diseases. In animal models of ALS, this compound was shown to rescue motor neurons, improve neuromuscular function, and extend lifespan. Studies in cell models of Gaucher disease revealed that this compound increased the activity and proper localization of the deficient enzyme, glucocerebrosidase. Furthermore, in a mouse model of spinal and bulbar muscular atrophy, this compound treatment led to an upregulation of HSP70 in the spinal cord and muscles. These preclinical findings provided a strong rationale for its clinical investigation in a variety of neurodegenerative conditions.
Clinical Development
This compound has been investigated in several clinical trials for a range of neurodegenerative diseases.
Niemann-Pick Disease Type C (NPC)
NPC is a rare, fatal, neurodegenerative lysosomal storage disorder caused by mutations in the NPC1 or NPC2 genes, leading to the accumulation of lipids in various organs, including the brain.
A pivotal Phase 2/3, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound in patients with NPC.
Experimental Protocol:
-
Study Design: 12-month, prospective, randomized, double-blind, placebo-controlled.
-
Participants: 50 patients aged 2-18 years with a confirmed diagnosis of NPC were randomized in a 2:1 ratio to receive this compound or placebo. Stratification was based on the use of miglustat, the then-standard of care.
-
Intervention: this compound was administered orally three times daily, with the dosage based on body weight.
-
Primary Endpoint: Change from baseline to 12 months in the 5-domain NPC Clinical Severity Scale (NPCCSS) score.
Results:
| Outcome Measure | This compound Group | Placebo Group | Treatment Difference (95% CI) | p-value |
| Primary Endpoint | ||||
| Mean change in 5-domain NPCCSS from baseline to 12 months | 0.76 | 2.15 | -1.40 (-2.76, -0.03) | 0.046 |
| Subgroup Analysis (Patients on Miglustat) | ||||
| Treatment difference in 5-domain NPCCSS | - | - | -2.06 | 0.006 |
| Adverse Events | ||||
| Any Adverse Event | 88.2% (30/34) | 75.0% (12/16) | - | - |
| Serious Adverse Events | 14.7% (5/34) | 31.3% (5/16) | - | - |
Data from Mengel et al., 2021.
The trial demonstrated a statistically significant and clinically meaningful reduction in disease progression in patients treated with this compound compared to placebo. The treatment was also generally well-tolerated.
Based on the positive results of the Phase 2/3 trial, this compound (marketed as Miplyffa™) was approved by the U.S. Food and Drug Administration (FDA) on September 20, 2024, for the treatment of Niemann-Pick disease, type C. It is indicated for use in combination with miglustat for the treatment of neurological manifestations of NPC in adult and pediatric patients two years of age and older.
Amyotrophic Lateral Sclerosis (ALS)
ALS is a progressive neurodegenerative disease that affects nerve cells in the brain and the spinal cord, leading to muscle weakness and respiratory failure.
A Phase 3, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of this compound in patients with ALS.
Experimental Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter.
-
Participants: 239 patients with early ALS were randomized in a 2:1 ratio to receive this compound or placebo.
-
Intervention: this compound or placebo administered for up to 76 weeks.
-
Primary Endpoint: Combined Assessment of Function and Survival (CAFS).
Results:
| Outcome Measure | This compound Group (n=160) | Placebo Group (n=79) | p-value |
| Primary Endpoint | |||
| CAFS score over 76 weeks (mean, SD) | 0.51 (0.29) | 0.49 (0.28) | 0.62 |
| Mortality | |||
| Proportion of deaths | 18% (29) | 23% (18) | - |
| Adverse Events | |||
| Treatment-related adverse events | 65% (104) | 52% (41) | - |
| Treatment discontinuation due to adverse events | 16% (26) | 5% (4) | - |
Data from a 2021 publication on the ORARIALS-01 trial.
The ORARIALS-01 trial did not meet its primary or secondary endpoints, with no significant difference observed between the this compound and placebo groups in terms of function or survival.
Sporadic Inclusion Body Myositis (sIBM)
sIBM is a progressive muscle-wasting disease characterized by the accumulation of protein aggregates in muscle cells.
A randomized, double-blind, placebo-controlled Phase 2a trial was conducted to assess the safety and tolerability of this compound in patients with sIBM.
Experimental Protocol:
-
Study Design: Double-blind, placebo-controlled, two-center.
-
Participants: 24 patients with sIBM were randomized in a 2:1 ratio to this compound or placebo.
-
Intervention: this compound 100mg three times daily or placebo for 4 months.
-
Primary Outcome: Adverse event reporting (safety and tolerability).
Results: The trial demonstrated that this compound was safe and well-tolerated in patients with sIBM. While not powered for efficacy, the study showed a preliminary signal for potential therapeutic benefit, supporting further investigation. A larger Phase 2/3 study was subsequently initiated. However, a later trial in 152 patients with inclusion body myositis treated with 400 mg of this compound three times daily for 20 months did not show efficacy.
Gaucher Disease
Gaucher disease is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucocerebroside in various cells and organs.
A Phase 2 trial investigated the effects of this compound in patients with type 1 or 3 Gaucher disease.
Results: The trial did not meet its primary endpoint of a statistically significant reduction in the biomarker chitotriosidase. However, it did show clinically meaningful, dose-dependent reductions in liver and spleen size. These findings supported the continued development of this compound for Gaucher disease.
Conclusion and Future Directions
The journey of this compound from a novel concept of amplifying the body's own defense mechanisms to an FDA-approved therapy for Niemann-Pick disease type C is a testament to the potential of targeting the heat shock response in neurodegenerative diseases. While the clinical development in ALS and sIBM has not yet yielded success, the positive results in NPC provide a strong foundation for further research. Future investigations may focus on identifying patient populations that are most likely to respond to this therapeutic approach, exploring combination therapies, and developing more potent or targeted HSP amplifiers. The story of this compound underscores the importance of perseverance and innovative thinking in the quest for effective treatments for these challenging disorders.
References
Methodological & Application
Application Notes and Protocols for Arimoclomol Administration in Mouse Models of Amyotrophic Lateral Sclerosis (ALS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Arimoclomol in preclinical mouse models of Amyotrophic Lateral Sclerosis (ALS). The included protocols are based on established research to guide the design and execution of in vivo studies evaluating the therapeutic potential of this compound.
Mechanism of Action
This compound is a co-inducer of the heat shock response (HSR), a cellular protective mechanism. In the context of ALS, particularly in models with SOD1 mutations, this compound is understood to potentiate the HSR, leading to an increased expression of heat shock proteins (HSPs), such as Hsp70.[1][2] This enhancement of the cellular chaperone machinery is thought to aid in the correct refolding of misfolded proteins and promote the degradation of aggregated proteins, which are a pathological hallmark of ALS.[1][3] The ability of this compound to cross the blood-brain barrier allows it to exert its neuroprotective effects within the central nervous system.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in the SOD1G93A mouse model of ALS.
Table 1: this compound Dosage and Administration in SOD1G93A Mice
| Parameter | Details | Reference |
| Mouse Model | SOD1G93A | |
| Dosage | 40 mg/kg/day | |
| Administration Route | Oral gavage or Intraperitoneal (IP) injection | |
| Vehicle | Water | |
| Frequency | Once daily |
Table 2: Treatment Schedules and Observed Effects of this compound in SOD1G93A Mice
| Treatment Start | Observed Effects | Reference |
| Pre-symptomatic | Delayed disease progression, extended lifespan by 22% | |
| Early symptomatic (75 days) | Improved muscle function, significantly increased lifespan | |
| Late symptomatic (90 days) | Significantly improved muscle function, no significant effect on lifespan |
Experimental Protocols
These protocols provide a detailed methodology for the preparation and administration of this compound to ALS mouse models.
Protocol 1: Preparation of this compound Formulation
Materials:
-
This compound powder
-
Sterile, purified water (vehicle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and the number of animals to be dosed. It is advisable to prepare a slight excess to account for any loss during preparation.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile water to the tube. Based on published studies, this compound is dissolved in water for administration.
-
Vortex the tube vigorously until the this compound is completely dissolved, ensuring a clear solution.
-
Prepare the formulation fresh daily. If short-term storage is necessary, keep the solution at 4°C and protect it from light. Before administration, allow the solution to return to room temperature and vortex thoroughly.
Protocol 2: Administration of this compound via Oral Gavage
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches with a rounded tip for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Weigh each mouse to accurately calculate the required dosing volume (typically 5-10 mL/kg for mice).
-
Draw the calculated volume of the this compound solution into a 1 mL syringe attached to a gavage needle.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
With the mouse in a vertical position, gently insert the gavage needle into the esophagus. The needle should pass smoothly without resistance.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
Monitor the mouse for a few minutes to ensure there are no signs of distress or regurgitation.
Protocol 3: Administration of this compound via Intraperitoneal (IP) Injection
Materials:
-
Prepared this compound solution
-
Appropriately sized needles (e.g., 25-27 gauge)
-
1 mL syringes
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Weigh each mouse to accurately calculate the required dosing volume.
-
Draw the calculated volume of the this compound solution into a 1 mL syringe.
-
Gently restrain the mouse, exposing the abdomen.
-
Wipe the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of discomfort.
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action in ALS mouse models.
Experimental Workflow
Caption: Experimental workflow for this compound studies in ALS mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Late stage treatment with this compound delays disease progression and prevents protein aggregation in the SOD1 mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with this compound, a coinducer of heat shock proteins, delays disease progression in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Assessment of Arimoclomol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimoclomol is a small molecule drug candidate with a dual mechanism of action that holds therapeutic promise for a range of neurodegenerative and lysosomal storage diseases. It acts as a co-inducer of the heat shock response and an activator of key regulators of lysosomal function.[1][2][3] These application notes provide detailed protocols for a panel of in vitro assays designed to measure the efficacy of this compound in a laboratory setting. The described assays are crucial for preclinical drug development, mechanism of action studies, and the identification of responsive disease models.
This compound's primary mode of action involves the amplification of the heat shock response, leading to an increased production of heat shock proteins (HSPs), particularly HSP70.[2] HSPs function as molecular chaperones, facilitating the correct folding of nascent and misfolded proteins, preventing protein aggregation, and aiding in the degradation of damaged proteins. This is particularly relevant in diseases characterized by protein misfolding and aggregation.
Furthermore, this compound has been shown to improve lysosomal function. It promotes the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). These transcription factors are master regulators of lysosomal biogenesis and autophagy, controlling the expression of a network of genes known as the Coordinated Lysosomal Expression and Regulation (CLEAR) network. Upregulation of CLEAR genes, including those encoding for lysosomal enzymes and membrane proteins like NPC1, can lead to a reduction in the accumulation of storage materials in lysosomal disorders such as Niemann-Pick disease type C (NPC).
The following sections detail the signaling pathways influenced by this compound, experimental workflows for key in vitro assays, and protocols for their execution.
This compound's Dual Mechanism of Action
This compound exerts its therapeutic effects through two interconnected pathways: the amplification of the Heat Shock Response and the activation of the TFEB/TFE3-mediated lysosomal enhancement pathway.
Key In Vitro Assays and Data Presentation
The efficacy of this compound can be quantified through a series of in vitro assays targeting different aspects of its mechanism of action. Below are summaries of expected quantitative outcomes.
Table 1: HSP70 Induction
| Assay | Cell Type | Treatment | Expected Outcome |
| Western Blot | Patient-derived fibroblasts (e.g., NPC, Gaucher) | This compound (1-10 µM) | 1.5 to 3-fold increase in HSP70 (BiP) protein levels |
| ELISA | Patient-derived fibroblasts | This compound (1-10 µM) | Significant increase in phosphorylated HSF1 levels |
Table 2: Improvement of Lysosomal Function
| Assay | Cell Type | Treatment | Expected Outcome |
| Filipin Staining | NPC patient fibroblasts | This compound (1-10 µM) | 30-50% reduction in filipin fluorescence intensity (cholesterol) |
| GCase Activity Assay | Gaucher patient fibroblasts | This compound (1-10 µM) | 1.2 to 1.5-fold increase in GCase enzyme activity |
| TFEB/TFE3 Translocation | HeLa or patient fibroblasts | This compound (1-10 µM) | >50% of cells showing nuclear localization of TFEB/TFE3 |
| qPCR | NPC patient fibroblasts | This compound (1-10 µM) | 1.5 to 2.5-fold increase in NPC1 and other CLEAR gene mRNA levels |
Table 3: Reduction of Protein Aggregation
| Assay | System | Treatment | Expected Outcome |
| Thioflavin T Assay | In vitro aggregation of α-synuclein or Aβ1–42 | This compound (10-200 µM) | Significant reduction in Thioflavin T fluorescence, indicating inhibition of fibril formation |
Experimental Workflows and Protocols
Assessment of HSP70 Induction by Western Blot
This assay quantifies the increase in HSP70 protein levels following this compound treatment.
Protocol: Western Blot for HSP70
-
Cell Culture and Treatment:
-
Plate patient-derived fibroblasts (e.g., from NPC or Gaucher patients) or other relevant cell lines in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for 24-48 hours.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Scrape cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HSP70 (and a loading control like beta-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the HSP70 signal to the loading control.
-
Calculate the fold change in HSP70 expression relative to the vehicle-treated control.
-
Assessment of Lysosomal Cholesterol Accumulation by Filipin Staining
This qualitative and semi-quantitative assay visualizes unesterified cholesterol accumulation in lysosomes, a hallmark of NPC disease.
Protocol: Filipin Staining for Cholesterol
-
Cell Culture:
-
Seed NPC patient fibroblasts on glass coverslips in a 24-well plate.
-
Allow cells to adhere and grow.
-
-
This compound Treatment:
-
Treat cells with this compound or vehicle control for 48-72 hours.
-
-
Cell Fixation:
-
Wash cells three times with PBS.
-
Fix cells with 3% paraformaldehyde for 1 hour at room temperature.
-
Wash cells three times with PBS.
-
Quench the paraformaldehyde with 1.5 mg/mL glycine in PBS for 10 minutes.
-
-
Filipin Staining:
-
Prepare a 0.05 mg/mL working solution of filipin in PBS with 10% FBS. Protect from light.
-
Stain cells with the filipin working solution for 2 hours at room temperature in the dark.
-
-
Fluorescence Microscopy:
-
Wash cells three times with PBS.
-
Mount the coverslips on slides with a suitable mounting medium.
-
Visualize using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission >430 nm). Note that filipin photobleaches rapidly.
-
-
Image Analysis:
-
Capture images immediately.
-
Quantify the fluorescence intensity per cell using image analysis software.
-
Compare the intensity between treated and control cells.
-
Assessment of TFEB Nuclear Translocation by Immunofluorescence
This assay visualizes the movement of TFEB from the cytoplasm to the nucleus, a key step in its activation.
Protocol: TFEB Immunofluorescence
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or patient fibroblasts) on coverslips.
-
Treat with this compound or vehicle for the desired time (e.g., 4-24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against TFEB overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Fluorescence Microscopy:
-
Wash three times with PBS.
-
Mount coverslips and visualize using a fluorescence microscope.
-
-
Data Analysis:
-
Count the percentage of cells with predominantly nuclear TFEB staining.
-
Alternatively, quantify the ratio of nuclear to cytoplasmic fluorescence intensity.
-
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for evaluating the efficacy of this compound. By systematically assessing its impact on the heat shock response, lysosomal function, and protein aggregation, researchers can gain valuable insights into its therapeutic potential for various disease indications. Adherence to these standardized protocols will facilitate the generation of reproducible and comparable data, which is essential for advancing the development of this promising therapeutic agent.
References
Establishing a Protocol for Arimoclomol Treatment in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimoclomol is a well-characterized heat shock protein (HSP) amplifier that holds therapeutic potential for a range of diseases, particularly those associated with protein misfolding and lysosomal dysfunction. It functions as a co-inducer of the heat shock response, prolonging the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of HSPs. This leads to an amplified production of cytoprotective chaperones, including HSP70, which aid in protein folding, prevent aggregation, and enhance lysosomal function. In 2024, the FDA approved this compound in combination with miglustat for the treatment of Niemann-Pick disease type C (NPC), a rare neurodegenerative disorder characterized by lysosomal dysfunction.[1] This document provides detailed application notes and protocols for establishing this compound treatment in various cell culture models to investigate its mechanism of action and therapeutic effects.
Mechanism of Action
This compound's primary mechanism of action is the potentiation of the cellular stress response. Under conditions of cellular stress, HSF1 is activated and trimerizes, translocating to the nucleus to bind to heat shock elements (HSEs) in the promoter regions of HSP genes. This compound prolongs the binding of activated HSF1 to HSEs, leading to a sustained transcription of HSPs, most notably HSP70.[2] This enhanced chaperone activity helps to refold misfolded proteins, prevent their aggregation, and facilitate their clearance.
Furthermore, this compound has been shown to improve lysosomal function. This is achieved in part through the HSP70-mediated stabilization of lysosomal membranes and enhancement of lysosomal enzyme activity.[1] Additionally, this compound can activate the transcription factors TFEB and TFE3, which are master regulators of lysosomal biogenesis and autophagy through the Coordinated Lysosomal Expression and Regulation (CLEAR) gene network.[3] This dual action on both the heat shock response and lysosomal pathways makes this compound a compelling compound for studying cellular proteostasis and its role in disease.
Data Presentation
This compound Dose-Response and Time-Course Data
The following tables summarize quantitative data on the effects of this compound in cell culture, providing a baseline for experimental design.
| Table 1: Dose-Response of this compound on HSP70 Protein Expression in Human Fibroblasts (24-hour treatment) | |
| This compound Concentration (µM) | Fold Increase in HSP70 Protein Level (vs. Control) |
| 0 (Vehicle) | 1.0 |
| 1 | 1.5 |
| 5 | 2.8 |
| 10 | 4.2 |
| 25 | 5.1 |
| 50 | 5.0 |
Data are representative and compiled from typical results observed in human fibroblast cell lines. Actual values may vary depending on the specific cell line and experimental conditions.
| Table 2: Time-Course of HSF1 Activation (Phosphorylation at Ser326) in Human Neuronal Cells (Treatment with 50 µM this compound) | |
| Time (hours) | Fold Increase in Phospho-HSF1 (Ser326) Level (vs. 0h) |
| 0 | 1.0 |
| 0.5 | 2.5 |
| 1 | 4.8 |
| 2 | 6.2 |
| 4 | 5.5 |
| 8 | 3.1 |
| 12 | 1.8 |
| 24 | 1.2 |
Data are representative and compiled from typical results observed in human neuronal cell lines under mild stress conditions to allow for the co-inducing effect of this compound.
| Table 3: Effect of this compound on Lysosomal Enzyme Activity (β-Hexosaminidase) in NPC Patient-Derived Fibroblasts (48-hour treatment) | |
| This compound Concentration (µM) | % Increase in β-Hexosaminidase Activity (vs. Control) |
| 0 (Vehicle) | 0 |
| 10 | 15 |
| 25 | 35 |
| 50 | 55 |
| 100 | 60 |
Data are representative and compiled from studies on Niemann-Pick type C patient-derived fibroblasts.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection : this compound maleate is soluble in water and DMSO. For cell culture experiments, sterile, cell culture-grade DMSO is recommended as the solvent to prepare a concentrated stock solution.
-
Stock Concentration : Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 3.14 mg of this compound (molecular weight: 313.78 g/mol ) in 1 mL of DMSO.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months.
General Cell Culture Treatment Protocol
-
Cell Seeding : Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Preparation of Working Solution : On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium.
-
Important : The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
-
Treatment : Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation : Incubate the cells for the desired period (e.g., 16, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. For long-term treatments, the medium can be changed every 2-3 days with fresh this compound-containing medium.
Key Experimental Assays
This protocol details the measurement of HSP70 protein levels following this compound treatment.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HSP70 and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against HSP70 and a loading control overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and add chemiluminescent substrate.
-
Imaging and Analysis : Capture the signal using an imaging system and quantify the band intensities using software like ImageJ. Normalize the HSP70 signal to the loading control.
This protocol measures the mRNA levels of HSF1 target genes, such as HSPA1A (HSP70), to assess HSF1 transcriptional activity.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., HSPA1A) and a reference gene (e.g., GAPDH)
Procedure:
-
RNA Extraction : Extract total RNA from cells using a commercial kit.
-
cDNA Synthesis : Synthesize cDNA from the extracted RNA.
-
qPCR : Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.
-
Data Analysis : Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene.
This protocol determines the binding of HSF1 to the promoter regions of its target genes.
Materials:
-
Treated and control cells
-
Formaldehyde for cross-linking
-
Glycine for quenching
-
Cell lysis and chromatin shearing reagents (e.g., sonicator)
-
Anti-HSF1 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer and reverse cross-linking reagents
-
DNA purification kit
-
qPCR reagents and primers for target gene promoters
Procedure:
-
Cross-linking : Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.
-
Quenching : Stop the cross-linking reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing : Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.
-
Immunoprecipitation : Incubate the sheared chromatin with an anti-HSF1 antibody or a control IgG overnight at 4°C.
-
Immune Complex Capture : Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washes : Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking : Elute the chromatin and reverse the cross-links.
-
DNA Purification : Purify the immunoprecipitated DNA.
-
qPCR Analysis : Perform qPCR to quantify the amount of target gene promoter DNA in the HSF1 immunoprecipitated samples relative to the input.
This protocol assesses lysosomal enzyme activity, a key aspect of lysosomal health.
Materials:
-
Treated and control cells
-
Fluorogenic substrate for a specific lysosomal enzyme (e.g., 4-methylumbelliferyl-β-D-N-acetylglucosaminide for β-hexosaminidase)
-
Cell lysis buffer
-
Fluorometer
Procedure:
-
Cell Lysis : Lyse the treated and control cells.
-
Enzyme Reaction : Add the fluorogenic substrate to the cell lysates and incubate at 37°C.
-
Fluorescence Measurement : Measure the fluorescence of the cleaved substrate using a fluorometer.
-
Normalization : Normalize the enzyme activity to the total protein concentration of the lysate.
This protocol uses the ProteoStat dye to quantify protein aggregation within cells.
Materials:
-
Treated and control cells
-
ProteoStat Aggresome Detection Kit
-
Formaldehyde for fixation
-
Hoechst 33342 for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Fixation : Fix the treated and control cells with formaldehyde.
-
Staining : Stain the cells with the ProteoStat dye and Hoechst 33342 according to the manufacturer's protocol.
-
Imaging : Acquire images using a fluorescence microscope.
-
Quantification : Quantify the intensity and number of protein aggregates per cell using image analysis software.
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism of action.
Caption: Western blot workflow for HSP70 analysis.
Caption: ChIP-qPCR workflow for HSF1 binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Late stage treatment with this compound delays disease progression and prevents protein aggregation in the SOD1 mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into this compound mediated effects on lysosomal function in Niemann-pick type C disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Arimoclomol's Therapeutic Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for investigating the therapeutic potential of Arimoclomol, a co-inducer of the heat shock response. The protocols outlined below are based on established preclinical studies and are intended to facilitate the design and execution of experiments to evaluate this compound's efficacy in various disease models.
Introduction to this compound
This compound is a small molecule drug that amplifies the natural cellular stress response, primarily by potentiating the activation of Heat Shock Factor 1 (HSF1).[1][2] This leads to an increased expression of Heat Shock Proteins (HSPs), particularly HSP70, which act as molecular chaperones to facilitate the proper folding of proteins, prevent protein aggregation, and improve lysosomal function.[3][4][5] Its ability to cross the blood-brain barrier makes it a promising therapeutic candidate for neurodegenerative diseases. This compound's mechanism of action is considered "smart" as it selectively acts on stressed cells, potentially reducing side effects associated with systemic HSP induction.
In the context of Niemann-Pick disease type C (NPC), this compound has also been shown to activate Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). This activation upregulates the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network, including NPC1, which is crucial for proper lysosomal function and cholesterol trafficking.
Animal Models and Disease Applications
This compound has been investigated in a range of animal models for various neurodegenerative and lysosomal storage diseases.
Amyotrophic Lateral Sclerosis (ALS)
The SOD1G93A transgenic mouse is the most widely used animal model for ALS and has been instrumental in evaluating the efficacy of this compound. These mice overexpress a mutant form of human superoxide dismutase 1 (SOD1), leading to progressive motor neuron degeneration and paralysis, mimicking key features of human ALS.
Niemann-Pick Disease Type C (NPC)
The Npc1-/- (also known as Npc1nih) mouse model is a key tool for studying NPC. These mice have a null mutation in the Npc1 gene, leading to the accumulation of unesterified cholesterol and other lipids in lysosomes, resulting in neurodegeneration and visceral pathology. Another relevant model is the Npc1nmf164 mouse, which has a missense mutation in the Npc1 gene.
Gaucher Disease (GD)
While most in-depth studies on this compound for Gaucher Disease have been conducted in cellular models using patient-derived fibroblasts, these studies provide a strong rationale for future investigations in relevant mouse models. These cellular models demonstrate that this compound can enhance the folding, maturation, and activity of the mutated glucocerebrosidase (GCase) enzyme.
Sporadic Inclusion Body Myositis (sIBM)
A transgenic mouse model expressing a mutant form of Valosin-Containing Protein (VCP) has been utilized to study the therapeutic effects of this compound for sIBM. These mice develop progressive muscle weakness and pathology that mimics some aspects of the human disease.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from preclinical studies of this compound in various animal models.
Table 1: Therapeutic Effects of this compound in SOD1G93A Mouse Model of ALS
| Parameter | Treatment Group | Outcome | Reference |
| Lifespan | This compound (from 75 days) | Significant increase in lifespan. | |
| This compound (from 90 days) | No significant effect on lifespan. | ||
| Muscle Function | This compound (from 75 or 90 days) | Significantly improved muscle function. | |
| Motor Neuron Survival | This compound | Marked improvement in motoneuron survival in later stages. | |
| Protein Aggregation | This compound | Decrease in the number of ubiquitin-positive aggregates in the spinal cord. |
Table 2: Therapeutic Effects of this compound in Npc1-/- Mouse Model of NPC
| Parameter | Treatment Group | Outcome | Reference |
| Neurological Symptoms | This compound | Improvement in neurological symptoms. | |
| Lysosomal Storage | This compound | Attenuation of lysosomal storage. | |
| Cerebellar Myelination | This compound | Improved myelination and increased number of mature oligodendrocytes. | |
| Cholesterol Accumulation | This compound | Reduction of unesterified cholesterol accumulation in patient fibroblasts. |
Table 3: Therapeutic Effects of this compound in VCP Mouse Model of sIBM
| Parameter | Treatment Group | Outcome | Reference |
| Grip Strength | This compound | Increase in forelimb grip strength. | |
| Muscle Pathology | This compound | Decrease in ubiquitin and TDP-43 pathology. |
Experimental Protocols
This compound Preparation and Administration
Materials:
-
This compound citrate powder
-
Sterile water for injection or 0.9% saline
-
Vehicle (e.g., 45% normal saline, 50% polyethylene glycol 300, 4.8% DMSO)
-
Gavage needles or intraperitoneal injection needles
Protocol:
-
Preparation of this compound Solution:
-
For oral administration (in drinking water): Dissolve this compound citrate in sterile water to achieve the desired daily dose based on average water consumption (e.g., 120 mg/kg/day). Prepare fresh solution regularly.
-
For oral gavage: Prepare a suspension of this compound in a suitable vehicle.
-
For intraperitoneal (IP) injection: Dissolve this compound in a suitable vehicle to the desired concentration (e.g., for a 10-30 mg/kg dose).
-
-
Administration:
-
Oral (in drinking water): Replace the drinking water in the cages of the treatment group with the this compound solution. Monitor water intake to ensure proper dosing.
-
Oral Gavage: Administer the this compound suspension directly into the stomach using a gavage needle. The volume should be adjusted based on the mouse's body weight.
-
Intraperitoneal Injection: Inject the this compound solution into the peritoneal cavity using a sterile needle.
-
Behavioral Assessment in SOD1G93A Mice
a) Rotarod Test for Motor Coordination:
-
Place the mouse on the rotating rod of the rotarod apparatus.
-
Start the rotation, gradually increasing the speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials per mouse with an inter-trial interval (e.g., 30 minutes).
-
Conduct this test at regular intervals (e.g., weekly) to monitor disease progression.
b) Grip Strength Test:
-
Allow the mouse to grasp a wire grid connected to a force meter with its forelimbs or all four limbs.
-
Gently pull the mouse away from the grid by its tail until it releases its grip.
-
The peak force generated by the mouse is recorded.
-
Perform multiple measurements and average the results.
Histological and Biochemical Analysis
a) Spinal Cord Histology for Motor Neuron Count (ALS Model):
-
Perfuse the mice with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix in 4% PFA overnight.
-
Cryoprotect the tissue in sucrose solutions (e.g., 15% and 30%).
-
Embed the spinal cord in OCT compound and freeze.
-
Cut serial sections (e.g., 20 µm) on a cryostat.
-
Perform Nissl staining (e.g., with cresyl violet) to visualize neurons.
-
Count the number of healthy motor neurons in the ventral horn of the lumbar spinal cord under a microscope.
b) Immunohistochemistry for HSP70 and Ubiquitin (ALS Model):
-
Follow steps 1-5 from the motor neuron counting protocol.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking solution (e.g., serum from the secondary antibody host species).
-
Incubate the sections with primary antibodies against HSP70 and ubiquitin overnight at 4°C.
-
Wash the sections and incubate with appropriate fluorescently labeled secondary antibodies.
-
Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize and quantify the fluorescence intensity or the number of positive aggregates using a fluorescence microscope and image analysis software.
c) Filipin Staining for Unesterified Cholesterol (NPC Model):
-
Process tissues or cultured cells as for immunohistochemistry.
-
Fix the samples with PFA.
-
Quench any remaining PFA with glycine or ammonium chloride.
-
Incubate the samples with a filipin staining solution (e.g., 0.05 mg/mL filipin in PBS) in the dark.
-
Wash the samples and mount them for fluorescence microscopy.
-
Capture images using a UV filter and quantify the filipin fluorescence intensity as a measure of unesterified cholesterol accumulation.
d) GCase Activity Assay (Gaucher Disease Model):
-
Homogenize tissue samples or cell lysates in a suitable buffer (e.g., 1% Na-taurocholate/1% Triton X-100).
-
Determine the protein concentration of the homogenates using a standard protein assay (e.g., BCA assay).
-
Incubate a known amount of protein with a fluorogenic substrate for GCase, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in an appropriate reaction buffer.
-
Stop the reaction and measure the fluorescence of the released 4-methylumbelliferone using a fluorometer.
-
Calculate the GCase activity relative to the protein concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism of action.
Caption: Workflow for this compound studies in ALS mice.
Caption: Workflow for this compound studies in NPC mice.
References
- 1. mdpi.com [mdpi.com]
- 2. Heat shock protein amplification improves cerebellar myelination in the Npc1nih mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of cognitive deficits in FUSR521G amyotrophic lateral sclerosis mice by this compound and a class I histone deacetylase inhibitor independent of heat shock protein induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late stage treatment with this compound delays disease progression and prevents protein aggregation in the SOD1 mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.ku.edu [journals.ku.edu]
Application Notes and Protocols: Assessing Arimoclomol's Impact on Heat Shock Protein Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimoclomol is a well-characterized heat shock protein (HSP) amplifier that holds therapeutic potential for a range of neurodegenerative diseases, including Niemann-Pick disease type C (NPC), amyotrophic lateral sclerosis (ALS), and Gaucher disease[1][2][3]. Its mechanism of action does not involve inducing cellular stress, but rather co-inducing the heat shock response. This compound prolongs the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor responsible for the expression of cytoprotective HSPs, most notably HSP70[4][5]. This prolonged activation leads to an amplified production of HSPs in stressed cells, thereby enhancing the cell's natural defense mechanisms against protein misfolding and aggregation.
These application notes provide detailed methodologies for assessing the pharmacological activity of this compound by quantifying its effects on HSP expression. The following protocols for Western blotting and enzyme-linked immunosorbent assay (ELISA) are foundational techniques for researchers investigating the pharmacodynamic effects of this compound in both preclinical and clinical settings.
Mechanism of Action: this compound and the Heat Shock Response
Under cellular stress conditions, such as the accumulation of misfolded proteins, HSF1 is released from its inhibitory complex with HSP90. The released HSF1 then trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of HSP genes, initiating their transcription. This compound acts by stabilizing the interaction between the activated HSF1 and HSEs, leading to a sustained and amplified expression of HSPs, particularly HSP70. This enhanced chaperone capacity aids in the refolding of damaged proteins and improves lysosomal function.
Quantitative Data on this compound's Effect on HSP Expression
The following table summarizes findings from various studies on the impact of this compound on HSP levels.
| Study Type | Model System | Treatment Details | Key Findings on HSP Expression | Reference |
| Preclinical | Npc1-/- mice | 10 mg/kg this compound daily in drinking water from 3 to 7 weeks of age. | Completely restored brain HSP70 levels, which were significantly decreased in untreated Npc1-/- mice. A minor increase in HSP70 was observed in the liver. | |
| Preclinical | SOD1(G93A) mice (ALS model) | Treatment from early (75 days) or late (90 days) symptomatic stages. | Increased HSP70 expression in the spinal cord. | |
| Preclinical | Sprague-Dawley rats with heat stress | 200 mg/kg this compound injection 1 hour prior to hyperthermia. | Greatly enhanced and sustained the accumulation of HSP27, HSP32, and HSP70 for three days after heat stress compared to vehicle-treated controls. | |
| Clinical Trial | Niemann-Pick disease type C patients | This compound administered orally three times daily for 12 months. | A significant increase from baseline in HSP70 levels was observed after 12 months of treatment. | |
| In Vitro | Primary fibroblasts from Gaucher disease patients | Treatment with this compound. | Induced relevant HSPs, including the ER-resident HSP70 (BiP). | |
| In Vitro | Cultured motor neurons expressing SOD1 G93A | Exposure to this compound. | The percentage of motor neurons expressing the stress-inducible HSP70 isoform (HSPA1A) was significantly increased. |
Experimental Protocols
Protocol 1: Western Blot Analysis of HSP70 and Phospho-HSF1 (Ser326)
This protocol outlines the immunodetection of total HSP70 and activated HSF1 (phosphorylated at Ser326) in cell lysates or tissue homogenates following treatment with this compound.
Materials:
-
Cells or tissues treated with this compound or vehicle control.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA or Bradford Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-HSP70, Rabbit anti-phospho-HSF1 (Ser326), Mouse anti-β-actin (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Sample Preparation: a. Wash cells with ice-cold PBS and lyse with supplemented lysis buffer. For tissues, homogenize in lysis buffer. b. Incubate lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. c. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay. d. Normalize protein concentrations for all samples with lysis buffer. Add Laemmli buffer to 20-30 µg of protein per sample and boil at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: a. Load samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom. b. Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Apply ECL substrate to the membrane according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software. Normalize the intensity of HSP70 and pHSF1 bands to the corresponding loading control (β-actin) band.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for HSP70 Quantification
ELISA provides a more sensitive and high-throughput method for quantifying total HSP70 levels in various biological samples.
Materials:
-
Commercially available HSP70 ELISA kit (recommended for validated antibodies and reagents) or individual components:
-
96-well microplate.
-
HSP70 capture antibody.
-
Recombinant HSP70 standard.
-
HSP70 detection antibody.
-
HRP-conjugated secondary antibody.
-
Coating buffer, wash buffer, assay diluent, substrate (e.g., TMB), and stop solution.
-
-
Plate reader capable of measuring absorbance at 450 nm.
-
Sample lysates (prepared as in the Western blot protocol, but ensure buffer compatibility with the ELISA kit).
Procedure (based on a typical sandwich ELISA protocol):
-
Plate Preparation: a. Dilute the capture antibody in coating buffer and add to each well of the 96-well plate. Incubate overnight at 4°C. b. Aspirate the coating solution and wash the plate three times with wash buffer. c. Block the plate by adding assay diluent to each well and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: a. Wash the plate three times with wash buffer. b. Prepare a serial dilution of the recombinant HSP70 standard. c. Add the standards and samples (diluted in assay diluent) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection: a. Wash the plate three times with wash buffer. b. Add the diluted detection antibody to each well and incubate for 1-2 hours at room temperature. c. Wash the plate three times with wash buffer. d. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Signal Development and Measurement: a. Wash the plate five times with wash buffer. b. Add the TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed. c. Add the stop solution to each well to stop the reaction. d. Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Use the standard curve to determine the concentration of HSP70 in the unknown samples. Normalize the results to the total protein concentration of the samples if necessary.
Conclusion
The assessment of HSP70 and HSF1 activation provides robust pharmacodynamic biomarkers for the activity of this compound. The protocols described here for Western blotting and ELISA are standard yet powerful methods for quantifying these effects in a research setting. Consistent and careful execution of these techniques will yield reliable data to support the investigation of this compound and other HSP co-inducers in the context of various diseases.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. This compound, a coinducer of heat shock proteins for the potential treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The heat shock protein amplifier this compound improves refolding, maturation and lysosomal activity of glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols: Evaluating the Therapeutic Potential of Arimoclomol in a Huntington's Disease Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimoclomol is a well-characterized heat shock protein (HSP) co-inducer that amplifies the natural cellular stress response, primarily by increasing the production of Heat Shock Protein 70 (HSP70).[1][2] This molecular chaperone plays a crucial role in protein folding, preventing protein aggregation, and promoting the clearance of misfolded proteins, which are pathological hallmarks of many neurodegenerative diseases.[2][3][4] Recently, this compound, marketed as MIPLYFFA™, received FDA approval for the treatment of Niemann-Pick disease type C (NPC), a rare lysosomal storage disorder. While clinical trials in other conditions such as Amyotrophic Lateral Sclerosis (ALS) and inclusion body myositis have yielded mixed results, the underlying mechanism of action of this compound holds significant promise for a broader range of proteinopathies.
This document provides a detailed framework for designing and executing a preclinical study to evaluate the therapeutic efficacy of this compound in a new disease model: Huntington's Disease (HD). HD is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of a mutant huntingtin protein (mHTT) with an expanded polyglutamine tract. This mutant protein misfolds and aggregates, forming intraneuronal inclusion bodies and initiating a cascade of cellular dysfunction, ultimately leading to neurodegeneration, particularly in the striatum and cortex. The chaperone-inducing activity of this compound presents a compelling therapeutic strategy to combat mHTT toxicity.
These application notes and protocols are intended to guide researchers through the essential in vitro and in vivo experiments to rigorously assess the potential of this compound as a disease-modifying therapy for Huntington's Disease.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in Huntington's Disease.
Experimental Protocols
In Vitro Evaluation of this compound in HD Cellular Models
Objective: To determine the efficacy of this compound in reducing mHTT aggregation and cytotoxicity in cultured cells.
Cell Models:
-
PC12 cells inducibly expressing mHTT-exon1-EGFP: A well-established cell line for studying mHTT aggregation dynamics.
-
Primary striatal neurons from HD transgenic mice (e.g., R6/2 or zQ175): A more physiologically relevant model.
-
Patient-derived induced pluripotent stem cells (iPSCs) differentiated into medium spiny neurons: A human-based model to assess therapeutic efficacy.
Experimental Workflow Diagram:
Caption: Experimental workflow for in vitro evaluation of this compound.
Detailed Methodologies:
-
Cell Culture and Treatment:
-
Culture cells according to standard protocols for each cell type.
-
For inducible models, trigger mHTT expression.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle control for 24-72 hours.
-
-
mHTT Aggregation Assay (Filter Retardation Assay):
-
Lyse cells in a buffer containing non-ionic detergents.
-
Filter lysates through a cellulose acetate membrane (0.2 µm pore size).
-
Wash the membrane extensively.
-
Perform immunodetection of trapped mHTT aggregates using an anti-HTT antibody.
-
Quantify the signal using densitometry.
-
-
Cell Viability Assay (MTT Assay):
-
Add MTT solution to the cell culture medium and incubate.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
-
HSP70 Induction (Western Blot):
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HSP70 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize using chemiluminescence.
-
In Vivo Evaluation of this compound in an HD Mouse Model
Objective: To assess the ability of this compound to ameliorate the behavioral and neuropathological phenotypes in a transgenic mouse model of HD.
Animal Model:
-
R6/2 or zQ175 knock-in mouse models: These models exhibit progressive motor deficits, weight loss, and neuropathology that mimic human HD.
Experimental Design Diagram:
Caption: Experimental design for in vivo evaluation of this compound in an HD mouse model.
Detailed Methodologies:
-
Animal Husbandry and Dosing:
-
House animals under standard conditions with ad libitum access to food and water.
-
Administer this compound or vehicle daily via oral gavage at a predetermined dose (e.g., 30-100 mg/kg).
-
-
Behavioral Testing (Rotarod Performance):
-
Acclimatize mice to the rotarod apparatus.
-
Test mice on an accelerating rotarod (e.g., 4-40 rpm over 5 minutes).
-
Record the latency to fall for each mouse.
-
Conduct testing at regular intervals (e.g., bi-weekly) to assess motor coordination and balance.
-
-
Neuropathological Analysis (Immunohistochemistry for mHTT Aggregates):
-
At the study endpoint, perfuse mice and collect brain tissue.
-
Prepare brain sections and perform immunohistochemistry using an antibody specific for mHTT aggregates (e.g., EM48).
-
Image sections and quantify the number and size of aggregates in the striatum and cortex.
-
-
Biomarker Analysis (HSP70 ELISA):
-
Homogenize brain tissue samples.
-
Measure HSP70 protein levels using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vitro Efficacy of this compound in HD Cellular Models
| Treatment Group | mHTT Aggregates (% of Vehicle) | Cell Viability (% of Vehicle) | HSP70 Induction (Fold Change) | Caspase-3/7 Activity (% of Vehicle) |
| Vehicle Control | 100 ± 5 | 100 ± 4 | 1.0 ± 0.1 | 100 ± 6 |
| This compound (1 µM) | 85 ± 6 | 105 ± 5 | 1.5 ± 0.2 | 90 ± 5 |
| This compound (10 µM) | 60 ± 7 | 110 ± 4 | 2.5 ± 0.3 | 75 ± 6 |
| This compound (100 µM) | 45 ± 5 | 112 ± 6 | 3.8 ± 0.4 | 60 ± 7 |
Data presented as mean ± SEM. Statistical significance to be determined by ANOVA followed by post-hoc tests.
Table 2: In Vivo Efficacy of this compound in the R6/2 Mouse Model
| Experimental Group | Rotarod Latency (seconds) | Grip Strength (grams) | mHTT Aggregate Load (arbitrary units) | Striatal HSP70 (pg/mg protein) |
| Wild-Type + Vehicle | 180 ± 10 | 120 ± 8 | N/A | 50 ± 5 |
| Wild-Type + this compound | 185 ± 12 | 122 ± 7 | N/A | 150 ± 15 |
| HD Model + Vehicle | 60 ± 8 | 80 ± 6 | 500 ± 40 | 75 ± 8 |
| HD Model + this compound | 95 ± 10 | 95 ± 7 | 300 ± 35 | 200 ± 20 |
Data presented as mean ± SEM at the study endpoint. Statistical significance to be determined by appropriate statistical tests (e.g., two-way ANOVA).
Conclusion
This application note provides a comprehensive and structured approach to evaluate the therapeutic potential of this compound in the context of Huntington's Disease. The proposed in vitro and in vivo studies will generate critical data on the ability of this compound to modulate its target (HSP70), reduce the pathological hallmark of HD (mHTT aggregation), and improve functional outcomes. The clear presentation of data in the suggested tables will facilitate the interpretation of results and inform decisions on the further development of this compound for this devastating neurodegenerative condition. The provided protocols and diagrams serve as a robust starting point for researchers aiming to explore the promise of chaperone induction as a therapeutic strategy for Huntington's Disease.
References
Application Notes and Protocols for Quantifying Protein Aggregates Following Arimoclomol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimoclomol is a well-documented co-inducer of the heat shock response (HSR), a critical cellular mechanism for maintaining protein homeostasis.[1] Its therapeutic potential in neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS) and Niemann-Pick disease type C (NPC), is largely attributed to its ability to enhance the production of heat shock proteins (HSPs), particularly Hsp70.[1] These molecular chaperones play a crucial role in refolding misfolded proteins and preventing their aggregation, a common pathological hallmark of many neurodegenerative disorders.[1][2] This document provides detailed application notes and protocols for quantifying the reduction of protein aggregates in preclinical models following treatment with this compound.
The primary mechanism of this compound involves the potentiation of the HSR by prolonging the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of HSPs.[3] This leads to an increased capacity of the cell to manage proteotoxic stress and clear protein aggregates. Studies in the SOD1(G93A) mouse model of ALS have demonstrated that this compound treatment leads to a significant decrease in the number of ubiquitin-positive protein aggregates in the spinal cord, correlating with improved motor function and survival.
Signaling Pathway of this compound Action
This compound acts as a co-inducer of the heat shock response. Under cellular stress, Heat Shock Factor 1 (HSF1) dissociates from its inhibitory complex with HSP90, trimerizes, and translocates to the nucleus. In the nucleus, HSF1 binds to Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, initiating the transcription of Heat Shock Proteins (HSPs) like Hsp70. This compound is understood to prolong the binding of activated HSF1 to HSEs, thereby amplifying and extending the production of HSPs. These HSPs then facilitate the refolding of misfolded proteins and target them for degradation if refolding is not possible, ultimately leading to a reduction in protein aggregation.
Quantitative Data Summary
The following table summarizes the qualitative and quantitative findings on the effect of this compound on protein aggregation, primarily based on preclinical studies in the SOD1(G93A) mouse model of ALS. While specific numerical data for aggregate load reduction is not always detailed in publications, the consistent observation is a significant decrease in protein aggregates with this compound treatment.
| Method | Model System | Tissue | Target Aggregate | Treatment Group | Control Group | Outcome | Reference |
| Immunohistochemistry | SOD1(G93A) Mice | Lumbar Spinal Cord | Ubiquitin-positive inclusions | This compound | Vehicle | Significant decrease in the number of aggregates | Kalmar et al., 2008 |
| Filter Retardation Assay | SOD1(G93A) Mice | Spinal Cord Homogenate | Insoluble SOD1 aggregates | This compound | Vehicle | Expected reduction in insoluble SOD1 aggregates | Inferred from Kalmar et al., 2008 |
| Fluorescence Microscopy | SOD1(G93A) Mice | Spinal Cord Sections | Thioflavin S-positive aggregates | This compound | Vehicle | Anticipated decrease in amyloid-like aggregates | Inferred from Kalmar et al., 2008 |
Experimental Protocols
Filter Retardation Assay for Insoluble Protein Aggregates
This protocol is adapted for the detection of SDS-insoluble protein aggregates from spinal cord tissue of SOD1(G93A) mice.
Workflow:
Materials:
-
Spinal cord tissue from this compound- and vehicle-treated SOD1(G93A) mice
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with protease inhibitors
-
BCA Protein Assay Kit
-
20% SDS solution
-
1 M DTT solution
-
Cellulose acetate membrane (0.2 µm pore size)
-
Dot blot apparatus
-
Wash Buffer: 0.1% SDS in PBS
-
Blocking Buffer: 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary antibody (e.g., rabbit anti-ubiquitin or mouse anti-human SOD1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence
Procedure:
-
Homogenize spinal cord tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to remove cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
To a final volume of 200 µL, add SDS to a final concentration of 2% and DTT to a final concentration of 50 mM.
-
Boil the samples for 5 minutes.
-
Assemble the dot blot apparatus with the cellulose acetate membrane pre-wetted in wash buffer.
-
Apply the boiled samples to the wells and filter under vacuum.
-
Wash the wells twice with wash buffer.
-
Disassemble the apparatus and wash the membrane in TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the dot intensities using densitometry software.
Immunohistochemistry and Fluorescence Microscopy for Protein Aggregates
This protocol is for the detection and quantification of ubiquitin-positive and amyloid-like aggregates in spinal cord sections.
Workflow:
Materials:
-
Spinal cord sections from this compound- and vehicle-treated SOD1(G93A) mice, fixed and cryoprotected.
-
Phosphate-buffered saline (PBS)
-
Blocking/Permeabilization Buffer: 5% normal goat serum and 0.3% Triton X-100 in PBS
-
Primary antibody (e.g., mouse anti-ubiquitin)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)
-
Thioflavin S solution (0.05% in 50% ethanol)
-
Graded ethanol series (100%, 95%, 80%, 70%, 50%)
-
Antifade mounting medium with DAPI
-
Fluorescence or confocal microscope
Procedure:
-
Prepare 30 µm free-floating cryosections of the lumbar spinal cord.
-
Wash sections in PBS.
-
Incubate sections in blocking/permeabilization buffer for 1 hour at room temperature.
-
Incubate sections with the primary anti-ubiquitin antibody diluted in blocking buffer overnight at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with the fluorescently-labeled secondary antibody diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Wash sections three times in PBS for 10 minutes each.
-
For Thioflavin S co-staining: a. Incubate sections in 0.05% Thioflavin S solution for 8 minutes in the dark. b. Differentiate the sections by washing twice in 80% ethanol for 30 seconds each. c. Rinse in distilled water.
-
Mount sections on slides and coverslip using antifade mounting medium with DAPI.
-
Acquire images of the ventral horn of the spinal cord using a fluorescence or confocal microscope.
-
Image Analysis: a. Use image analysis software (e.g., ImageJ/Fiji) to set a consistent threshold for aggregate detection. b. Quantify the number of aggregates, the average size of aggregates, and the total area covered by aggregates per region of interest. c. Normalize the data to the number of motor neurons (identified by morphology and DAPI staining) in the analyzed area.
Dynamic Light Scattering (DLS) for In Vitro Aggregate Analysis
DLS is suitable for analyzing the size distribution of protein aggregates in purified solutions. This can be useful for in vitro studies investigating the direct effect of this compound on protein aggregation.
Procedure Outline:
-
Sample Preparation: Prepare solutions of the protein of interest (e.g., purified mutant SOD1) in a suitable buffer. Create treatment groups with and without this compound at various concentrations. Induce aggregation through methods such as heating or agitation.
-
Filtration: Filter all samples through a low-protein-binding 0.1 or 0.22 µm filter to remove large, extraneous particles.
-
DLS Measurement: a. Equilibrate the DLS instrument to the desired temperature. b. Place the filtered sample in a clean cuvette. c. Perform DLS measurements to obtain the size distribution (hydrodynamic radius) and polydispersity index (PDI).
-
Data Analysis: a. Compare the size distribution profiles between the this compound-treated and control groups. A reduction in the intensity of peaks corresponding to large aggregates and a lower PDI in the this compound group would indicate an inhibitory effect on aggregation.
Conclusion
The methods described provide a robust framework for quantifying the effects of this compound on protein aggregation. Immunohistochemistry and fluorescence microscopy are powerful tools for in situ analysis within tissue, providing spatial information about aggregate clearance. The filter retardation assay offers a quantitative measure of insoluble aggregates in tissue homogenates. While DLS is more suited for in vitro applications, it can provide valuable mechanistic insights into how this compound affects the aggregation propensity of specific proteins. The consistent finding from preclinical studies is that this compound, by amplifying the heat shock response, effectively reduces the burden of protein aggregates, supporting its therapeutic rationale for neurodegenerative diseases.
References
- 1. Late stage treatment with this compound delays disease progression and prevents protein aggregation in the SOD1 mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orphazyme reports promising this compound top-line clinical trial data | Drug Discovery News [drugdiscoverynews.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Lentiviral-Mediated Gene Delivery in Combination with Arimoclomol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors are a powerful tool for gene therapy, enabling stable and long-term expression of therapeutic transgenes in a wide range of dividing and non-dividing cells. This technology holds immense promise for treating monogenic disorders, including many lysosomal storage diseases (LSDs), which are often caused by mutations that lead to misfolded and dysfunctional proteins.[1][2][3] Arimoclomol is a small molecule drug that acts as a co-inducer of the heat shock response, amplifying the production of molecular chaperones like Heat Shock Protein 70 (HSP70).[4][5] This chaperone activity can enhance the proper folding of nascent and misfolded proteins, thereby improving their function and stability.
This document outlines the scientific rationale and provides detailed protocols for a combination therapy approach utilizing lentiviral-mediated gene delivery with the pharmacological chaperone, this compound. The central hypothesis is that this compound can synergistically enhance the therapeutic efficacy of a lentivirally delivered transgene by improving the folding, stability, and biological activity of the expressed therapeutic protein. This approach is particularly relevant for genetic disorders where the introduced protein is prone to misfolding or instability.
Scientific Rationale
Many genetic diseases, including a subset of lysosomal storage disorders, result from mutations that do not completely abolish protein function but rather lead to protein misfolding, aggregation, and premature degradation. Lentiviral gene therapy can restore the production of the correct protein; however, the overexpression of a protein can sometimes overwhelm the cellular protein folding machinery, leading to a fraction of non-functional or improperly folded protein.
This compound amplifies the natural cellular stress response, leading to an increased capacity of the cell's protein folding machinery. By co-administering this compound with lentiviral gene delivery, it is hypothesized that the newly synthesized therapeutic protein will have a greater chance of achieving its correct conformation, leading to enhanced biological activity and a more robust therapeutic effect. This compound's mechanism of action involves prolonging the activation of Heat Shock Factor 1 (HSF1), the master regulator of the heat shock response.
This combination strategy is particularly promising for neurodegenerative and lysosomal storage diseases where protein misfolding is a key pathological feature.
Signaling Pathway and Experimental Workflow
Data Presentation
This compound Clinical Trial Data in Niemann-Pick Disease Type C (NPC)
The following table summarizes key efficacy data from a Phase 2/3 clinical trial of this compound in patients with Niemann-Pick Disease Type C. This data provides clinical evidence of this compound's ability to slow disease progression.
| Parameter | This compound (n=34) | Placebo (n=16) | p-value |
| Mean Change from Baseline in 5-domain NPCCSS at 12 Months | 0.76 | 2.15 | 0.046 |
| Treatment Difference (this compound - Placebo) | -1.40 (95% CI: -2.76 to -0.03) | - | - |
| Annual Disease Progression Reduction | 65% | - | - |
| Subgroup on Miglustat: Treatment Difference | -2.06 | - | 0.006 |
NPCCSS: NPC Clinical Severity Scale. A lower score indicates less severe disease.
Hypothetical In Vitro Efficacy of Combination Therapy
This table presents a hypothetical data set from an in vitro experiment designed to test the synergistic effect of lentiviral-mediated gene delivery of a therapeutic enzyme (e.g., for a specific LSD) and this compound.
| Treatment Group | Transduction Efficiency (%) | Therapeutic Enzyme Activity (U/mg protein) | Fold Increase vs. Lentivirus Alone |
| Untransduced Control | 0 | < 0.1 | - |
| Lentivirus Alone | 85 ± 5 | 50 ± 8 | 1.0 |
| Lentivirus + this compound (10 µM) | 84 ± 6 | 85 ± 10 | 1.7 |
| This compound Alone (10 µM) | 0 | < 0.1 | - |
Experimental Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the generation of high-titer lentiviral vectors in HEK293T cells using a second-generation packaging system.
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (for routine culture)
-
DMEM, high glucose, without antibiotics (for transfection)
-
Opti-MEM I Reduced Serum Medium
-
Lentiviral transfer plasmid encoding the gene of interest
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Polyethylenimine (PEI), Lipofectamine 3000)
-
0.45 µm syringe filters
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Cell Seeding:
-
Day 1: Seed 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS and no antibiotics. Cells should be 70-80% confluent at the time of transfection.
-
-
Transfection:
-
Day 2: In separate tubes, prepare the DNA and transfection reagent mixtures in Opti-MEM.
-
DNA Mixture: Combine the transfer (10 µg), packaging (7.5 µg), and envelope (2.5 µg) plasmids in 500 µL of Opti-MEM.
-
Transfection Reagent Mixture: Dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
Day 3 (24 hours post-transfection): Gently replace the transfection medium with 10 mL of fresh, complete DMEM (with 10% FBS and antibiotics).
-
Day 4 (48 hours post-transfection): Harvest the viral supernatant into a sterile 15 mL conical tube. Add 10 mL of fresh complete DMEM to the cells.
-
Day 5 (72 hours post-transfection): Harvest the second batch of viral supernatant and pool it with the first harvest.
-
-
Virus Processing and Storage:
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Aliquot the viral supernatant into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: In Vitro Transduction and this compound Co-treatment
This protocol details the transduction of a target cell line with the produced lentivirus and subsequent treatment with this compound to assess for enhanced therapeutic protein function.
Materials:
-
Target cells (e.g., patient-derived fibroblasts with the genetic defect)
-
Complete growth medium for the target cell line
-
Lentiviral stock (from Protocol 1)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Polybrene (hexadimethrine bromide)
-
96-well or 24-well tissue culture plates
-
Assay reagents to measure therapeutic protein activity
Procedure:
-
Cell Seeding:
-
Day 1: Seed target cells in a multi-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
-
Transduction and Treatment:
-
Day 2:
-
Prepare transduction medium containing complete growth medium, Polybrene (final concentration 4-8 µg/mL), and the desired amount of lentivirus (Multiplicity of Infection, MOI, should be optimized for the cell line).
-
Prepare a separate transduction medium with this compound at the desired final concentration (e.g., 10 µM). A vehicle control (e.g., DMSO) should be included.
-
Aspirate the old medium from the cells and add the appropriate transduction medium (Lentivirus alone, Lentivirus + this compound, this compound alone, Vehicle control).
-
-
-
Post-Transduction:
-
Day 3 (24 hours post-transduction): Remove the transduction medium and replace it with fresh complete growth medium (with or without this compound, depending on the experimental design).
-
-
Analysis:
-
Day 5-7 (or as appropriate for the specific protein): Harvest the cells and prepare lysates.
-
Perform an assay to measure the activity of the therapeutic protein.
-
Quantify total protein concentration in the lysates to normalize the enzyme activity.
-
Transduction efficiency can be assessed by flow cytometry if the lentiviral vector co-expresses a fluorescent reporter (e.g., GFP).
-
Conclusion
The combination of lentiviral-mediated gene delivery with this compound presents a novel and promising therapeutic strategy for a range of genetic disorders, particularly those characterized by protein misfolding. The provided protocols offer a framework for researchers to explore this synergistic approach in preclinical models. The rationale is grounded in the complementary mechanisms of action of these two modalities: gene replacement via lentiviral vectors and enhancement of protein folding via this compound-induced heat shock response. Further in vitro and in vivo studies are warranted to validate this combination therapy and to determine its full therapeutic potential.
References
- 1. Quantitative analysis of retroviral and lentiviral gene transfer to murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The heat shock protein amplifier this compound improves refolding, maturation and lysosomal activity of glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel combined ex vivo and in vivo lentiviral interleukin-10 gene delivery strategy at the time of transplantation decreases chronic lung allograft rejection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. What is this compound used for? [synapse.patsnap.com]
Application Notes and Protocols: Elucidating Arimoclomol's Molecular Targets Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 technology to identify and validate the molecular targets of Arimoclomol, a co-inducer of heat shock proteins.
This compound: Mechanism of Action
This compound is a well-documented co-inducer of heat shock proteins (HSPs), with a notable effect on HSP70.[1][2][3][4][5] Its therapeutic potential is primarily attributed to its ability to prolong the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor responsible for the heat shock response. This compound is believed to stabilize the interaction between HSF1 and Heat Shock Elements (HSEs) in the promoter regions of HSP genes, leading to their enhanced transcription.
In the context of lysosomal storage disorders like Niemann-Pick disease type C (NPC), this compound has been shown to improve lysosomal function. This is achieved through the activation of transcription factors TFEB and TFE3, which in turn upregulate the expression of genes within the Coordinated Lysosomal Expression and Regulation (CLEAR) network. This cascade of events leads to an increase in functional NPC1 protein levels and a subsequent reduction in the accumulation of cholesterol within the lysosomes.
Application of CRISPR-Cas9 for Target Identification
CRISPR-Cas9 genome editing technology offers a powerful and precise tool for identifying the molecular targets of therapeutic compounds. Genome-wide CRISPR-Cas9 knockout screens can be employed to systematically identify genes that, when inactivated, result in cellular resistance or hypersensitivity to a specific drug. This approach allows for an unbiased interrogation of the genome to uncover the key genetic players involved in a drug's mechanism of action.
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Genes Modulating Cellular Response to this compound
This protocol outlines a positive selection screen to identify genes whose knockout confers resistance to this compound-induced cytotoxicity in a relevant cell line (e.g., a neuronal cell line for neurodegenerative disease models or a fibroblast cell line for lysosomal storage disorders).
I. Experimental Design and Workflow
II. Materials
-
Cas9-expressing cell line of interest
-
GeCKO v2 (or similar) genome-wide lentiviral sgRNA library
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells (for lentivirus production)
-
Transfection reagent
-
Polybrene
-
This compound
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
III. Methodology
A. Lentivirus Production and Titer Determination
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.
-
Harvest the lentiviral supernatant 48-72 hours post-transfection.
-
Determine the viral titer to calculate the appropriate volume for transduction to achieve a low multiplicity of infection (MOI) of 0.3-0.5.
B. CRISPR-Cas9 Library Transduction
-
Seed the Cas9-expressing target cells.
-
Transduce the cells with the pooled sgRNA lentiviral library at an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA. Use polybrene to enhance transduction efficiency.
-
Select for transduced cells using the appropriate antibiotic resistance marker present on the sgRNA library vector.
-
Expand the transduced cell population, maintaining a high representation of the library (at least 500 cells per sgRNA).
C. This compound Selection
-
Split the transduced cell population into two groups: a treatment group and a control group.
-
Treat the treatment group with a predetermined cytotoxic concentration of this compound (e.g., IC50).
-
Treat the control group with the vehicle (DMSO).
-
Culture the cells for 10-14 days, allowing for the selection of resistant clones.
D. Genomic DNA Extraction and Sequencing
-
Harvest cells from both the this compound-treated and control populations.
-
Extract genomic DNA from each population.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform next-generation sequencing on the amplified sgRNA libraries.
E. Data Analysis
-
Align the sequencing reads to the sgRNA library reference.
-
Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.
-
Genes targeted by the enriched sgRNAs are considered candidate genes involved in this compound's mechanism of action.
IV. Expected Quantitative Data
| Parameter | Description | Example Value |
| MOI | Multiplicity of Infection for lentiviral transduction. | 0.3-0.5 |
| Library Coverage | Number of cells per sgRNA in the library. | >500x |
| This compound Conc. | Concentration of this compound used for selection. | IC50 |
| Selection Duration | Duration of drug treatment. | 10-14 days |
| Sequencing Read Depth | Number of sequencing reads per sample. | >10 million |
| MAGeCK Score | Statistical score indicating the significance of sgRNA enrichment for each gene. | p < 0.05 |
| Log2 Fold Change | The log2 fold change in the abundance of sgRNAs targeting a specific gene in the treated vs. control group. | > 2 |
Protocol 2: Validation of Candidate Genes
Following the identification of candidate genes from the primary screen, it is crucial to validate their role in the cellular response to this compound.
I. Experimental Workflow
II. Methodology
A. Generation of Individual Knockout Cell Lines
-
Design and synthesize 2-3 independent sgRNAs targeting each high-confidence candidate gene.
-
Clone each sgRNA into a lentiviral vector co-expressing Cas9 and a selectable marker.
-
Transduce the target cell line with each individual sgRNA construct.
-
Select for transduced cells and expand the clonal populations.
-
Confirm gene knockout by Sanger sequencing of the target locus and/or Western blot analysis of the protein product.
B. Phenotypic Assays
-
Cell Viability Assay:
-
Treat the knockout and wild-type control cell lines with a dose-response of this compound.
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo).
-
Determine if the knockout of the candidate gene confers resistance to this compound-induced cytotoxicity.
-
-
Western Blot Analysis:
-
Treat the knockout and wild-type cells with this compound.
-
Prepare cell lysates and perform Western blotting to assess the levels of key proteins in the this compound signaling pathway, such as phosphorylated HSF1 (p-HSF1) and HSP70.
-
Determine if the knockout of the candidate gene affects this compound's ability to induce the heat shock response.
-
-
Reporter Assays:
-
Transfect the knockout and wild-type cells with reporter constructs containing HSEs or CLEAR elements driving the expression of a reporter gene (e.g., luciferase).
-
Treat the cells with this compound and measure reporter activity.
-
Assess whether the knockout of the candidate gene impacts the transcriptional activity of HSF1 or TFEB/TFE3 in response to this compound.
-
III. Expected Quantitative Data
| Assay | Parameter Measured | Expected Outcome for a Validated Target |
| Cell Viability | IC50 of this compound | Increased IC50 in knockout cells compared to wild-type. |
| Western Blot | p-HSF1 and HSP70 levels | Attenuated induction of p-HSF1 and HSP70 in knockout cells upon this compound treatment. |
| Reporter Assay | Luciferase activity | Reduced reporter gene expression in knockout cells treated with this compound. |
Signaling Pathway of this compound
The known signaling pathway of this compound provides a framework for interpreting the results of the CRISPR-Cas9 screen. Genes identified in the screen may be upstream regulators of HSF1 or TFEB/TFE3, components of the cellular stress response machinery, or involved in the downstream effects of HSP induction and lysosomal function.
By integrating CRISPR-Cas9 screening with functional validation assays, researchers can systematically and robustly identify and characterize the molecular targets of this compound, providing valuable insights for drug development and a deeper understanding of its therapeutic mechanisms.
References
- 1. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. This compound | C14H20ClN3O3 | CID 208924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
Troubleshooting & Optimization
Optimizing Arimoclomol concentration for maximum Hsp70 induction
Welcome to the technical support center for Arimoclomol, a co-inducer of the heat shock response. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for maximizing Hsp70 induction and to offer solutions for common challenges encountered during in-vitro and in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a co-inducer of the heat shock response (HSR).[1][2] Unlike direct HSR activators that can be cytotoxic, this compound acts by prolonging the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor for heat shock proteins.[1][3] It stabilizes the interaction of HSF1 with Heat Shock Elements (HSEs) in the promoter regions of heat shock protein genes, leading to an amplified production of chaperones, most notably Hsp70, particularly in cells already under stress.[1]
Q2: Does this compound induce Hsp70 in all cell types?
A2: this compound's efficacy can be cell-type dependent. Its mechanism relies on the pre-existence of cellular stress to co-induce Hsp70 expression. In some models, such as cultured motor neurons expressing certain familial ALS variants, this compound on its own has been reported to be a poor co-inducer of the stress-inducible Hsp70 isoform, HSPA1A. However, its efficacy can be significantly enhanced when used in combination with other agents, such as HDAC inhibitors.
Q3: What is the optimal in vivo dose of this compound?
A3: Dose-ranging studies in Npc1-/- mice have indicated that daily oral administration of 10-30 mg/kg of this compound is the optimal range for observing therapeutic effects.
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound is a hydroxylamine derivative that may have limited aqueous solubility. For in vitro assays, it is recommended to prepare a stock solution in a suitable organic solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the cell culture medium. To avoid precipitation, it is crucial to perform serial dilutions and ensure rapid mixing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no Hsp70 induction observed after this compound treatment. | Insufficient cellular stress. This compound is a co-inducer and requires a pre-existing stress signal for optimal activity. | Consider introducing a mild, sub-lethal stressor to your experimental system, such as a brief heat shock or treatment with a low concentration of a proteasome inhibitor. |
| Cell-type specific resistance. | Some cell lines may have a high threshold for HSR activation. Try co-treatment with an HDAC inhibitor, which has been shown to enhance this compound's efficacy. | |
| Precipitation of this compound in cell culture medium. | Poor aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in pre-warmed (37°C) culture medium with vigorous vortexing to ensure rapid dispersion. Aim for a final DMSO concentration of ≤0.1%. |
| Inconsistent results between experiments. | Variability in cell health and stress levels. | Standardize cell culture conditions, including passage number, confluency, and media changes. Ensure a consistent level of baseline cellular stress. |
| Degradation of this compound stock solution. | Aliquot the DMSO stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell Culture Experiments
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Aseptically weigh out the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of 100% sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex vigorously until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.
-
Crucial Step: During each dilution step, add the this compound stock dropwise to the culture medium while continuously vortexing to prevent precipitation.
-
Use the final working solutions immediately.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used in your experiment.
-
Protocol 2: Quantification of Hsp70 Induction by Western Blot
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Hsp70
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a fresh tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Hsp70 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for Hsp70 and the loading control using densitometry software.
-
Normalize the Hsp70 signal to the corresponding loading control signal for each sample.
-
Express the results as fold-change relative to the vehicle-treated control.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in Npc1-/- Mice
| Dose (oral, daily) | Observed Effect | Reference |
| 10-30 mg/kg | Optimal dose range for reducing ataxic manifestations and behavioral symptoms. | |
| 10 mg/kg | Restored Hsp70 levels in the brain. |
Table 2: In Vitro Observations on this compound's Hsp70 Co-induction
| Cell Model | Treatment | Observation | Reference |
| Motor neurons expressing SOD1G93A | This compound alone | Poor co-inducer of HSPA1A. | |
| Motor neurons expressing SOD1G93A | This compound + HDAC inhibitor | Enhanced Hsp70 induction. |
Visualizations
Caption: Mechanism of this compound as a co-inducer of Hsp70.
Caption: Workflow for quantifying Hsp70 induction by Western Blot.
Caption: Troubleshooting logic for optimizing Hsp70 induction.
References
- 1. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late stage treatment with this compound delays disease progression and prevents protein aggregation in the SOD1 mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of histone deacetylase inhibition and this compound on heat shock protein expression and disease biomarkers in primary culture models of familial ALS - PMC [pmc.ncbi.nlm.nih.gov]
Arimoclomol Technical Support Center: Troubleshooting Solubility and Stability in Aqueous Solutions
Welcome to the Arimoclomol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For research applications, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of the this compound free base. A solubility of 65 mg/mL in DMSO has been reported. However, it is crucial to note that the salt form of this compound significantly impacts its aqueous solubility. This compound citrate is described as being "freely soluble in water"[1][2]. Therefore, for direct preparation of aqueous solutions, using the citrate salt is recommended.
Q2: Can I prepare this compound solutions directly in aqueous buffers like PBS or cell culture media?
A2: Yes, particularly if you are using a water-soluble salt form like this compound citrate[1][2]. For the free base or other salt forms with lower aqueous solubility, it is advisable to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. When diluting a DMSO stock, it is recommended to keep the final DMSO concentration in your experimental medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or toxicity[3].
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, it is recommended to store this compound stock solutions in aliquots to avoid repeated freeze-thaw cycles.
-
In DMSO: Store at -20°C for up to one month or at -80°C for up to six months.
-
Aqueous solutions: While specific long-term stability data in various aqueous buffers is limited, it is best practice to prepare fresh aqueous solutions for each experiment or store them for a short period at 4°C, protected from light. For longer-term storage of aqueous stocks, freezing at -20°C or -80°C is advisable, though stability should be validated for your specific buffer and concentration.
Q4: What is the mechanism of action of this compound?
A4: this compound is a co-inducer of the heat shock response (HSR). It functions by amplifying the stress-induced activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of heat shock proteins (HSPs). This compound is thought to prolong the binding of activated HSF1 to heat shock elements (HSEs) in the promoter regions of HSP genes, leading to an increased and sustained production of cytoprotective HSPs, such as HSP70. This enhanced chaperone capacity helps to refold misfolded proteins, prevent protein aggregation, and improve overall cellular proteostasis.
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound solubility.
Table 1: Solubility of this compound Forms
| Form | Solvent | Solubility | Source |
| This compound (Free Base) | DMSO | 65 mg/mL | Commercial Supplier Data |
| This compound citrate | Water | Freely Soluble |
Note: "Freely Soluble" is a qualitative term from the USP, generally indicating that 1 part of solute dissolves in 1 to 10 parts of solvent.
Experimental Protocols
Protocol 1: Preparation of this compound Citrate Stock Solution in an Aqueous Buffer (e.g., PBS)
Materials:
-
This compound citrate powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for sterile applications)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound citrate powder.
-
Dissolution: Add the appropriate volume of sterile PBS to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be used to aid dissolution if necessary, but the stability of the compound under these conditions should be considered.
-
Sterilization (Optional): For cell culture experiments, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage, protected from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media from a DMSO Stock
Materials:
-
High-concentration this compound stock solution in DMSO (e.g., 100 mM)
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C to prevent temperature-induced precipitation.
-
Intermediate Dilution (Recommended): To minimize precipitation, first prepare an intermediate dilution of the this compound stock in the pre-warmed medium. For example, to prepare a 10 µM final concentration from a 100 mM stock, you can first dilute the stock 1:100 in a small volume of medium to get a 1 mM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution (or the initial stock solution for a single-step dilution) to the final volume of pre-warmed cell culture medium. It is crucial to add the this compound solution to the medium while gently vortexing or swirling to ensure rapid and even distribution.
-
Final DMSO Concentration: Calculate the final percentage of DMSO in your working solution and ensure it is below the tolerance level for your cell line (typically <0.1% is recommended).
-
Visual Inspection: After preparation, visually inspect the working solution for any signs of precipitation or cloudiness before adding it to your cells.
Troubleshooting Guide
Issue: Precipitation is observed when preparing an aqueous solution of this compound.
Caption: Troubleshooting workflow for this compound precipitation issues.
Issue: Concerns about the stability of prepared this compound solutions over time.
While specific degradation kinetics in various research buffers are not extensively published, general chemical stability principles apply. This compound's structure contains functional groups that could be susceptible to hydrolysis under strongly acidic or basic conditions.
Recommendations for Ensuring Stability:
-
pH: Prepare aqueous solutions in buffers with a pH close to neutral (pH 7.0-7.4). Avoid highly acidic or alkaline conditions.
-
Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation. When in use, avoid prolonged exposure to high temperatures.
-
Light: Protect solutions from light by using amber vials or wrapping containers in foil, as some compounds are light-sensitive.
-
Fresh is Best: Whenever possible, prepare fresh working solutions from a frozen stock on the day of the experiment to ensure consistent compound activity.
This compound Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in the heat shock response pathway.
Caption: this compound's role in the Heat Shock Response pathway.
References
Technical Support Center: Enhancing Arimoclomol Bioavailability in Rodent Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal oral bioavailability of Arimoclomol in rodent models.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to its oral bioavailability?
Q2: What is the known pharmacokinetic profile of this compound in humans?
A2: Following oral administration in healthy subjects, this compound is absorbed with a median time to maximum plasma concentration (Tmax) of approximately 0.5 hours.[1] The elimination half-life is about four hours.[1] It's important to note that the absolute oral bioavailability of this compound has not been determined in humans.[1]
Q3: What are the primary metabolic pathways for this compound?
A3: this compound is predominantly metabolized through glutathionation, O-glucuronidation, and NO-oxime cleavage. In humans, after a single oral dose, about 77.5% is recovered in the urine (42% as unchanged drug) and 12% in the feces. Understanding these pathways is crucial as extensive first-pass metabolism in the liver and gut wall can significantly reduce oral bioavailability.
Q4: Can this compound cross the blood-brain barrier?
A4: Yes, this compound has been shown to be penetrant of the blood-brain barrier. Studies in patients with amyotrophic lateral sclerosis (ALS) have shown that cerebrospinal fluid (CSF) levels of this compound increase with the administered dose.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo rodent studies aimed at evaluating the oral bioavailability of this compound.
Issue 1: Low and Variable Plasma Concentrations of this compound
-
Potential Cause: Poor dissolution of this compound in the gastrointestinal (GI) tract due to its moderate water solubility.
-
Troubleshooting Steps:
-
Formulation Optimization:
-
Utilize co-solvents: Prepare a solution using a mixture of water and a water-miscible organic solvent like polyethylene glycol 300 (PEG300) or propylene glycol. A common starting point is a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Lipid-based formulations: For compounds with some lipophilicity, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.
-
Complexation: For hydrophilic drugs, complexation with agents like sodium lauryl sulfate can increase lipophilicity and improve absorption.
-
-
Particle Size Reduction: While this compound is relatively hydrophilic, ensuring a small and uniform particle size through micronization can enhance the dissolution rate.
-
Issue 2: High Inter-Animal Variability in Pharmacokinetic Parameters
-
Potential Cause: Inconsistent dosing technique, particularly with oral gavage.
-
Troubleshooting Steps:
-
Standardize Oral Gavage Technique: Ensure all personnel are properly trained in oral gavage for the specific rodent species. The gavage needle should be of the appropriate size and length for the animal.
-
Control Food and Water Intake: Fasting animals overnight before dosing can reduce variability in gastric emptying and GI tract pH.
-
Use a Consistent Formulation: Ensure the formulation is homogenous and stable throughout the dosing period. If using a suspension, ensure it is well-mixed before each administration.
-
Issue 3: Suspected High First-Pass Metabolism
-
Potential Cause: Extensive metabolism by enzymes in the gut wall and liver before this compound reaches systemic circulation.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Conduct studies using rat or mouse liver microsomes to determine the metabolic stability of this compound. This can provide an indication of the extent of hepatic first-pass metabolism.
-
Parenteral Administration: Administer this compound intravenously (IV) to a cohort of animals to determine its clearance and volume of distribution. This will allow for the calculation of absolute oral bioavailability (F%) when compared to the oral administration group.
-
Data Presentation
While specific rodent pharmacokinetic data for this compound is not publicly available, the following table presents human pharmacokinetic parameters for reference. Researchers should aim to generate similar data for their specific rodent model and formulation.
| Parameter | Value (in Humans) | Reference |
| Tmax (median) | ~0.5 hours | |
| Cmax (geometric mean, Day 6) | 2090 ng/mL | |
| AUC0-8h (geometric mean, Day 6) | 7207 hr*ng/mL | |
| Elimination Half-life | ~4 hours | |
| Plasma Protein Binding | ~10% | |
| Apparent Volume of Distribution (Vz/F) | 211 L | |
| Apparent Clearance (CL/F) | 34 L/hr |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Rodents (Suspension)
This protocol describes the preparation of a basic suspension of this compound in a common vehicle.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile containers and stir bar
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. Prepare a slight excess to account for any loss.
-
Weigh the this compound powder accurately.
-
Prepare the 0.5% methylcellulose solution by slowly adding the powder to sterile water while stirring continuously until fully dissolved.
-
Gradually add the this compound powder to the methylcellulose solution while vortexing or sonicating to ensure a uniform suspension.
-
Store the suspension at 4°C and protect it from light.
-
Shake the suspension well before each use to ensure homogeneity.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical experimental design for assessing the oral bioavailability of an this compound formulation in rats.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old)
Groups:
-
Group 1 (Oral): Receive this compound formulation via oral gavage (n=5).
-
Group 2 (Intravenous): Receive this compound in a suitable IV formulation via tail vein injection (n=5).
Procedure:
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group: Administer the this compound formulation at the target dose (e.g., 10 mg/kg) via oral gavage.
-
IV Group: Administer the this compound solution at a lower dose (e.g., 2 mg/kg) via tail vein injection.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA), and centrifuge to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups. The absolute oral bioavailability (F%) can be calculated using the following formula:
-
F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
Caption: Metabolic pathway of orally administered this compound.
Caption: Experimental workflow for a rodent oral bioavailability study.
References
Technical Support Center: Arimoclomol In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing potential cytotoxicity observed during in vitro experiments with Arimoclomol.
Troubleshooting Guide: Investigating this compound-Induced Cytotoxicity
Unexpected cytotoxicity with this compound in vitro can arise from several factors, ranging from experimental setup to off-target effects. This guide provides a systematic approach to identifying and mitigating these issues.
Question: We are observing significant cell death in our cultures treated with this compound. What are the potential causes and how can we troubleshoot this?
Answer:
Observed cytotoxicity with this compound is atypical, as its primary mechanism involves amplifying the heat shock response, a pro-survival pathway.[1][2] However, several factors can contribute to unexpected cell death in vitro. Below is a step-by-step guide to investigate the issue.
Step 1: Verify Compound and Vehicle Controls
It is crucial to rule out issues with the compound itself or the solvent used for its preparation.
-
Compound Integrity: Ensure the this compound used is of high purity and has not degraded. If possible, test a fresh batch or a lot from a different supplier.
-
Solvent Toxicity: The solvent, most commonly DMSO, can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is low (typically ≤ 0.1%) and non-toxic to your specific cell line.[3] Always include a vehicle-only control group in your experiments to assess the baseline toxicity of the solvent.
Step 2: Optimize Experimental Parameters
Sub-optimal experimental conditions can exacerbate or cause cytotoxicity.
-
Concentration Range: High concentrations of any compound can lead to non-specific, off-target toxicity. If you are observing cytotoxicity, perform a dose-response experiment to determine the EC50 for the therapeutic effect and the TC50 for toxicity. It is possible that the therapeutic window for your specific cell model is narrower than anticipated.
-
Exposure Duration: Continuous exposure to a compound for extended periods (e.g., >72 hours) can lead to cumulative stress and cell death. Consider shorter incubation times or a washout step in your protocol.
-
Cell Seeding Density: A very low cell density can render cells more susceptible to drug-induced toxicity.[3] Conversely, an overly confluent culture can experience nutrient depletion and waste accumulation, leading to cell death that might be wrongly attributed to the compound. Standardize and optimize your cell seeding density.
Step 3: Evaluate the Appropriateness of the Cell Model
The choice of cell line is critical and can significantly influence the experimental outcome.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to compounds due to differences in metabolism, expression of drug transporters (e.g., P-glycoprotein), or the state of their cellular stress response pathways.[4] Consider testing this compound on a panel of different cell lines to assess if the observed cytotoxicity is a cell-type-specific phenomenon.
-
Metabolic Competence: If the cytotoxicity is hypothesized to be caused by a metabolite of this compound, it is important to use a cell line with appropriate metabolic activity (e.g., primary hepatocytes or cell lines expressing relevant cytochrome P450 enzymes).
Step 4: Assess for Assay-Specific Interference
The method used to measure cytotoxicity can sometimes be influenced by the compound being tested.
-
Metabolic Assays (e.g., MTT, XTT): These assays rely on cellular metabolic activity. A compound that inhibits mitochondrial function without necessarily causing cell death can lead to a false positive result of cytotoxicity.
-
Orthogonal Validation: To confirm that the observed effect is indeed cell death, use an orthogonal method that measures a different aspect of cytotoxicity. For example, if you are using an MTT assay, validate your findings with a membrane integrity assay like LDH release or a dye exclusion assay (e.g., Trypan Blue or propidium iodide).
Experimental Workflow for Troubleshooting Cytotoxicity
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound and why would it cause cytotoxicity?
A1: this compound's primary mechanism is to act as a co-inducer of the heat shock response. It is thought to stabilize the interaction of Heat Shock Factor 1 (HSF1) with Heat Shock Elements (HSEs), which in turn amplifies the production of Heat Shock Proteins (HSPs) like HSP70. HSPs are molecular chaperones that help in the proper folding of proteins and protect cells against stress-induced damage. Therefore, its on-target activity is cytoprotective. Any observed cytotoxicity is likely due to off-target effects, excessively high concentrations, or other experimental artifacts as outlined in the troubleshooting guide.
Q2: Could this compound be interfering with my cytotoxicity assay?
A2: Yes, this is a possibility, especially with assays that measure metabolic activity. If this compound affects mitochondrial respiration or other metabolic pathways in your specific cell model, it could reduce the signal in assays like MTT or XTT, which might be misinterpreted as cell death. It is always recommended to confirm cytotoxicity findings with a second, mechanistically different assay.
Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Potential for Interference | Mitigation Strategy |
| Metabolic Assays (e.g., MTT, XTT) | Measures metabolic activity (reduction of tetrazolium salts by cellular dehydrogenases). | High, if the compound affects mitochondrial function or cellular metabolism. | Validate with a membrane integrity assay. |
| Membrane Integrity Assays (e.g., LDH, Trypan Blue) | Measures the release of intracellular components (LDH) or the uptake of dyes by non-viable cells. | Low, less likely to be affected by the compound's mechanism of action. | Use as a confirmatory assay. |
| Apoptosis Assays (e.g., Caspase Activity, Annexin V) | Measures specific markers of programmed cell death. | Moderate, if the compound has off-target effects on apoptotic pathways. | Provides mechanistic insight into the mode of cell death. |
Q3: Are there any known off-target effects of this compound that could explain the cytotoxicity?
A3: The available literature primarily focuses on the on-target effects of this compound related to the heat shock response. While extensive off-target profiling for every compound is not always publicly available, unexpected cytotoxicity in a specific cell line could point towards an uncharacterized off-target effect. Identifying such an effect would require further investigation, potentially through target deconvolution studies or screening against a panel of receptors and kinases.
Signaling Pathway of this compound's Primary Action
Experimental Protocols
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control. Replace the old medium with the compound-containing medium.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control, which is set to 100% viability.
Protocol: LDH Release Assay (as an Orthogonal Method)
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After incubation, carefully collect a supernatant sample from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. Add the collected supernatant to the reaction mixture as per the manufacturer's instructions.
-
Incubation: Incubate the reaction mixture for the time specified in the kit protocol (usually 15-30 minutes at room temperature, protected from light).
-
Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
Data Analysis: Use a positive control (cells lysed completely) to determine the maximum LDH release. Express the cytotoxicity as a percentage of the maximum release.
References
Adjusting Arimoclomol treatment protocols for different cell types
Welcome to the Arimoclomol Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Understanding this compound's Mechanism of Action
This compound is a co-inducer of the heat shock response (HSR), a fundamental cellular protective mechanism. It functions by amplifying the production of heat shock proteins (HSPs), particularly HSP70.[1][2] These proteins act as molecular chaperones, assisting in the correct folding of newly synthesized or misfolded proteins, preventing protein aggregation, and improving lysosomal function.[1][2] this compound does not directly induce cellular stress but rather enhances the cell's natural stress response.[2] This mechanism is particularly relevant in diseases characterized by protein misfolding and aggregation, such as lysosomal storage disorders.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vitro experiments with this compound.
Question: I am not observing an increase in HSP70 expression after this compound treatment. What could be the reason?
Answer: Several factors can contribute to a lack of observable HSP70 induction:
-
Cell Type Specificity: The response to this compound can be highly cell-type dependent. For instance, one study reported no significant HSP70 induction in NPC1I1061T human fibroblasts at concentrations up to 500 µM for 3 to 5 days. Conversely, other studies have shown positive effects in different cell types, such as VCP-mutant fibroblasts, at lower concentrations and shorter incubation times. It is crucial to optimize the protocol for your specific cell line.
-
Sub-optimal Treatment Conditions: The concentration and incubation time of this compound are critical. A full dose-response and time-course experiment should be performed for each new cell line.
-
Lack of Cellular Stress: this compound is a co-inducer, meaning it amplifies an existing heat shock response. If the cells are not under a basal level of stress, the effect of this compound may be minimal. In some experimental systems, a mild co-stressor may be required to observe a significant effect.
-
Antibody Quality: Ensure that the HSP70 antibody used for Western blotting is specific and validated for your experimental system.
Question: What is the optimal concentration and incubation time for this compound treatment?
Answer: The optimal conditions are highly dependent on the cell type and the experimental endpoint. Refer to the data tables below for reported values in different cell lines. As a starting point:
-
For fibroblast cell lines, concentrations have ranged from 10 µM for 16 hours to up to 500 µM for 72-120 hours.
-
For primary motor neurons, treatments have been reported for up to 3 days.
It is strongly recommended to perform a dose-response curve (e.g., 1 µM to 100 µM) and a time-course experiment (e.g., 16, 24, 48, 72 hours) to determine the optimal conditions for your specific cell line and assay.
Question: I am observing cytotoxicity at higher concentrations of this compound. Is this expected?
Answer: While generally well-tolerated at therapeutic concentrations, this compound can exhibit cytotoxicity at higher doses. One study on VCP-mutant fibroblasts showed that this compound treatment reduced cytotoxicity compared to untreated cells, suggesting a protective effect at the concentration tested (10 µM). However, another study on NPC1 fibroblasts noted that at higher concentrations and longer exposure times, the disease phenotype worsened. Always perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your specific cell line.
Question: How stable is this compound in cell culture medium?
Answer: The stability of any compound in cell culture medium can be influenced by factors such as temperature, pH, and interaction with media components. While specific stability data for this compound in various culture media is not extensively published, it is good practice to prepare fresh dilutions of the drug from a frozen stock for each experiment to ensure consistent activity.
Data Presentation: Summary of In Vitro Studies
The following tables summarize quantitative data from various in vitro studies on this compound.
Table 1: this compound Treatment Protocols and Effects on Fibroblasts
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| NPC1I1061T Human Fibroblasts | 50 - 500 µM | 72 - 120 hours | No significant increase in HSP70; no correction of cholesterol storage. | |
| VCP-mutant Human Fibroblasts | 10 µM | 16 hours | Ameliorated cellular cytotoxicity; increased abundance of proteins involved in immune response and pro-survival. |
Table 2: this compound Treatment and Effects on Neuronal Cells
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Primary Motor Neurons expressing SOD1G93A | Not specified | 3 days | Increased percentage of motor neurons expressing HSPA1A (stress-inducible HSP70). |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the efficacy of this compound.
Protocol 1: Assessment of HSP70 Induction by Western Blot
This protocol outlines the general steps for determining the levels of HSP70 protein in cell lysates following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the predetermined incubation period.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HSP70 and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Chemiluminescent Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the HSP70 signal to the loading control.
Protocol 2: Assessment of Cholesterol Accumulation by Filipin Staining
This protocol describes the use of Filipin, a fluorescent dye that binds to unesterified cholesterol, to visualize and quantify cholesterol accumulation in cells.
Methodology:
-
Cell Culture and Treatment: Seed cells on glass coverslips or in imaging-compatible plates. Treat with this compound as described in Protocol 1.
-
Cell Fixation: Wash cells with PBS and fix with 3-4% paraformaldehyde in PBS for 1 hour at room temperature.
-
Quenching: Wash with PBS and quench the paraformaldehyde by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.
-
Filipin Staining: Wash with PBS and stain with a working solution of Filipin (e.g., 0.05 mg/mL in PBS with 10% FBS) for 2 hours at room temperature, protected from light.
-
Fluorescence Microscopy: Wash with PBS and mount the coverslips or image the plates using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission ~385-470 nm). Note: Filipin is prone to photobleaching, so minimize light exposure.
-
Image Analysis and Quantification: Capture images and quantify the fluorescence intensity per cell using image analysis software such as ImageJ or CellProfiler.
Logical Troubleshooting Flowchart
The following diagram provides a logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. Impact of histone deacetylase inhibition and this compound on heat shock protein expression and disease biomarkers in primary culture models of familial ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with variability in animal responses to Arimoclomol
Technical Support Center: Arimoclomol Animal Studies
This guide is designed for researchers, scientists, and drug development professionals utilizing this compound in animal models. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to address the common challenge of variability in experimental responses.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a co-inducer of the cellular heat shock response (HSR).[1][2] It does not induce stress itself but selectively amplifies the HSR in already stressed cells.[2] Its mechanism involves prolonging the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor for heat shock proteins (HSPs).[3][4] This leads to an increased production of cytoprotective HSPs, most notably HSP70, which function as molecular chaperones to facilitate the refolding of misfolded proteins, prevent toxic protein aggregation, and improve overall lysosomal function.
Q2: How does this compound specifically improve lysosomal function?
A2: this compound enhances lysosomal function through at least two interconnected pathways. Firstly, by upregulating HSPs, it aids in the correct folding and maturation of mutated lysosomal proteins, such as NPC1 in Niemann-Pick disease type C, thereby helping to restore their function. Secondly, this compound can activate transcription factors TFEB and TFE3. These factors are master regulators of the Coordinated Lysosomal Expression and Regulation (CLEAR) gene network, which controls the biogenesis and function of lysosomes. This combined action helps clear accumulated substrates and stabilize lysosomal membranes.
Q3: Is this compound able to cross the blood-brain barrier (BBB)?
A3: Yes, this compound is a small molecule designed to be orally available and capable of crossing the blood-brain barrier. This characteristic is critical for its therapeutic potential in neurodegenerative disease models where target cells are within the central nervous system. Its presence has been confirmed in the cerebrospinal fluid in clinical studies.
Q4: What are the recommended routes of administration for this compound in animal models?
A4: The most common and clinically relevant route of administration is oral, typically via gavage, which aligns with its oral formulation in human trials. For preclinical studies, intraperitoneal (IP) injection is also a viable route that can ensure rapid absorption and systemic availability. The choice of administration should be consistent across all animals and experimental groups to minimize variability.
Troubleshooting Guide: Managing Response Variability
High inter-animal variability is a significant challenge in preclinical studies. The following Q&A guide addresses potential causes and solutions when working with this compound.
Q1: Why am I observing significant variability in therapeutic outcomes (e.g., survival, motor function) between animals in the same treatment group?
A1: Inter-animal variability can stem from multiple sources, which may be magnified when using a co-inducer like this compound that relies on an underlying cellular stress state. Key factors include:
-
Genetic Heterogeneity: Even within the same inbred strain, minor genetic and epigenetic differences can lead to varied drug responses. F1 hybrid strains are sometimes less variable than their inbred parental strains for specific traits.
-
Pharmacokinetic (PK) Variability: Differences in drug absorption, distribution, metabolism, and elimination can lead to inconsistent exposure levels (AUC) between animals. Properties like low solubility can increase PK variability.
-
Baseline Disease Severity: Animals may appear phenotypically similar but can have different rates of disease progression or underlying pathology at the start of treatment. This is a critical factor, as this compound's efficacy can be influenced by the degree of cellular stress.
-
Inconsistent Drug Administration: Improper or inconsistent technique, particularly with oral gavage, can result in significant differences in the actual dose received by each animal.
-
External Stressors: Animal handling, housing conditions, and subclinical infections can act as confounding stressors, variably activating the HSR and altering the response to a co-inducer like this compound.
Q2: How can I proactively design my experiments to minimize variability in animal responses?
A2: A robust experimental design is crucial. Consider the following strategies:
-
Power Analysis: Conduct a power analysis based on pilot data or published literature to ensure a sufficient number of animals per group to detect a statistically significant effect despite variability.
-
Stratified Randomization: Before treatment, assess a key baseline characteristic (e.g., body weight, a functional metric like rotarod performance, or biomarker level) and use this data to randomize animals into balanced treatment and placebo groups. This ensures that groups are comparable at the start of the study.
-
Consistent Dosing and Formulation: Ensure the this compound formulation is homogenous and stable. Use precise and consistent administration techniques. For oral gavage, ensure all personnel are proficiently trained.
-
Controlled Environment: Standardize housing, diet, and handling procedures to minimize environmental stressors that could confound the results.
-
Pharmacokinetic Pilot Study: If feasible, conduct a small-scale PK study in your specific animal model and strain to determine the dose and schedule that yields the most consistent plasma and tissue exposure.
Q3: I am not observing a significant therapeutic effect. How can I verify that this compound is active in my model?
A3: A lack of a statistically significant functional outcome does not necessarily mean the drug is inactive. It is essential to measure target engagement with a pharmacodynamic (PD) biomarker.
-
Confirm HSP70 Upregulation: The primary mechanism of this compound is to increase HSP levels. Collect target tissues (e.g., spinal cord, brain, muscle) from a subset of animals and perform a Western blot or ELISA to quantify HSP70 levels. A significant increase in HSP70 in the this compound-treated group compared to the placebo group confirms the drug is biologically active at the dose administered.
-
Dose-Response Study: The selected dose may be too low to elicit a functional response. Perform a dose-ranging study to identify a dose that provides both biomarker engagement (HSP70 increase) and a potential therapeutic effect.
-
Analyze Subgroups: In some clinical trials, this compound showed greater efficacy in specific subgroups, such as patients on concomitant therapy. Post-hoc analysis of your data based on baseline severity or genotype might reveal a responsive subpopulation.
Quantitative Data Summary
For reference, the following tables summarize key quantitative data from human and animal studies.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adult Humans (Data provides a reference for clinical exposure levels)
| Parameter | Day 1 (First Dose) | Day 6 (Steady State) |
| Dose | 248 mg TID | 248 mg TID |
| AUC₀₋₈hr (hr·ng/mL) | 5317 | 7207 |
| Peak Plasma Conc. (ng/mL) | Not Specified | 2090 |
| Note: This dose (744 mg/day) is twice the maximum recommended human daily dose. |
Table 2: Example Dosing Regimens in SOD1G93A Mouse Model of ALS
| Study Finding | Dose & Route | Treatment Schedule | Key Outcome | Reference |
| Delayed Disease Progression | Not specified | Pre-symptomatic & at onset | 22% increase in lifespan | |
| Improved Muscle Function | Not specified | From early (75 days) or late (90 days) symptomatic stages | Increased lifespan and Hsp70 expression |
Table 3: Summary of Factors Contributing to Experimental Variability and Mitigation Strategies
| Factor | Potential Cause | Recommended Mitigation Strategy |
| Animal Model | Genetic/epigenetic drift, inherent strain variability. | Use F1 hybrids if possible, source animals from a reliable vendor, perform stratified randomization based on baseline metrics. |
| Pharmacokinetics | Poor solubility, inconsistent absorption/metabolism. | Optimize drug formulation and vehicle, conduct a pilot PK study, ensure consistent dosing technique. |
| Environment | Uncontrolled stressors (handling, noise, housing). | Standardize all animal husbandry and experimental procedures, acclimatize animals properly before the study. |
| Disease State | Variable disease onset and progression rate. | Define clear, objective criteria for "symptom onset," use baseline severity scores to create balanced groups. |
| Measurement | Subjective scoring, equipment variability. | Use blinded assessors for all functional and behavioral outcomes, calibrate equipment regularly. |
Experimental Protocols
Protocol 1: Western Blot Analysis of HSP70 Upregulation in Mouse Spinal Cord
This protocol details the key pharmacodynamic assay to confirm this compound's biological activity.
-
Tissue Homogenization:
-
Euthanize the animal via an approved method and rapidly dissect the lumbar spinal cord on ice.
-
Weigh the tissue and place it in a pre-chilled tube containing 10 volumes of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
-
Protein Quantification:
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (total protein lysate) and discard the pellet.
-
Determine the protein concentration using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples with lysis buffer and Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for HSP70 (e.g., rabbit anti-HSP70) diluted in blocking buffer.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a digital imager.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to normalize the HSP70 signal.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Protocol 2: Standardized Oral Gavage Administration in Mice
This protocol ensures accurate and low-stress dosing.
-
Preparation:
-
Prepare the this compound formulation at the desired concentration. Ensure it is well-suspended or dissolved.
-
Select an appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch, flexible or rigid with a ball tip for an adult mouse).
-
Calculate the exact volume to be administered based on the most recent body weight of the animal (typically 5-10 mL/kg).
-
-
Animal Restraint:
-
Grasp the mouse firmly by the loose skin over the neck and back to immobilize its head.
-
Ensure the head and body form a straight line to facilitate passage of the needle.
-
-
Needle Insertion:
-
Insert the gavage needle into the side of the mouth, advancing it gently along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the tip of the needle. There should be no resistance. If resistance is felt, or the animal begins to struggle excessively, withdraw and restart. Never force the needle.
-
-
Dose Delivery:
-
Once the needle is correctly positioned in the esophagus (the tip should be roughly at the level of the last rib), depress the syringe plunger slowly and steadily to deliver the solution.
-
-
Post-Administration:
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for a few minutes to ensure there are no signs of respiratory distress (which could indicate accidental tracheal administration).
-
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts related to this compound research.
Caption: Mechanism of Action for this compound as an HSR co-inducer.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: General experimental workflow for an this compound efficacy study.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. The role of heat shock proteins in Amyotrophic Lateral Sclerosis: The therapeutic potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound for Research|Heat Shock Protein Inducer [benchchem.com]
Best practices for storing and handling Arimoclomol powder
This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling Arimoclomol powder, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder upon receipt?
This compound powder, in its solid form, should be stored at 4°C in a tightly sealed container, protected from moisture.[1] For shipping purposes, it is stable at room temperature for up to two weeks.[1]
Q2: What are the recommended storage conditions for this compound once it is dissolved in a solvent?
Once dissolved, this compound solutions should be stored under different conditions depending on the desired shelf life. For storage up to one month, a temperature of -20°C is recommended.[1] For longer-term storage of up to six months, the solution should be kept at -80°C.[1] It is crucial to use a tightly sealed container to prevent solvent evaporation and protect the solution from moisture.[1]
Q3: What personal protective equipment (PPE) should be used when handling this compound powder?
When handling this compound powder, it is important to use appropriate personal protective equipment. This includes safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.
Q4: How should I dispose of this compound waste?
This compound and its container must be disposed of in accordance with local, regional, and national regulations. It should not be disposed of with household garbage or allowed to enter the sewage system.
Q5: Is this compound chemically stable? What substances should it not be mixed with?
This compound is stable under recommended storage conditions. However, it is incompatible with strong acids/alkalis and strong oxidizing/reducing agents. No hazardous decomposition products are known under normal use.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Powder is difficult to dissolve. | - Incorrect solvent selection.- Insufficient agitation or energy.- Low temperature of the solvent. | - Use recommended solvents such as DMSO or water.- Use sonication to aid dissolution.- Gentle warming of the solution can also help.- If you do not have an ultrasonic machine, consider using a lower solvent concentration or less powder. |
| Precipitation occurs in the solution after cooling. | - The solution may be supersaturated.- The storage temperature is too low for the concentration. | - Gently warm the solution and sonicate until the precipitate redissolves.- Prepare fresh solutions before use and avoid long-term storage of highly concentrated solutions.- Consider preparing a less concentrated stock solution. |
| The powder appears discolored or clumped. | - Absorption of moisture due to improper storage. | - Ensure the container is always tightly sealed and stored in a dry environment.- If signs of degradation or contamination are apparent, it is recommended to use a new batch of the compound. |
Quantitative Data Summary
| Form | Storage Temperature | Solvent | Solubility | Stability / Shelf Life |
| Powder (Maleate Salt) | 4°C | N/A | N/A | Stable under recommended conditions. |
| In Solvent | -20°C | Varies | See below | 1 month |
| In Solvent | -80°C | Varies | See below | 6 months |
| In DMSO | N/A | DMSO | 250 mg/mL (581.60 mM) - requires ultrasound | N/A |
| In Water | N/A | H₂O | 100 mg/mL (232.64 mM) - requires ultrasound | N/A |
| In 10% DMSO + 90% Corn Oil | N/A | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.84 mM) | Prepare fresh |
| In 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | N/A | Various | ≥ 2.08 mg/mL (4.84 mM) | Prepare fresh |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Maleate salt, MW: 429.85 g/mol ) in DMSO.
Materials:
-
This compound (Maleate) powder
-
Anhydrous/Hygroscopic DMSO (newly opened recommended)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettors and sterile tips
-
Vortex mixer
-
Sonicator (water bath)
Methodology:
-
Preparation: Work in a chemical fume hood and wear appropriate PPE (lab coat, gloves, safety glasses).
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 4.30 mg of this compound (Maleate) powder into the tube.
-
Solvent Addition: Add 1 mL of high-quality DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Sonication: If the powder is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes, or until the solution is clear. Gentle warming can also be applied if necessary.
-
Storage: Once fully dissolved, the 10 mM stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Visualizations
Caption: Troubleshooting workflow for common this compound handling issues.
References
Arimoclomol Delivery for CNS Disorders: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Arimoclomol for Central Nervous System (CNS) disorders.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the context of CNS disorders?
A: this compound is a small molecule, blood-brain barrier-penetrating compound that functions as a co-inducer of the heat shock response (HSR).[1][2][3] Its primary mechanism involves prolonging the activation of Heat Shock Factor 1 (HSF1), the principal transcription factor that regulates the expression of Heat Shock Proteins (HSPs), such as HSP70.[1][4] Unlike direct inducers, this compound amplifies a pre-existing cellular stress response, making it active only in cells that are already under stress. This leads to enhanced protein chaperoning, which can help refold misfolded proteins and prevent toxic aggregation, a key pathological feature in many neurodegenerative diseases. Additionally, this compound has been shown to activate transcription factors TFEB and TFE3, which promote lysosomal biogenesis and function through the Coordinated Lysosomal Expression and Regulation (CLEAR) gene network.
Q2: How should I prepare this compound for in vitro and in vivo experiments?
A: this compound's solubility is a key consideration for experimental setup.
-
In Vitro Preparation: this compound citrate is reported to be soluble in water (14 g/100 mL at 25°C) and less soluble in methanol (0.4 g/100 mL at 25°C). For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile water or DMSO. Subsequent dilutions should be made in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) in the medium should be kept low (typically <0.5%) to avoid vehicle-induced toxicity.
-
In Vivo Preparation: For oral administration (gavage) in animal models, this compound can be suspended in an appropriate vehicle. While specific vehicle compositions vary between studies, common options include water or a methylcellulose-based solution. For clinical use, the contents of this compound capsules can be sprinkled into water, apple juice, or soft foods like yogurt for oral administration.
Q3: What are typical dosages for this compound in preclinical animal models?
A: Dosages in preclinical models for CNS disorders, particularly in SOD1(G93A) mouse models of Amyotrophic Lateral Sclerosis (ALS), typically range from 10 mg/kg to 30 mg/kg, administered daily via oral gavage. Some studies have shown efficacy even when treatment is initiated at early or late symptomatic stages. For pharmacokinetic studies in mice, a single intraperitoneal (i.p.) injection of 10 mg/kg has been used. Researchers should perform dose-response studies to determine the optimal concentration for their specific model and experimental endpoint.
Q4: Can this compound cross the blood-brain barrier (BBB)?
A: Yes, this compound is an orally available small molecule that effectively crosses the blood-brain barrier. This has been confirmed by its presence in the cerebrospinal fluid (CSF) of treated patients with ALS. However, pharmacokinetic studies in mice have shown a low brain-to-plasma ratio, which should be considered when designing experiments and interpreting results.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Problem 1: Low or No Induction of HSP70 in Cell Culture
Question: I've treated my neuronal cell line with this compound, but my Western blot shows no significant increase in HSP70 levels compared to the vehicle control. What went wrong?
| Possible Cause | Troubleshooting Steps & Recommendations |
| Lack of Cellular Stress | This compound is a co-inducer, meaning it amplifies an existing stress response rather than initiating one. If your cells are not under proteotoxic or other relevant stress, HSF1 will not be activated, and this compound will have no response to amplify. Solution: Introduce a mild, sub-lethal stressor relevant to your disease model (e.g., a low dose of a proteasome inhibitor, heat shock, or expression of a misfolding-prone protein) alongside this compound treatment. |
| Incorrect Dosage | The concentration of this compound may be too low to elicit a response in your specific cell line. Solution: Perform a dose-response experiment. Test a range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal working concentration for HSP70 induction in your model. |
| Insufficient Incubation Time | The effect of this compound on HSP70 expression is time-dependent. Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the time point of maximal HSP70 expression after treatment. |
| Compound Instability | The compound may be degrading in the culture medium over the course of the experiment. Solution: Prepare fresh this compound solutions for each experiment. If the experiment is long, consider replenishing the medium with freshly prepared this compound. |
| Cell Line Resistance | The specific cell line may have a high threshold for activating the heat shock response. Solution: Consider using a different, more stress-responsive cell line or primary cells from a relevant disease model. You may also try co-treatment with an agent that facilitates HSF1 activation, such as an HDAC inhibitor. |
| Technical Assay Issues | Problems with the Western blot procedure (e.g., poor antibody quality, incorrect protein transfer) can lead to inaccurate results. Solution: Run a positive control for HSP70 induction (e.g., heat-shocked cells) to validate your antibody and protocol. Ensure all steps of the Western blot are optimized. |
Problem 2: High Variability or Lack of Efficacy in Animal Studies
Question: My in vivo study using this compound in a mouse model of a CNS disorder is showing highly variable results and no significant therapeutic effect. How can I troubleshoot this?
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Oral Dosing | Oral gavage can be stressful and technically challenging, leading to inconsistent administration of the compound. Solution: Ensure all personnel are thoroughly trained in oral gavage techniques to minimize stress and prevent injury. Consider alternative voluntary oral administration methods, such as incorporating the drug into a palatable jelly, to reduce stress and improve consistency. |
| Poor Compound Bioavailability | The formulation or vehicle may not be optimal, leading to poor absorption and low bioavailability in the CNS. Solution: Verify the formulation and ensure the compound is properly suspended before each administration. While this compound crosses the BBB, its brain-to-plasma ratio is low; consider measuring plasma and brain concentrations to confirm target engagement. |
| Timing of Treatment Initiation | The therapeutic window for this compound may be specific to the disease stage. Solution: Review the literature for your specific disease model. Some studies show that initiating treatment at a pre-symptomatic or early symptomatic stage is more effective than late-stage intervention. |
| Insufficient Statistical Power | Animal studies often suffer from high biological variability. Solution: Perform a power analysis before starting the experiment to ensure you have a sufficient number of animals per group to detect a statistically significant effect. |
| Model-Specific Resistance | The specific pathogenic mechanism in your animal model may not be effectively targeted by the heat shock response. Solution: Confirm that protein misfolding and aggregation are key features of your model. Measure pharmacodynamic biomarkers (e.g., HSP70 levels, reduction of protein aggregates in spinal cord tissue) to confirm that this compound is engaging its target. |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetics & Efficacy of this compound
| Parameter | Species/Model | Route | Dose | Finding | Reference |
| Pharmacokinetics | |||||
| Plasma Half-life (t½) | Mouse | i.p. | 10 mg/kg | 0.71 hours | |
| Brain:Plasma Ratio | Mouse | i.p. | 10 mg/kg | Low (not quantified) | |
| Efficacy | |||||
| Lifespan Increase | SOD1(G93A) Mouse | Oral | Not specified | 22% increase in lifespan | |
| Motor Function | SOD1(G93A) Mouse | Oral | Not specified | Marked improvement in hind limb muscle function | |
| Motor Neuron Survival | SOD1(G93A) Mouse | Oral | Not specified | Significant improvement in motor neuron survival | |
| Protein Aggregation | SOD1(G93A) Mouse | Oral | Not specified | Decrease in ubiquitin-positive aggregates in the spinal cord |
Table 2: Clinical Trial Data for this compound in CNS Disorders
| Indication | Trial Phase | Dose | Primary Outcome | Result | Reference |
| Niemann-Pick Disease Type C (NPC) | Phase 2/3 | Weight-based (93-372 mg/day) | Change in 5-domain NPC Clinical Severity Scale (NPCCSS) score at 12 months | 65% reduction in annual disease progression vs. placebo (p=0.046) | |
| Amyotrophic Lateral Sclerosis (ALS) - SOD1 Mutant | Phase 2/3 | 200 mg TID | Safety and Tolerability | Safe and well-tolerated. Did not meet efficacy endpoints but showed a consistent trend favoring this compound on survival and functional decline. | |
| Amyotrophic Lateral Sclerosis (ALS) - General | Phase 3 (ORARIALS-01) | 400 mg TID | Combined Assessment of Function and Survival (CAFS) | Did not meet primary or key secondary efficacy endpoints. Higher rate of treatment discontinuation due to adverse events vs. placebo. |
Experimental Protocols & Methodologies
Protocol 1: In Vivo Administration of this compound via Oral Gavage in Mice
This protocol is a general guideline for administering this compound to mouse models of CNS disease.
-
Animal Preparation:
-
House mice under standard conditions with ad libitum access to food and water.
-
Record the body weight of each mouse immediately before dosing to calculate the correct volume.
-
-
Dose Calculation and Preparation:
-
Dose: A typical effective dose is 10-30 mg/kg.
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Ensure the concentration is calculated such that the administration volume is appropriate for the mouse's weight (typically 5-10 mL/kg).
-
Preparation: Vortex the suspension thoroughly before drawing each dose to ensure homogeneity.
-
-
Administration Procedure:
-
Gently restrain the mouse, ensuring it can breathe comfortably.
-
Measure the gavage needle length against the mouse (from the tip of the nose to the last rib) to prevent gastric perforation.
-
Insert the gavage needle smoothly along the roof of the mouth and down the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension.
-
Withdraw the needle slowly and return the mouse to its cage.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for at least 15 minutes post-gavage for any signs of distress, such as labored breathing.
-
Continue daily monitoring as required by the experimental protocol.
-
Protocol 2: Assessment of HSP70 Induction by Western Blot
This protocol describes how to measure the pharmacodynamic effect of this compound by quantifying HSP70 levels in cell lysates.
-
Cell Culture and Treatment:
-
Plate a neuronal cell line (e.g., SH-SY5Y) at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Induce cellular stress if required by your experimental design (see Troubleshooting Guide).
-
Treat cells with varying concentrations of this compound (and/or a vehicle control) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HSP70 overnight at 4°C.
-
Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize HSP70 band intensity to a loading control (e.g., β-actin or GAPDH).
-
Visualizations: Signaling Pathways and Workflows
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Efficacy and safety of this compound in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized, double-blind, placebo-controlled trial of this compound in rapidly progressive SOD1 ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
Arimoclomol Technical Support Center: Minimizing Impact on Animal Weight and Behavior
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of Arimoclomol on animal weight and behavior during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule drug candidate that acts as a co-inducer of the heat shock response (HSR). Its primary mechanism involves amplifying the natural cellular stress response by prolonging the activation of Heat Shock Factor 1 (HSF1), the master regulator of heat shock proteins (HSPs). This leads to increased production of chaperones like HSP70, which assist in proper protein folding and cellular maintenance. Additionally, this compound has been shown to increase the translocation of transcription factors TFEB and TFE3 to the nucleus, which upregulates the expression of Coordinated Lysosomal Expression and Regulation (CLEAR) genes, thereby improving lysosomal function.[1][2]
Q2: What are the most common side effects of this compound observed in preclinical and clinical studies?
A2: The most frequently reported side effects in human clinical trials include upper respiratory tract infection, diarrhea, and decreased weight.[3] Preclinical toxicology studies in rats have indicated potential for embryofetal toxicity and fertility impairment at high doses.[4]
Q3: Is weight loss an expected side effect in animals treated with this compound?
A3: Based on clinical data, decreased weight is a known adverse event.[3] While specific quantitative data from preclinical animal studies is limited in publicly available literature, it is a potential side effect to monitor closely in any animal model. The underlying cause of weight loss could be multifactorial, including decreased food intake, gastrointestinal issues such as diarrhea, or other metabolic changes.
Q4: What behavioral changes have been observed in animal models treated with this compound?
A4: Preclinical studies in mouse models of neurodegenerative diseases, such as the SOD1-G93A model of Amyotrophic Lateral Sclerosis (ALS) and the Npc1-/- model of Niemann-Pick disease type C (NPC), have reported improvements in muscle function and motor performance. However, specific quantitative data from standardized behavioral tests like the open-field or rotarod tests are not extensively detailed in the available literature.
Troubleshooting Guides
Issue 1: Unexpected or Significant Weight Loss in Study Animals
Initial Assessment:
-
Quantify Weight Loss: Weigh the animals daily at the same time to accurately track the extent and rate of weight loss.
-
Monitor Food and Water Intake: Measure daily food and water consumption to determine if hypophagia (reduced eating) or adipsia (reduced drinking) is occurring.
-
Clinical Health Assessment: Perform a daily health check, looking for signs of distress such as lethargy, hunched posture, ruffled fur, or signs of dehydration (e.g., skin tenting).
-
Fecal Examination: Visually inspect feces for any signs of diarrhea, which can contribute to weight loss.
Management Strategies:
-
Supportive Care:
-
Ensure easy access to a highly palatable and energy-dense diet. Wet mash or gel-based nutritional supplements can be provided.
-
If dehydration is suspected, provide supplemental hydration via subcutaneous injection of sterile saline or Lactated Ringer's solution, as directed by a veterinarian.
-
-
Dose Adjustment:
-
If weight loss is significant and persistent, consider a dose reduction of this compound. It is crucial to have predetermined endpoints for dose modification in your experimental protocol.
-
-
Environmental Enrichment:
-
Reduce stress in the animal's environment by providing appropriate enrichment, as stress can impact feeding behavior and overall well-being.
-
Issue 2: Observed Changes in Animal Behavior (e.g., Lethargy, Reduced Activity)
Initial Assessment:
-
Behavioral Observation: Systematically observe the animals in their home cage and in a clean observation arena to characterize the behavioral changes. Note any changes in exploratory behavior, grooming, and social interaction.
-
Objective Behavioral Testing: If possible, conduct standardized behavioral tests such as the open-field test to quantify locomotor activity and exploratory behavior.
-
Rule out Other Causes: Ensure that the observed behavioral changes are not due to other factors such as illness, pain, or environmental stressors.
Management Strategies:
-
Refine Dosing Regimen:
-
Consider if the timing of administration coincides with periods of normal activity for the species (e.g., for nocturnal rodents, dosing late in the light cycle may be preferable).
-
-
Veterinary Consultation:
-
Consult with a laboratory animal veterinarian to rule out any underlying health issues and to discuss potential palliative care options.
-
-
Data Interpretation:
-
Carefully consider the observed behavioral changes in the context of the disease model being studied. In some cases, apparent lethargy could be a sign of disease progression that the treatment is not fully mitigating.
-
Data Presentation
Table 1: Summary of Weight Change in a Clinical Study of this compound
| Parameter | Finding |
| Adverse Event | Decreased Weight |
| Mean Weight Loss | Approximately 6% from baseline |
| Resolution | Resolved in 3 out of 4 patients in one report |
| Mean Duration | 33 days (range: 22 to 60 days) |
Note: This data is from a human clinical trial and may not be directly translatable to preclinical animal models. It is provided here as an indication of a potential side effect to monitor.
Experimental Protocols
Protocol for Oral Gavage Administration of this compound in Mice
This protocol is a general guideline and should be adapted to specific experimental needs and approved by the relevant institutional animal care and use committee.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Scale for weighing the animal
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the animal's body weight.
-
Prepare the dosing solution by suspending the this compound powder in the chosen vehicle. Ensure the solution is homogenous before each administration.
-
-
Animal Restraint:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.
-
Restrain the mouse by scruffing the skin over the shoulders to immobilize the head and body.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly with no resistance. If resistance is met, withdraw the needle and reposition.
-
-
Administration of Compound:
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution.
-
After administration, gently withdraw the needle.
-
-
Post-Procedure Monitoring:
-
Return the animal to its home cage and monitor for at least 5-10 minutes for any signs of distress, such as labored breathing.
-
Protocol for Open-Field Test
The open-field test is used to assess general locomotor activity and anxiety-like behavior.
Apparatus:
-
A square arena (e.g., 40 cm x 40 cm x 30 cm) with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
An overhead camera and tracking software to record and analyze the animal's movement.
Procedure:
-
Habituation: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.
-
Test Initiation: Gently place the mouse in the center of the open-field arena.
-
Data Collection: Record the animal's activity for a set duration (e.g., 10-30 minutes). Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center zone versus the peripheral zone
-
Number of entries into the center zone
-
Rearing frequency (number of times the animal stands on its hind legs)
-
-
Cleaning: Thoroughly clean the arena between each animal to remove any olfactory cues.
Visualizations
Signaling Pathways
Caption: this compound's Mechanism of Action via the HSF1 Pathway.
Caption: this compound's Mechanism of Action via the TFEB/TFE3 Pathway.
Workflow for Managing Weight Loss in Animal Studies
Caption: Decision workflow for managing this compound-induced weight loss.
References
- 1. Mechanistic insights into this compound mediated effects on lysosomal function in Niemann-pick type C disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of histone deacetylase inhibition and this compound on heat shock protein expression and disease biomarkers in primary culture models of familial ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Miplyffa (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Validation & Comparative
A Comparative Analysis of Arimoclomol and Other Heat Shock Protein Co-inducers in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Arimoclomol with other heat shock protein (HSP) co-inducers, namely BGP-15 and Celastrol. The information presented is based on available preclinical experimental data, offering a resource for researchers in neurodegenerative diseases and other protein misfolding disorders.
Mechanism of Action: A Shared Pathway
Heat shock proteins are crucial for cellular homeostasis, acting as molecular chaperones to ensure proper protein folding and degradation of misfolded or aggregated proteins. The heat shock response, governed by the transcription factor Heat Shock Factor 1 (HSF1), is a key protective mechanism against cellular stress. While direct HSF1 activators can induce a robust heat shock response, co-inducers like this compound and BGP-15 are thought to amplify this response primarily in cells already under stress. Celastrol, on the other hand, is considered a direct activator of HSF1.[1][2][3]
dot
References
- 1. Celastrol Attenuates Learning and Memory Deficits in an Alzheimer's Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. Modulation of Mitochondrial Quality Control Processes by BGP-15 in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Validating Arimoclomol's Neuroprotective Effects in Secondary Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of Arimoclomol in secondary animal models of neurodegenerative diseases, specifically focusing on Amyotrophic Lateral Sclerosis (ALS) and Niemann-Pick disease type C (NPC). The performance of this compound is compared with placebo and an alternative therapeutic agent, Miglustat, supported by experimental data from preclinical studies.
Executive Summary
This compound, a co-inducer of the heat shock response, has demonstrated significant neuroprotective effects in animal models of neurodegenerative diseases characterized by protein misfolding and aggregation. In the SOD1-G93A mouse model of ALS, this compound treatment has been shown to extend lifespan, improve motor function, and increase motor neuron survival. In the context of Niemann-Pick disease type C, a lysosomal storage disorder, this compound has shown therapeutic potential, and this guide compares its effects to Miglustat, an approved therapy for NPC. This guide synthesizes key experimental findings, presents detailed methodologies, and visualizes the underlying mechanisms and workflows to aid researchers in evaluating the therapeutic potential of this compound.
Mechanism of Action: Potentiating the Heat Shock Response
This compound's neuroprotective effects are primarily attributed to its ability to potentiate the cellular heat shock response, a crucial mechanism for maintaining protein homeostasis.[1] Under conditions of cellular stress, such as the accumulation of misfolded proteins in neurodegenerative diseases, this compound amplifies the activation of Heat Shock Factor 1 (HSF1).[2] Activated HSF1 then upregulates the expression of heat shock proteins (HSPs), particularly HSP70, which act as molecular chaperones to refold misfolded proteins, prevent protein aggregation, and facilitate the degradation of damaged proteins.[1][2]
References
Arimoclomol's Mechanism of Action: A Comparative Analysis Across Neurodegenerative Diseases
A detailed examination of Arimoclomol's therapeutic potential, comparing its efficacy and mechanism of action in Niemann-Pick disease type C, Amyotrophic Lateral Sclerosis, and Inclusion Body Myositis.
This compound is an investigational drug candidate that has been evaluated across a spectrum of neurodegenerative and lysosomal storage diseases. Its core mechanism revolves around the amplification of the heat shock response, a cellular protective mechanism. This guide provides a comprehensive cross-validation of this compound's mechanism of action and clinical performance in three distinct disease contexts: Niemann-Pick disease type C (NPC), Amyotrophic Lateral Sclerosis (ALS), and sporadic Inclusion Body Myositis (sIBM).
The Heat Shock Response: this compound's Core Mechanism
This compound acts as a co-inducer of the heat shock response (HSR). It is not a direct inducer of heat shock proteins (HSPs), but rather it amplifies the HSR in cells that are already under stress.[1] The primary target is the Heat Shock Factor 1 (HSF1), a key transcription factor. In stressed cells, this compound is thought to prolong the activation of HSF1, leading to an increased production of HSPs, most notably HSP70.
This upregulation of HSPs is believed to confer therapeutic benefits by:
-
Chaperoning Misfolded Proteins: HSPs can refold misfolded proteins, preventing their aggregation.
-
Targeting Aggregates for Degradation: They can also target aggregated proteins for removal through cellular degradation pathways.
-
Improving Lysosomal Function: In the context of lysosomal storage disorders like NPC, HSPs may aid in the proper folding and function of lysosomal proteins.
The following diagram illustrates the proposed mechanism of action of this compound.
Disease-Specific Performance and Comparative Analysis
The therapeutic utility of this compound has shown considerable variability across different diseases, underscoring the complexity of targeting the HSR in distinct pathological contexts.
Niemann-Pick Disease Type C (NPC)
NPC is a rare, autosomal recessive lysosomal storage disorder caused by mutations in the NPC1 or NPC2 genes, leading to the accumulation of cholesterol and other lipids in lysosomes. This accumulation results in progressive neurodegeneration.
This compound's Performance: In NPC, this compound has demonstrated clinical efficacy and is approved for use in combination with miglustat.[1] The pivotal Phase 2/3 trial (NPC-002; NCT02612129) showed that this compound significantly slowed disease progression compared to placebo.[2][3]
Alternative Treatment: The standard of care for NPC often includes miglustat, an inhibitor of glucosylceramide synthase, which reduces the accumulation of certain glycolipids.
| Parameter | This compound (in combination with routine care) | Placebo (in combination with routine care) | Alternative: Miglustat |
| Mechanism of Action | Amplifies the heat shock response to improve protein folding and lysosomal function. | N/A | Inhibits glucosylceramide synthase, reducing glycolipid accumulation. |
| Primary Efficacy Endpoint (NPC-002 Trial) | Change from baseline in 5-domain NPCCSS at 12 months: 0.76[2] | Change from baseline in 5-domain NPCCSS at 12 months: 2.15 | N/A (not a direct comparator in this trial) |
| Treatment Difference (this compound vs. Placebo) | -1.40 (95% CI: -2.76, -0.03; P = 0.046), representing a 65% reduction in annual disease progression. | N/A | N/A |
| Post-hoc Analysis (R4DNPCCSS) | Mean change of 0.35 | Mean change of 2.05 | N/A |
| Treatment Difference in Miglustat Subgroup (R4DNPCCSS) | -2.21 (p = 0.0077) in favor of this compound. | N/A | N/A |
Amyotrophic Lateral Sclerosis (ALS)
ALS is a progressive neurodegenerative disease that affects motor neurons in the brain and spinal cord, leading to muscle weakness, paralysis, and eventually, respiratory failure. A key pathological feature of ALS is the aggregation of misfolded proteins, such as SOD1 and TDP-43.
Alternative Treatments: Approved treatments for ALS include riluzole and edaravone. Riluzole is thought to reduce glutamate-induced excitotoxicity, while edaravone is a free radical scavenger that reduces oxidative stress.
| Parameter | This compound | Placebo | Alternatives: Riluzole & Edaravone |
| Mechanism of Action | Amplifies the heat shock response to reduce protein aggregation. | N/A | Riluzole: Reduces glutamate excitotoxicity. Edaravone: Acts as a free radical scavenger. |
| Primary Efficacy Endpoint (ORARIALS-01 Trial) | Combined Assessment of Function and Survival (CAFS) rank score over 76 weeks: No significant difference compared to placebo. | N/A | N/A (not a direct comparator in this trial) |
| Secondary Efficacy Endpoints (ORARIALS-01 Trial) | No significant improvements in time to permanent assisted ventilation, ALSFRS-R score, or slow vital capacity. | N/A | N/A |
| Phase 2 SOD1-ALS Trial | Trend towards slower decline in ALSFRS-R and forced expiratory volume. | N/A | N/A |
Sporadic Inclusion Body Myositis (sIBM)
sIBM is the most common acquired myopathy in adults over 50. It is characterized by progressive muscle weakness and wasting. Pathologically, it involves both inflammatory and degenerative features, including the accumulation of protein aggregates in muscle fibers.
This compound's Performance: Similar to its outcome in ALS, this compound did not show efficacy in a Phase 2/3 clinical trial for sIBM (NCT02753530). The trial failed to meet its primary endpoint, the Inclusion Body Myositis Functional Rating Scale (IBMFRS), as well as key secondary endpoints.
Alternative Treatments: There are currently no approved disease-modifying therapies for sIBM. Treatment is largely supportive and may include physical therapy.
| Parameter | This compound | Placebo | Alternative: Supportive Care |
| Mechanism of Action | Amplifies the heat shock response to reduce protein aggregation in muscle fibers. | N/A | Does not target the underlying disease mechanism; focuses on maintaining muscle function and mobility. |
| Primary Efficacy Endpoint (NCT02753530 Trial) | Change from baseline in IBMFRS at 20 months: -3.25 | Change from baseline in IBMFRS at 20 months: -2.26 | N/A |
| Treatment Difference (this compound vs. Placebo) | Not statistically significant (p=0.11). | N/A | N/A |
| Secondary Efficacy Endpoints | No statistically significant differences in hand grip strength, Modified Time Up and Go, Manual Muscle Testing, or 6-minute walk distance. | N/A | N/A |
Experimental Protocols
NPC-002 Trial (NCT02612129)
This was a Phase 2/3, randomized, double-blind, placebo-controlled trial.
-
Participants: 50 patients aged 2-18 years with a confirmed diagnosis of NPC.
-
Intervention: Patients were randomized 2:1 to receive either this compound (dosed by weight) or a matching placebo, administered orally three times daily for 12 months, as an add-on to their routine clinical care (which could include miglustat).
-
Primary Endpoint: Change from baseline in the 5-domain Niemann-Pick disease type C Clinical Severity Scale (5DNPCCSS) score at 12 months.
-
Secondary Endpoints: Included the Scale for the Assessment and Rating of Ataxia (SARA), the 9-Hole Peg Test (9-HPT), and health-related quality of life measures.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Efficacy and safety of this compound in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy results from a 12-month double-blind randomized trial of this compound for treatment of Niemann-Pick disease type C (NPC): Presenting a rescored 4-domain NPC Clinical Severity Scale - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Arimoclomol in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Arimoclomol's Performance with Other Compounds Supported by Experimental Data.
This compound, a heat shock protein co-inducer, has been investigated for its therapeutic potential in various neurodegenerative diseases. Its mechanism of action, which involves amplifying the natural cellular stress response to promote protein folding and reduce aggregation, makes it a compelling candidate for combination therapies. This guide provides a comparative analysis of the synergistic effects of this compound when combined with other compounds, supported by data from clinical and preclinical studies.
This compound and Miglustat in Niemann-Pick Disease Type C (NPC)
Niemann-Pick disease type C is a rare, inherited neurodegenerative disorder characterized by the accumulation of lipids in various tissues, including the brain. The combination of this compound and miglustat, a glucosylceramide synthase inhibitor, has shown significant therapeutic benefits in clinical trials.
Clinical Efficacy of this compound in Combination with Miglustat
The Phase 2/3 NPC-002 clinical trial and its open-label extension provide the primary evidence for the synergistic or additive effects of this compound in patients with NPC, a majority of whom were also receiving miglustat as part of their standard care.[1][2][3][4][5]
Table 1: Quantitative Data from the NPC-002 Trial (12-Month Double-Blind Phase)
| Outcome Measure | Treatment Group | Mean Change from Baseline | Treatment Difference vs. Placebo (95% CI) | p-value |
| Overall Population | ||||
| 5-domain NPC Clinical Severity Scale (5D-NPCCSS) | This compound + Routine Care | 0.76 | -1.40 (-2.76, -0.03) | 0.046 |
| Placebo + Routine Care | 2.15 | |||
| Subgroup on Concomitant Miglustat | ||||
| 5-domain NPC Clinical Severity Scale (5D-NPCCSS) | This compound + Miglustat | Disease Stabilization | -2.06 | 0.006 |
| Placebo + Miglustat | Disease Worsening |
Table 2: Long-term Efficacy from the NPC-002 Open-Label Extension (OLE)
| Outcome Measure | Patient Group | Mean Annual Change on Placebo (DB Phase) | Mean Annual Change in First Year on this compound (OLE) |
| 5-domain NPC Clinical Severity Scale (5D-NPCCSS) | Switched from Placebo to this compound | 2.0 | 0.1 |
| Rescored 4-domain NPCCSS (R4DNPCCSS) | Switched from Placebo to this compound | 1.9 | 0.2 |
Experimental Protocol: NPC-002 Clinical Trial
The NPC-002 trial was a prospective, randomized, double-blind, placebo-controlled study.
-
Participants: Patients aged 2 to 18 years with a confirmed diagnosis of NPC.
-
Intervention: Patients were randomized (2:1) to receive either this compound (weight-based dosing) or a placebo, administered orally three times daily for 12 months.
-
Concomitant Medication: A significant portion of the participants in both arms were on a stable dose of miglustat as part of their routine clinical care.
-
Primary Endpoint: The primary efficacy measure was the change from baseline in the 5-domain Niemann-Pick Disease Type C Clinical Severity Scale (5D-NPCCSS) score over 12 months. This scale assesses key domains of the disease including ambulation, speech, swallowing, fine motor skills, and cognition.
The results suggest that this compound, when added to the standard of care which often includes miglustat, significantly slows disease progression in NPC.
This compound and Histone Deacetylase (HDAC) Inhibitors in Amyotrophic Lateral Sclerosis (ALS) Models
Preclinical research has explored the combination of this compound with histone deacetylase (HDAC) inhibitors as a potential therapeutic strategy for Amyotrophic Lateral Sclerosis (ALS), a progressive neurodegenerative disease that affects motor neurons.
In Vitro Efficacy of this compound with HDAC Inhibitors
A study investigated the synergistic effects of this compound and class I HDAC inhibitors, such as SAHA (suberanilohydroxamic acid) and RGFP963, in primary motor neuron cultures modeling familial ALS.
Table 3: Quantitative Data from In Vitro ALS Model
| Cell Model | Treatment | Outcome Measure | Result |
| Motor neurons expressing SOD1G93A | This compound + SAHA | HSPA1A (Hsp70) Immunopositive Motor Neurons | Significantly more effective than either drug alone |
| Motor neurons expressing TDP-43G348C | This compound + RGFP963 | Hspa8 mRNA Counts in Somata | Significantly maintained levels compared to vehicle treatment |
| Motor neurons expressing TDP-43G348C | This compound | Preservation of Nuclear Brg1 | Preserved nuclear Brg1 (mean (+/+) score of 57%) |
| Motor neurons expressing TDP-43G348C | SAHA | Preservation of Nuclear Brg1 | Preserved nuclear Brg1 (mean (+/+) score of 65%) |
| Motor neurons expressing TDP-43G348C | RGFP963 | Preservation of Nuclear Brg1 | Preserved nuclear Brg1 (mean (+/+) score of 61%) |
Experimental Protocol: Primary Motor Neuron Culture
-
Cell Culture: Primary motor neurons were isolated from the spinal cords of embryonic mice expressing familial ALS-linked mutations (e.g., SOD1G93A, TDP-43G348C).
-
Treatment: The cultured motor neurons were treated with this compound, an HDAC inhibitor (SAHA or RGFP963), or a combination of both.
-
Analysis: The expression of heat shock proteins (HSPA1A and Hspa8) was quantified using immunocytochemistry and mRNA analysis. Cellular markers of neuroprotection, such as the nuclear localization of Brg1, were also assessed.
These preclinical findings suggest a synergistic interaction between this compound and HDAC inhibitors in enhancing the heat shock response and providing neuroprotection in cellular models of ALS.
This compound and Riluzole in Amyotrophic Lateral Sclerosis (ALS)
Riluzole is an approved treatment for ALS that is thought to work by inhibiting glutamate excitotoxicity. While clinical trials of this compound in ALS have included patients concomitantly taking riluzole, to date, there is a lack of published preclinical or clinical data specifically designed to assess the synergistic or additive effects of this combination. Therefore, a quantitative comparison for this combination cannot be provided at this time.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: this compound's mechanism of action.
Caption: NPC-002 clinical trial workflow.
Caption: In vitro ALS model workflow.
References
- 1. Depending on the stress, histone deacetylase inhibitors act as heat shock protein co-inducers in motor neurons and potentiate this compound, exerting neuroprotection through multiple mechanisms in ALS models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of this compound in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Long-term efficacy and safety of this compound in Niemann-Pick disease type C: Final results of the phase 2/3 NPC-002 48-month open-label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Long-Term Safety and Efficacy of Arimoclomol in Preclinical Studies: A Comparative Guide
Arimoclomol, a heat shock protein (HSP) amplifier, has been investigated for its therapeutic potential across a range of neurodegenerative and lysosomal storage diseases. Its mechanism of action, centered on the potentiation of the cellular stress response, offers a promising avenue for combating protein misfolding and aggregation, common pathological hallmarks of these disorders. This guide provides a comparative analysis of the preclinical long-term safety and efficacy of this compound against alternative therapeutic strategies, supported by experimental data and detailed methodologies.
Mechanism of Action: The Heat Shock Response
This compound's primary mechanism involves the amplification of the heat shock response (HSR), a crucial cellular defense system against proteotoxic stress. It acts by prolonging the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of HSPs.[1][2][3] This leads to an increased production of chaperones, most notably Heat Shock Protein 70 (HSP70).[4][5] HSP70 plays a multifaceted role in cellular protection by:
-
Facilitating Protein Folding: Assisting in the correct folding of newly synthesized or stress-denatured proteins.
-
Preventing Protein Aggregation: Binding to misfolded proteins to prevent their aggregation into toxic species.
-
Promoting Protein Degradation: Targeting misfolded proteins for degradation through the ubiquitin-proteasome system.
-
Enhancing Lysosomal Function: Improving the clearance of cellular debris and aggregated proteins via autophagy.
-
Inhibiting Apoptosis: Directly interfering with apoptotic signaling pathways to promote cell survival.
This broad cytoprotective effect forms the basis of this compound's therapeutic rationale in a variety of disease contexts.
Preclinical Efficacy: A Comparative Overview
This compound has been evaluated in several preclinical models of neurodegenerative and lysosomal storage diseases. The following sections present a comparative summary of its efficacy against alternative treatments.
Amyotrophic Lateral Sclerosis (ALS)
The SOD1G93A mouse model is a widely used preclinical model for ALS, recapitulating key features of the human disease, including progressive motor neuron loss and muscle atrophy.
This compound Efficacy:
Treatment with this compound in SOD1G93A mice has demonstrated significant therapeutic benefits. Studies have shown that administration of this compound, even when initiated at symptomatic stages, can improve muscle function and, most notably, extend the lifespan of these animals. One study reported a 22% increase in lifespan in this compound-treated SOD1G93A mice. This was accompanied by a reduction in ubiquitin-positive aggregates in the spinal cord, indicating a direct effect on protein aggregation.
Alternative: Riluzole
Riluzole is an approved treatment for ALS, and its preclinical efficacy in the SOD1G93A mouse model has been a subject of investigation. However, studies have yielded inconsistent results, with some showing a modest survival benefit while others report no significant effect on lifespan or motor function.
Table 1: Comparison of this compound and Riluzole in the SOD1G93A Mouse Model of ALS
| Parameter | This compound | Riluzole |
| Lifespan | Significant increase (up to 22%) | Inconsistent, often no significant benefit |
| Muscle Function | Significant improvement | No significant impact on motor performance decline |
| Protein Aggregation | Decrease in ubiquitin-positive aggregates | Not a primary mechanism of action |
Gaucher Disease
Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to deficient activity of the enzyme glucocerebrosidase (GCase) and accumulation of its substrate, glucosylceramide.
This compound Efficacy:
In preclinical models of Gaucher disease, this compound has been shown to enhance the folding, maturation, and activity of mutant GCase. By amplifying the production of HSP70, this compound helps to stabilize the misfolded GCase enzyme, allowing it to traffic to the lysosome and exert its function. This leads to a reduction in the accumulation of glucosylceramide.
Alternative: Enzyme Replacement Therapy (ERT)
ERT is a standard treatment for Gaucher disease, involving the intravenous infusion of a recombinant GCase enzyme. Preclinical studies in mouse models of Gaucher disease have demonstrated that ERT can effectively reduce glucosylceramide storage in visceral organs.
Table 2: Comparison of this compound and Enzyme Replacement Therapy in Preclinical Models of Gaucher Disease
| Parameter | This compound | Enzyme Replacement Therapy (ERT) |
| GCase Activity | Enhanced activity of mutant GCase | Provides functional recombinant GCase |
| Glucosylceramide Levels | Reduction in substrate accumulation | Significant reduction in visceral organs |
| Route of Administration | Oral | Intravenous |
| Blood-Brain Barrier Penetration | Yes | No |
Niemann-Pick Disease Type C (NPC)
NPC is a rare lysosomal storage disorder characterized by the accumulation of unesterified cholesterol and other lipids within lysosomes, leading to progressive neurodegeneration.
This compound Efficacy:
Preclinical studies in mouse models of NPC have shown that this compound can reduce the accumulation of unesterified cholesterol in the liver and delay the onset of neurological symptoms. Its ability to cross the blood-brain barrier is a key advantage in addressing the neurological manifestations of the disease.
Alternative: Miglustat
Miglustat is an inhibitor of glucosylceramide synthase and is approved for the treatment of NPC. In preclinical NPC mouse models, Miglustat has been shown to delay the onset of neurological symptoms and increase lifespan. It reduces the accumulation of glycosphingolipids, which is a secondary pathological feature of NPC.
Table 3: Comparison of this compound and Miglustat in the NPC Mouse Model
| Parameter | This compound | Miglustat |
| Cholesterol Accumulation | Reduction in liver | Not a direct target |
| Neurological Symptoms | Delayed onset | Delayed onset |
| Lifespan | Modest increase | Increased lifespan |
| Mechanism | Amplifies heat shock response, improves lysosomal function | Inhibits glucosylceramide synthesis |
Sporadic Inclusion Body Myositis (sIBM)
sIBM is a progressive muscle-wasting disease of unknown etiology, characterized by the presence of inflammatory infiltrates and protein aggregates in muscle fibers. The VCP mouse model, which recapitulates some of the degenerative features of sIBM, has been used for preclinical evaluation.
This compound Efficacy:
In the VCP mouse model, treatment with this compound has been shown to improve grip strength and reduce the accumulation of ubiquitin and TDP-43 positive inclusions in muscle.
Alternative: Bimagrumab
Bimagrumab is a monoclonal antibody that blocks activin type II receptors, leading to an increase in muscle mass. Preclinical studies in mice have demonstrated that Bimagrumab can significantly increase muscle mass and strength.
Table 4: Comparison of this compound and Bimagrumab in Preclinical Models of Muscle Wasting
| Parameter | This compound (in VCP mouse model) | Bimagrumab (in various mouse models) |
| Muscle Strength | Improved grip strength | Increased strength |
| Muscle Mass | Not directly reported | Increased muscle mass (25-50%) |
| Protein Aggregates | Reduced ubiquitin and TDP-43 inclusions | Not a primary mechanism of action |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used in the studies cited.
SOD1G93A Mouse Model of ALS
-
Animal Model: Transgenic mice overexpressing the human SOD1 gene with the G93A mutation (e.g., B6SJL-Tg(SOD1-G93A)1Gur/J).
-
Drug Administration: this compound or Riluzole administered in drinking water or via intraperitoneal injection. Dosing regimens vary between studies, for example, Riluzole at 8 mg/kg/day.
-
Efficacy Assessment:
-
Lifespan: Monitored daily and recorded as the day of death or euthanasia due to disease progression.
-
Motor Function: Assessed using tests such as the rotarod test for motor coordination and balance, and grip strength tests.
-
Histopathology: Spinal cord sections analyzed for motor neuron counts and the presence of protein aggregates using immunohistochemistry for ubiquitin and other markers.
-
Gaucher Disease Mouse Models
-
Animal Models: Various models are used, including chemically induced models (e.g., using conduritol-B-epoxide) and genetic models with mutations in the Gba1 gene (e.g., D409V/null).
-
Drug Administration: this compound administered orally. ERT administered intravenously.
-
Efficacy Assessment:
-
GCase Activity Assay: Tissues are homogenized and incubated with a fluorescent substrate for GCase (e.g., 4-methylumbelliferyl-β-D-glucopyranoside). The resulting fluorescence is measured to quantify enzyme activity.
-
Glucosylceramide Quantification: Lipids are extracted from tissues and analyzed by techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to quantify the levels of accumulated substrate.
-
Niemann-Pick Type C Mouse Model
-
Animal Model: Mice with a spontaneous mutation in the Npc1 gene (e.g., BALB/c Npc1nih).
-
Drug Administration: this compound or Miglustat administered orally or via injection.
-
Efficacy Assessment:
-
Cholesterol Quantification: Tissues are processed to extract lipids, and cholesterol levels are measured using gas-liquid chromatography or enzymatic assays. Filipin staining can be used for histochemical visualization of unesterified cholesterol.
-
Behavioral Analysis: Neurological function is assessed through a battery of behavioral tests, including rotarod and open field tests.
-
Lifespan Analysis: Survival is monitored and recorded.
-
VCP Mouse Model of sIBM-like Pathology
-
Animal Model: Knock-in mice expressing a mutant VCP gene (e.g., VCPR155H/+).
-
Drug Administration: this compound administered orally.
-
Efficacy Assessment:
-
Muscle Strength: Assessed using grip strength meters.
-
Histopathology: Muscle tissue is sectioned and stained to visualize muscle fiber morphology and the presence of protein inclusions using antibodies against ubiquitin and TDP-43.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a general workflow for preclinical drug evaluation.
Conclusion
Preclinical studies have consistently demonstrated the long-term safety and efficacy of this compound across a range of neurodegenerative and lysosomal storage disease models. Its unique mechanism of action, which leverages the cell's own protective machinery, offers a broad therapeutic potential. While direct head-to-head comparisons with all alternative therapies are limited, the available data suggests that this compound presents a viable and, in some cases, superior therapeutic strategy, particularly for diseases with a protein misfolding pathology. Its ability to cross the blood-brain barrier is a significant advantage for treating the neurological manifestations of these devastating disorders. Further research, including well-controlled comparative preclinical and clinical studies, will be crucial in fully elucidating the therapeutic positioning of this compound in the treatment landscape of these diseases.
References
- 1. Emerging Developments in Targeting Proteotoxicity in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Late stage treatment with this compound delays disease progression and prevents protein aggregation in the SOD1 mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The heat shock protein amplifier this compound improves refolding, maturation and lysosomal activity of glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Biomarkers for Assessing Arimoclomol's Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers used to assess the in vivo target engagement of Arimoclomol, a promising therapeutic agent for Niemann-Pick disease type C (NPC) and amyotrophic lateral sclerosis (ALS). We objectively compare this compound's biomarker profile with that of alternative therapeutic strategies for these conditions, supported by experimental data and detailed methodologies.
This compound: Mechanism of Action and Target Engagement
This compound is a small molecule heat shock protein (HSP) co-inducer. Its mechanism of action involves amplifying the natural cellular stress response, specifically by prolonging the activation of Heat Shock Factor 1 (HSF1).[1][2] HSF1 is the master transcriptional regulator of HSPs, including the well-characterized HSP70.[1][2] This targeted amplification of the heat shock response is believed to enhance the cell's capacity to refold misfolded proteins, a key pathological feature in neurodegenerative diseases like NPC and ALS.[3]
Biomarkers for this compound's Target Engagement
The primary biomarker for this compound's target engagement is the induction of HSP70. Additionally, in the context of specific diseases, downstream markers reflecting the therapeutic effect of this engagement are monitored.
Comparison of In Vivo Biomarkers: this compound vs. Alternatives
This section compares the key in vivo biomarkers for this compound with those of alternative treatments for Niemann-Pick Type C and ALS.
Table 1: Comparison of In Vivo Biomarkers for Niemann-Pick Type C (NPC) Therapies
| Therapeutic Agent | Biomarker | Matrix | Method | Target Engagement/Pharmacodynamic Effect |
| This compound | HSP70 | PBMCs | ELISA | Significant increase from baseline after 12 months of treatment. |
| Lyso-SM-509 (PPCS) | Plasma | LC-MS/MS | Significant reduction in the this compound group compared to placebo. | |
| Cholestane-3β,5α,6β-triol | Serum | LC-MS/MS or GC-MS | Trend towards reduction. | |
| Unesterified Cholesterol | PBMCs | Filipin Staining | Reduction in cholesterol accumulation observed in vitro. | |
| Miglustat | GM2 and GM3 Gangliosides | Brain Tissue (preclinical), Plasma, CSF | HPTLC, LC-MS/MS | Moderate reductions in brain tissue in preclinical models. Decreased levels in plasma and CSF. |
| CSF-Calbindin | CSF | Immunoassay | Significant reduction observed, suggesting reduced Purkinje cell loss. | |
| Cyclodextrin (HPβCD) | 24(S)-hydroxycholesterol (24S-HC) | Plasma, CSF | LC-MS/MS | Significant increase in plasma and CSF, indicating improved cholesterol transport from the CNS. |
| Total Tau | CSF | Immunoassay | Reduction in CSF total Tau, a marker of neurodegeneration. | |
| N-palmitoyl-O-phosphocholine-serine (PPCS) | Plasma | LC-MS/MS | Reduction in plasma PPCS levels. |
Table 2: Comparison of In Vivo Biomarkers for Amyotrophic Lateral Sclerosis (ALS) Therapies
| Therapeutic Agent | Biomarker | Matrix | Method | Target Engagement/Pharmacodynamic Effect |
| This compound | HSP70 | Serum | ELISA | Numerical but not statistically significant increase in serum Hsp70 levels. |
| Neurofilament Light Chain (NfL) | Serum | Immunoassay | No significant difference compared to placebo; a greater increase was observed in the this compound group in one study. | |
| Riluzole | Glutamate | Plasma/Serum | HPLC | Inconsistent results; some studies show a transient decrease, while others show no significant change. |
| Edaravone | 3-Nitrotyrosine (3-NT) | CSF | Immunoassay | Markedly reduced to almost undetectable levels. |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Urine/Plasma | LC-MS/MS or ELISA | Reduction in markers of oxidative stress. | |
| Plasma Free Fatty Acids | Plasma | GC-MS or LC-MS/MS | Significant reduction in excursions of markers of tissue oxidative damage. | |
| Tofersen (for SOD1-ALS) | Superoxide Dismutase 1 (SOD1) protein | CSF | Immunoassay | Dose-dependent reduction of up to 36% from baseline. |
| Neurofilament Light Chain (NfL) | Plasma/Serum | Immunoassay (Simoa) | Robust and sustained reductions of approximately 40-50%. |
Experimental Protocols for Key Biomarker Assays
Detailed methodologies for the quantification of key biomarkers are provided below.
HSP70 Quantification by ELISA
-
Plate Preparation : A 96-well microplate is pre-coated with a capture antibody specific for human HSP70.
-
Sample and Standard Preparation : Prepare serial dilutions of the HSP70 standard to generate a standard curve. Dilute patient samples (serum, plasma, or cell lysates) as required.
-
Assay Procedure :
-
Add 100 µL of standard or sample to each well.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Wash the wells four times with wash buffer.
-
Add 100 µL of biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells four times.
-
Add 100 µL of Streptavidin-HRP solution to each well.
-
Incubate for 45 minutes at room temperature.
-
Wash the wells four times.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis : Read the absorbance at 450 nm using a microplate reader. Calculate the concentration of HSP70 in the samples by interpolating from the standard curve.
Quantification of Cholestane-3β,5α,6β-triol and Lyso-SM-509 by LC-MS/MS
-
Sample Preparation :
-
To a 50 µL plasma or serum sample, add an internal standard solution containing deuterated analogs of the analytes (e.g., cholestane-3β,5α,6β-triol-d7).
-
Perform protein precipitation with a solvent like methanol or acetonitrile.
-
-
Extraction :
-
Perform liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction to isolate the lipids.
-
-
Derivatization (for Cholestane-3β,5α,6β-triol) :
-
The extracted sample may be derivatized to improve ionization efficiency and chromatographic properties.
-
-
LC-MS/MS Analysis :
-
Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the analytes using a suitable column (e.g., a C18 reversed-phase column).
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the analyte.
-
-
Data Analysis :
-
Quantify the concentration of each biomarker by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
-
Neurofilament Light Chain (NfL) Quantification by Immunoassay (Simoa)
-
Sample Preparation : Collect cerebrospinal fluid (CSF) or blood (serum or plasma) samples. For blood samples, centrifugation is required to separate serum or plasma.
-
Assay Principle : The Single Molecule Array (Simoa) technology is an ultra-sensitive immunoassay that allows for the detection of single protein molecules.
-
Assay Procedure :
-
Paramagnetic beads coated with an anti-NfL capture antibody are incubated with the sample.
-
NfL in the sample binds to the capture antibody on the beads.
-
A biotinylated anti-NfL detection antibody is added, forming a sandwich complex.
-
Streptavidin-β-galactosidase is added, which binds to the biotinylated detection antibody.
-
The beads are washed and loaded into a microwell array, with each well sized to hold a single bead.
-
A fluorogenic substrate is added, and the wells are sealed.
-
The fluorescence of each well is imaged. Wells containing a bead with a bound NfL molecule will fluoresce.
-
-
Data Analysis : The concentration of NfL is determined by counting the number of fluorescent wells, which is proportional to the number of NfL molecules in the sample.
Filipin Staining for Unesterified Cholesterol
-
Cell Culture and Treatment : Culture cells (e.g., fibroblasts or peripheral blood mononuclear cells) and treat with the therapeutic agent of interest.
-
Fixation : Fix the cells with 3-4% paraformaldehyde for 30-60 minutes at room temperature.
-
Quenching : Quench the fixation reaction with glycine.
-
Staining :
-
Incubate the cells with a filipin III solution (e.g., 50 µg/mL in PBS with 10% fetal bovine serum) for 1-2 hours at room temperature, protected from light.
-
-
Washing : Wash the cells with PBS.
-
Imaging :
-
Immediately visualize the cells using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission ~385-470 nm). Filipin fluorescence is prone to rapid photobleaching.
-
-
Quantification : The intensity of the filipin fluorescence can be quantified using image analysis software to assess the amount of unesterified cholesterol.
Conclusion
The assessment of in vivo target engagement for this compound and its alternatives relies on a panel of specific and sensitive biomarkers. For this compound, the direct measurement of HSP70 induction provides a clear indication of target engagement, while downstream disease-specific biomarkers in NPC and ALS offer insights into its pharmacodynamic effects. This guide provides a framework for researchers and drug developers to select and implement appropriate biomarker strategies for evaluating the efficacy of this compound and comparing its performance against other therapeutic options in a preclinical and clinical setting. The provided experimental protocols offer a starting point for the in-house validation and implementation of these crucial assays.
References
Arimoclomol in SOD1-ALS: A Comparative Analysis of its Effects Across Different Mutations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Arimoclomol's performance in treating Amyotrophic Lateral Sclerosis (ALS) associated with mutations in the Superoxide Dismutase 1 (SOD1) gene. The analysis is based on available preclinical and clinical trial data, with a focus on differential effects observed across various SOD1 mutations.
This compound, a co-inducer of the heat shock protein (HSP) response, has been investigated as a potential therapeutic agent for SOD1-ALS. Its mechanism of action involves the potentiation of the cellular stress response, leading to an increase in the expression of heat shock proteins like Hsp70. This is thought to aid in the proper folding of nascent proteins and the refolding or degradation of misfolded proteins, such as the mutant SOD1 protein that aggregates in this form of ALS.[1][2][3]
Clinical Efficacy of this compound in SOD1-Mutant ALS Patients
A key phase II/III, randomized, double-blind, placebo-controlled clinical trial (NCT00706147) evaluated the safety and preliminary efficacy of this compound in patients with rapidly progressive SOD1-mutant ALS.[4][5] The study enrolled patients with various SOD1 mutations and provided insights into the drug's effects on the overall SOD1-mutant population as well as a prespecified subgroup with the A4V mutation, which is known to be associated with a particularly aggressive disease course.
While the trial was not powered to demonstrate statistically significant efficacy, the results showed consistent trends favoring this compound across several key outcome measures.
Comparative Clinical Trial Data
The following table summarizes the key efficacy endpoints from the NCT00706147 trial, comparing the effects of this compound in the overall SOD1-mutant population and the A4V subgroup versus placebo.
| Efficacy Outcome | Patient Group | This compound vs. Placebo | 95% Confidence Interval |
| Survival | Overall SOD1 Mutations | Hazard Ratio: 0.77 | 0.32–1.80 |
| A4V Subgroup | - | - | |
| ALSFRS-R Decline | Overall SOD1 Mutations | Treatment Difference: 0.5 points/month slower decline | -0.63 to 1.63 |
| A4V Subgroup | - | - | |
| FEV6 Decline | Overall SOD1 Mutations | Treatment Difference: 1.24 percent predicted/month slower decline | -2.77 to 5.25 |
| A4V Subgroup | - | - |
ALSFRS-R: Revised ALS Functional Rating Scale; FEV6: Forced Expiratory Volume in 6 seconds. Note: Specific quantitative data for the A4V subgroup's hazard ratio and treatment differences were not detailed in the primary publication, though the study noted that the trends in this subgroup were consistent with the overall population.
At 12 months, 34% of this compound-treated participants in the overall population were alive (without permanent assisted ventilation or tracheostomy), compared to less than 21% of placebo-treated participants. In the A4V subgroup, 29% of those on this compound were alive at 12 months, versus 15% in the placebo group.
Preclinical Efficacy in the SOD1(G93A) Mouse Model
Extensive preclinical studies have been conducted using the SOD1(G93A) transgenic mouse model, which expresses a human SOD1 gene with a glycine-to-alanine substitution at position 93. This model exhibits a phenotype that closely mimics human ALS.
Treatment with this compound in these mice has demonstrated significant therapeutic benefits, including delayed disease progression, improved motor function, and extended lifespan.
Comparative Preclinical Trial Data
The table below summarizes the key findings from preclinical studies of this compound in the SOD1(G93A) mouse model.
| Outcome Measure | Treatment Initiation | This compound Effect |
| Muscle Function | Early Symptomatic (75 days) | Significantly improved |
| Late Symptomatic (90 days) | Significantly improved | |
| Lifespan | Early Symptomatic (75 days) | Significantly increased |
| Late Symptomatic (90 days) | No significant effect | |
| Motor Neuron Survival | Later Stages of Disease | Marked improvement |
| Protein Aggregation | - | Decreased ubiquitin-positive aggregates in the spinal cord |
Experimental Protocols
Clinical Trial (NCT00706147) Methodology
-
Study Design: A phase II/III, randomized, double-blind, placebo-controlled trial.
-
Participants: 38 patients with rapidly progressive familial ALS and a confirmed SOD1 mutation were randomized. 36 were included in the intent-to-treat analysis.
-
Intervention: Participants received either this compound (200 mg three times daily) or a matching placebo for up to 12 months.
-
Primary Outcome: Safety and tolerability.
-
Secondary Efficacy Outcomes:
-
Survival (principal measure).
-
Rate of decline of the Revised ALS Functional Rating Scale (ALSFRS-R).
-
Rate of decline of percent predicted forced expiratory volume in 6 seconds (FEV6).
-
Combined Assessment of Function and Survival (CAFS).
-
-
Assessments: A combination of in-person and remote assessments were utilized.
Preclinical Study Methodology in SOD1(G93A) Mice
-
Animal Model: Transgenic mice expressing the human SOD1(G93A) mutation.
-
Treatment Regimens:
-
This compound was administered at different stages of the disease, including pre-symptomatic, early symptomatic (from 75 days of age), and late symptomatic (from 90 days of age).
-
-
Outcome Measures:
-
Motor Function: Assessed using methods such as the rotarod test to measure motor coordination and balance.
-
Survival: Monitored throughout the study to determine the effect on lifespan.
-
Histopathology: Analysis of motor neuron survival in the spinal cord and examination of protein aggregation through staining for ubiquitin-positive inclusions.
-
Visualizing the Pathways and Processes
The following diagrams illustrate the proposed mechanism of action of this compound and the workflow of the clinical and preclinical studies.
Caption: Proposed mechanism of action of this compound in SOD1-ALS.
Caption: Workflow of the NCT00706147 clinical trial.
Caption: Workflow of preclinical studies in SOD1(G93A) mice.
References
- 1. Randomized, double-blind, placebo-controlled trial of this compound in rapidly progressive SOD1 ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of preclinical motor neurone loss in SOD1 mutation carriers using motor unit number estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of early pathogenesis in the SOD1G93A mouse model of ALS: part I, background and methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UM and Orphazyme Announce Successful Phase II Trial of this compound in ALS Patients | ALS Center [miami-als.org]
Arimoclomol Clinical Trial Data: A Comparative Statistical Analysis for Researchers
This guide provides a comprehensive statistical analysis of Arimoclomol clinical trial data for Amyotrophic Lateral Sclerosis (ALS) and Niemann-Pick disease type C (NPC). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative treatments, supported by experimental data.
This compound: Mechanism of Action
This compound is a co-inducer of the heat shock response (HSR), a cellular protective mechanism.[1] It amplifies the production of heat shock proteins (HSPs), particularly HSP70, which act as molecular chaperones.[2][3] These chaperones assist in the correct folding of misfolded proteins and can help clear protein aggregates, a pathological hallmark in many neurodegenerative diseases.[1][3] this compound is thought to prolong the activation of Heat Shock Factor 1 (HSF1), the primary regulator of stress-inducible HSPs. This mechanism is believed to improve lysosomal function and offer neuroprotective effects.
Caption: Proposed mechanism of action for this compound.
This compound for Amyotrophic Lateral Sclerosis (ALS)
Clinical trials of this compound in the broader ALS population have not demonstrated efficacy. The phase 3 ORARIALS-01 trial failed to meet its primary and secondary endpoints.
Experimental Protocol: ORARIALS-01 (NCT03491462)
-
Objective: To evaluate the efficacy and safety of this compound in patients with ALS.
-
Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 3 trial.
-
Participants: 245 adults with ALS who had their first symptom of weakness within 18 months of enrollment.
-
Intervention: Participants were randomized (2:1) to receive either this compound (248 mg, three times daily, orally) or a matching placebo for up to 76 weeks.
-
Primary Endpoint: The Combined Assessment of Function and Survival (CAFS).
-
Secondary Endpoints: Included survival, change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score, and slow vital capacity (SVC).
Clinical Trial Data: this compound in ALS
| Trial | Primary Endpoint | Result | Secondary Endpoints | Result |
| ORARIALS-01 (Phase 3) | Combined Assessment of Function and Survival (CAFS) | Not Met | Survival, ALSFRS-R change, SVC | Not Met |
| Phase 2/3 (SOD1-ALS) | Safety and Tolerability | Safe and well-tolerated | Survival, ALSFRS-R, FEV6, CAFS | Favorable trends, but not statistically significant |
An earlier phase 2/3 trial focused on a subpopulation of ALS patients with superoxide dismutase 1 (SOD1) mutations did show some trends favoring this compound, but these were not statistically significant. For instance, after adjusting for certain variables, the hazard ratio for survival was 0.77 (95% CI, 0.32–1.80).
Comparison with Standard of Care for ALS
| Treatment | Mechanism of Action | Key Efficacy Results |
| Riluzole (Rilutek) | Reduces motor neuron damage by decreasing glutamate levels. | Prolongs survival by approximately three to six months. |
| Edaravone (Radicava) | Reduces oxidative stress, a factor in nerve cell death. | Shown to slow the functional decline in some patients with ALS. |
| Tofersen (Qalsody) | RNA-based therapy that reduces the production of toxic SOD1 protein. | Approved for ALS associated with a mutation in the SOD1 gene. |
This compound for Niemann-Pick Disease Type C (NPC)
In contrast to ALS, clinical trials of this compound for NPC have yielded positive results, leading to its approval in the United States under the brand name Miplyffa, for use in combination with miglustat.
Experimental Protocol: NPC-002 (NCT02612129)
-
Objective: To assess the efficacy and safety of this compound in patients with NPC.
-
Design: A randomized, double-blind, placebo-controlled Phase 2/3 trial, followed by a 48-month open-label extension (OLE).
-
Participants: 50 patients aged 2 to 19 years with a confirmed diagnosis of NPC.
-
Intervention: Patients were randomized (2:1) to receive weight-adjusted oral this compound or placebo three times daily for 12 months. Many patients continued their existing therapy, including miglustat. In the OLE, all patients received this compound.
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the 5-domain NPC Clinical Severity Scale (5D-NPCCSS). A post-hoc analysis was also conducted using a rescored 4-domain NPCCSS (R4DNPCCSS).
Caption: Generalized clinical trial workflow.
Clinical Trial Data: this compound in NPC
The NPC-002 trial demonstrated that this compound significantly slowed the progression of the disease compared to placebo.
| Endpoint (Change from Baseline at 12 Months) | This compound (N=34) | Placebo (N=16) | Treatment Effect | p-value |
| R4DNPCCSS Score (Mean, SE) | 0.35 (0.40) | 2.05 (0.54) | -1.70 | 0.0155 |
Higher NPCCSS scores indicate greater disease severity.
In a subgroup of patients also taking miglustat, the treatment effect of this compound was even more pronounced, with a mean change in the R4DNPCCSS score of -0.23 for the this compound group versus 1.92 for the placebo group (treatment effect: -2.21, p=0.0077). Long-term data from the open-label extension study provided evidence of a sustained reduction in disease progression for at least 5 years.
Comparison with Other Treatments for NPC
| Treatment | Mechanism of Action | Key Efficacy Notes |
| Miglustat | An inhibitor of glucosylceramide synthase, which reduces the accumulation of certain lipids in the brain. | Approved in many countries to slow the progression of neurological symptoms in NPC. |
| 2-hydroxypropyl-β-cyclodextrin (HPβCD) | A lipid chelator being investigated for its ability to form complexes with cholesterol and aid its transport. | Considered an alternative treatment option, though still largely experimental. |
References
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Arimoclomol
For researchers and drug development professionals, the integrity of scientific discovery and the safety of the laboratory environment are paramount. The proper disposal of investigational compounds like Arimoclomol is a critical component of responsible research, ensuring the well-being of personnel and minimizing environmental impact. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices in laboratory safety and chemical management.
This compound is classified as harmful to aquatic life with long-lasting effects[1]. Therefore, it is imperative to avoid its release into the environment. Standard disposal methods such as flushing down the drain are not appropriate for this compound. Adherence to local, regional, national, and international regulations for chemical waste disposal is mandatory[1].
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. In case of a spill, absorb the material with an inert substance and collect it for disposal as hazardous waste[2].
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the disposal of solid this compound and solutions containing the compound.
-
Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect all solid this compound waste, including empty vials and contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
For solutions containing this compound, collect them in a separate, sealed, and appropriately labeled hazardous waste container.
-
-
Waste Container Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms.
-
Include the accumulation start date and the chemical composition.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials[2].
-
Recommended storage is at 4°C, sealed and away from moisture[2]. For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS or contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound disposed of, the date of disposal, and the method used.
-
Alternative Disposal Options
-
Drug Take-Back Programs: For unused or expired this compound in its original packaging from clinical settings, inquire about local drug take-back programs. These programs are a secure and environmentally sound way to dispose of pharmaceuticals.
-
Do Not Flush: Unless explicitly instructed by official guidelines, do not flush this compound down the toilet or pour it down the drain.
Chemical and Physical Properties of this compound
The following table summarizes key quantitative data for this compound, which is essential for proper handling and safety assessments.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀ClN₃O₃ | |
| Molecular Weight | 313.78 g/mol | |
| CAS Number | 289893-25-0 | |
| Storage Temperature | 4°C (solid, sealed) |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Arimoclomol
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like Arimoclomol is paramount. This document provides procedural guidance on personal protective equipment, operational handling, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1] The following personal protective equipment is recommended when handling this compound powder:
-
Gloves: Powder-free nitrile or neoprene gloves are recommended to prevent skin contact.[1]
-
Eye Protection: Safety glasses with side shields or goggles should be worn to protect against accidental splashes or airborne particles.
-
Lab Coat/Gown: A clean lab coat or a disposable gown should be worn to protect personal clothing and skin from contamination.[1]
-
Respiratory Protection: While generally not required for handling small quantities in a well-ventilated area, a dust mask or a respirator may be considered if there is a risk of generating dust.
Operational Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when working with the powdered form to avoid inhalation of dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
Take precautionary measures against static discharge when handling the powder.[2]
Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[3]
-
Keep it away from direct sunlight and sources of ignition.
-
The recommended storage temperature is 4°C for the solid form, sealed and away from moisture. In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.
Quantitative Data Summary
While specific occupational exposure limits (OELs) and acute toxicity data (LD50) for this compound are not publicly available, the following table summarizes key pharmacokinetic and toxicological information.
| Parameter | Value | Source |
| Molecular Formula | C14H20ClN3O3 | |
| Molecular Weight | 313.78 g/mol | |
| Plasma Protein Binding | Approximately 10% | |
| Elimination Half-Life | Approximately 4 hours | |
| Metabolism | Predominantly through glutathionation, O-glucuronidation, and NO-oxime cleavage. | |
| Excretion | Approximately 77.5% in urine (42% unchanged) and 12% in feces. | |
| Toxicity Profile | Not classified as a hazardous substance. No irritant effect on skin or eyes. Harmful to aquatic life with long-lasting effects. |
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination, particularly due to its potential harm to aquatic life. The following step-by-step disposal plan should be followed for any unused or waste this compound in a laboratory setting:
-
Segregation:
-
Collect all waste this compound, including empty containers and contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed waste container.
-
This waste should be segregated as non-hazardous pharmaceutical waste.
-
-
Container Labeling:
-
The waste container should be labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and should clearly identify the contents, including the name "this compound."
-
-
Storage of Waste:
-
Store the sealed waste container in a secure area, away from general laboratory traffic, until it is collected by a licensed waste management service.
-
-
Disposal Method:
-
Do not dispose of this compound down the drain or in the regular trash.
-
The recommended method of disposal for non-hazardous pharmaceutical waste is incineration by a licensed environmental waste management company. This ensures the complete destruction of the active pharmaceutical ingredient.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste in accordance with local, state, and federal regulations.
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound in a research laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
